4-Bromo-3-methyl-N-propylbenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methyl-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-6-13-11(14)9-4-5-10(12)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDSLTWBJLWHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674376 | |
| Record name | 4-Bromo-3-methyl-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-79-2 | |
| Record name | 4-Bromo-3-methyl-N-propylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-methyl-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-3-methyl-N-propylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3-methyl-N-propylbenzamide, a valuable research chemical. The document details its chemical identity, a robust synthetic pathway, predicted physicochemical and spectroscopic properties, potential applications in medicinal chemistry, and essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, enabling them to leverage the unique characteristics of this compound in their scientific endeavors.
Introduction and Chemical Identity
This compound is a substituted benzamide that holds potential as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The presence of a bromine atom, a methyl group, and an N-propyl amide functionality on the benzene ring offers multiple sites for chemical modification, making it a versatile intermediate. Substituted benzamides are a well-established class of compounds with a wide range of biological activities, including antipsychotic and antidepressant effects, suggesting potential avenues for the application of this specific molecule.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1020252-79-2 | Pharmaffiliates |
| Molecular Formula | C11H14BrNO | Pharmaffiliates |
| Molecular Weight | 256.14 g/mol | Pharmaffiliates |
| IUPAC Name | This compound | Generated |
| Predicted Melting Point | Crystalline solid, specific range not experimentally determined. For comparison, N-tert-butyl-benzamide melts at 133-135 °C.[3] | Inferred |
| Predicted Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. | Inferred |
| Storage Conditions | 2-8°C, Refrigerator | Pharmaffiliates |
Synthesis Protocol
A reliable synthetic route to this compound can be achieved through a three-step process commencing with the commercially available 4-Amino-3-methylbenzoic acid. The causality behind this experimental choice lies in the strategic installation of the bromo and N-propylamide functionalities in a controlled manner.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-Bromo-3-methylbenzoic acid
The initial step involves a Sandmeyer reaction to replace the amino group of 4-Amino-3-methylbenzoic acid with a bromine atom. This classic and reliable transformation is well-documented for the synthesis of aryl bromides from anilines.[4]
Protocol:
-
Suspend 4-Amino-3-methylbenzoic acid (1.0 eq) in a mixture of aqueous hydrobromic acid (48%) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to yield 4-Bromo-3-methylbenzoic acid.
Step 2: Synthesis of 4-Bromo-3-methylbenzoyl chloride
The carboxylic acid is then converted to the more reactive acyl chloride. Thionyl chloride or oxalyl chloride are common and effective reagents for this transformation. The use of an acyl chloride facilitates the subsequent amidation reaction.[5][6][7][8][9]
Protocol:
-
Reflux a mixture of 4-Bromo-3-methylbenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq) for 2-3 hours. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-Bromo-3-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 3: Synthesis of this compound
The final step is the amidation of 4-Bromo-3-methylbenzoyl chloride with propylamine. This is a nucleophilic acyl substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[5][10][11][12][13]
Protocol:
-
Dissolve 4-Bromo-3-methylbenzoyl chloride (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of propylamine (1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons will appear as multiplets or doublets in the range of 7.0-8.0 ppm. - The N-H proton of the amide will be a broad singlet around 6.0-8.0 ppm. - The propyl group will show a triplet for the CH3 group around 0.9 ppm, a multiplet for the central CH2 group around 1.6 ppm, and a triplet for the CH2 group adjacent to the nitrogen around 3.3 ppm.[14] - The methyl group on the benzene ring will be a singlet around 2.4 ppm. |
| ¹³C NMR | - The carbonyl carbon of the amide will appear around 165-170 ppm. - Aromatic carbons will be in the range of 120-140 ppm. - The propyl group carbons will be in the range of 10-45 ppm. - The methyl group carbon will be around 20 ppm.[15] |
| IR Spectroscopy | - A strong C=O stretching vibration for the amide will be observed around 1630-1680 cm⁻¹.[15][16] - An N-H stretching vibration will be present around 3300-3500 cm⁻¹. - C-H stretching vibrations from the aromatic and alkyl groups will be in the range of 2850-3100 cm⁻¹.[17] - C-Br stretching will be observed in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry | - The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[18][19][20][21][22] - Fragmentation will likely involve cleavage of the amide bond and loss of the propyl group. |
Potential Applications
As a substituted benzamide, this compound is a promising candidate for further investigation in several areas of research and development:
-
Medicinal Chemistry: Substituted benzamides are known to interact with dopamine receptors and have been developed as antipsychotic and antidepressant drugs.[1][2] The unique substitution pattern of this compound could lead to novel pharmacological properties.
-
Organic Synthesis: The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
-
Agrochemicals: Many commercial pesticides and herbicides contain a benzamide scaffold. This compound could serve as a starting material for the synthesis of new agrochemicals.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions should be based on the hazards associated with related substituted benzamides and brominated aromatic compounds.
General Hazards:
-
Irritation: May cause skin, eye, and respiratory tract irritation.[23][24][25][26][27]
-
Harmful if Swallowed: Ingestion may cause adverse health effects.[24][26][27]
-
Toxicity: Some substituted benzamides have been shown to have neurotoxic effects at high doses.[28]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
Conclusion
This compound is a compound with significant potential for researchers in organic synthesis and drug discovery. This guide has outlined its key chemical information, a practical synthetic route, predicted analytical data, and important safety considerations. The versatile chemical nature of this molecule, coupled with the established biological importance of the benzamide scaffold, makes it a valuable tool for the development of novel compounds with a wide range of applications.
References
- Pani, L., Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
- Hites, R. A. (1990). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 62(14), 1467-1471.
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Allylbenzamide. PubChem Compound Database. Retrieved from [Link]
- Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
- Szymańska, J. (2005). [Toxicological characteristic of neuroleptics--substituted benzamides]. Przeglad lekarski, 62(6), 646-649.
- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.
- Smith, C. R., et al. (2026). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]
- The Royal Society of Chemistry. (2017).
-
ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]
- Fisher Scientific. (2009).
- Apollo Scientific. (2023).
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Chemistry LibreTexts. (2023).
- Supporting Inform
- National Center for Biotechnology Information. (n.d.).
- New Jersey Department of Health. (n.d.). Benzamide Hazardous Substance Fact Sheet.
- Biosynth. (2022).
- SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- American Chemical Society. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
- Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane.
- Khan Academy. (2010).
- American Chemical Society. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7.
- Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide.
- National Center for Biotechnology Information. (n.d.). N-Isopropylbenzamide.
- Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-.
- ChemicalBook. (2025). 4-Bromo-3-methylbenzoic acid.
- Fisher Scientific. (n.d.). Amide Synthesis.
- YouTube. (2020). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule.
- Sigma-Aldrich. (2025).
- ScienceLab.com. (n.d.).
- ResearchGate. (2025).
- National Center for Biotechnology Information. (n.d.). N-Methylbenzamide.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Google Patents. (n.d.). Continuous production process of p-Methyl benzoyl chloride.
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.). N-BENZYLBENZAMIDE(1485-70-7) IR Spectrum.
- Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
- ResearchGate. (n.d.). Infrared laser spectroscopy of the n-propyl and i-propyl radicals: Stretch-bend Fermi coupling in the alkyl CH stretch region.
- ChemSynthesis. (2025). N-tert-butyl-benzamide.
- PrepChem.com. (n.d.).
- Organic Syntheses. (n.d.). p-Nitrobenzoyl chloride.
Sources
- 1. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 4-Bromo-3-methylbenzoic acid | 7697-28-1 [chemicalbook.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN105330531A - Continuous production process of p-Methyl benzoyl chloride - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Amide Synthesis [fishersci.it]
- 13. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. m.youtube.com [m.youtube.com]
- 23. fishersci.com [fishersci.com]
- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 25. nj.gov [nj.gov]
- 26. biosynth.com [biosynth.com]
- 27. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 28. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methyl-N-propylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of 4-Bromo-3-methyl-N-propylbenzamide, a potentially valuable building block in medicinal chemistry and materials science. The presented methodology is grounded in established chemical principles and draws upon analogous transformations to ensure a high probability of success. This document is intended for an audience with a foundational understanding of synthetic organic chemistry.
Strategic Approach to Synthesis
The synthesis of this compound is most logically approached through a two-step sequence commencing with the commercially available 4-bromo-3-methylbenzoic acid. This strategy involves the initial activation of the carboxylic acid moiety to facilitate subsequent amidation.
The primary decision point in this synthetic design is the choice of activating agent for the carboxylic acid. Direct amide coupling methods are viable; however, for a reliable and high-yielding laboratory preparation, conversion to the more reactive acyl chloride is often the preferred route. This intermediate readily undergoes nucleophilic acyl substitution with n-propylamine to furnish the desired benzamide.
The overall synthetic workflow is depicted below:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases. n-Propylamine is a flammable and corrosive liquid.
Step 1: Synthesis of 4-Bromo-3-methylbenzoyl Chloride
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis.[1] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[1]
Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzoic acid (1.0 eq.).
-
Suspend the acid in an excess of thionyl chloride (5-10 eq.). A co-solvent such as dichloromethane (DCM) can be used if solubility is an issue.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. This step should be performed with care, using a trap to capture the corrosive vapors.
-
The resulting crude 4-bromo-3-methylbenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.
| Reagent/Solvent | Molar Eq. | Purpose |
| 4-Bromo-3-methylbenzoic Acid | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) | 5.0 - 10.0 | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst |
Step 2: Synthesis of this compound
The amidation of the acyl chloride with n-propylamine is typically a rapid and exothermic reaction. The use of a base is necessary to neutralize the hydrogen chloride generated during the reaction.
Protocol:
-
In a separate flask, dissolve n-propylamine (1.2 eq.) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude 4-bromo-3-methylbenzoyl chloride from Step 1 in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
| Reagent/Solvent | Molar Eq. | Purpose |
| 4-Bromo-3-methylbenzoyl Chloride | 1.0 | Electrophile |
| n-Propylamine | 1.2 | Nucleophile |
| Triethylamine (TEA) | 1.5 | Base (HCl Scavenger) |
| Dichloromethane (DCM) | - | Solvent |
Purification and Characterization
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Predicted Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons will appear in the range of δ 7.2-7.8 ppm.
-
The N-H proton of the amide will likely appear as a broad singlet between δ 5.5-6.5 ppm.
-
The methyl group on the aromatic ring will be a singlet around δ 2.4 ppm.
-
The propyl group protons will exhibit characteristic multiplets: a triplet for the terminal methyl group (~δ 0.9 ppm), a sextet for the central methylene group (~δ 1.6 ppm), and a quartet (or triplet of triplets) for the methylene group attached to the nitrogen (~δ 3.3 ppm).
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
The carbonyl carbon will be observed around δ 167-169 ppm.
-
Aromatic carbons will appear in the region of δ 120-140 ppm.
-
The propyl group carbons will be in the range of δ 11-42 ppm.
-
The methyl group on the aromatic ring will be around δ 20-22 ppm.
-
-
IR (KBr, cm⁻¹):
-
N-H stretch: ~3300 cm⁻¹
-
C=O stretch (amide I): ~1640 cm⁻¹
-
N-H bend (amide II): ~1540 cm⁻¹
-
C-Br stretch: ~600-700 cm⁻¹
-
-
Mass Spectrometry (EI):
-
The molecular ion peak [M]⁺ and [M+2]⁺ will be observed in an approximate 1:1 ratio due to the presence of the bromine atom.
-
Mechanistic Insights
The key transformations in this synthesis are the nucleophilic acyl substitution reactions.
Acyl Chloride Formation
The reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride proceeds through a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. The catalytic amount of DMF accelerates the reaction by forming a Vilsmeier reagent in situ, which is a more potent acylating agent.
Amidation
The amidation step is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of n-propylamine attacks the electrophilic carbonyl carbon of the 4-bromo-3-methylbenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The base present in the reaction mixture neutralizes the HCl byproduct.
Caption: Simplified mechanism of the amidation reaction.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The use of readily available starting materials and well-established reaction conditions makes this protocol suitable for a wide range of research and development applications. Careful execution of the experimental procedures and appropriate purification techniques are key to obtaining the target compound in high purity.
References
-
Chemguide. (n.d.). Preparation of Acyl Chlorides (Acid Chlorides). Retrieved from [Link]
-
Organic Syntheses. (1958). 2-Bromo-3-methylbenzoic acid. 38, 11. DOI: 10.15227/orgsyn.038.0011. Retrieved from [Link]
-
PrepChem. (2024). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(11), 133-146. Retrieved from [Link]
Sources
The Diverse Biological Activities of Substituted Benzamides: A Technical Guide for Drug Discovery Professionals
Substituted benzamides represent a versatile and highly valuable scaffold in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse biological activities. The inherent chemical tractability of the benzamide core allows for fine-tuning of its physicochemical and pharmacokinetic properties through targeted substitutions, leading to compounds with potent and selective effects on various biological targets. This in-depth technical guide provides a comprehensive overview of the biological activities of substituted benzamides, with a particular focus on their roles as antipsychotic, antiemetic, and anticancer agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic insights, quantitative biological data, detailed experimental protocols, and visual representations of relevant pathways and workflows to serve as a practical resource in the field of drug discovery and development.
The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry
The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom, is a cornerstone of many pharmaceuticals.[1] The journey of benzamides in medicine began with the discovery of their diverse pharmacological properties, ranging from anti-inflammatory and analgesic effects to their profound impact on the central nervous system.[1] The versatility of this scaffold lies in the ability to introduce various substituents at different positions of the aromatic ring and the amide nitrogen, thereby modulating the molecule's interaction with specific biological targets. This targeted modification is the key to unlocking the diverse therapeutic potential of this class of compounds.
Antipsychotic Activity: Modulating Dopaminergic Pathways
A significant class of substituted benzamides exerts its therapeutic effects by acting as antagonists at dopamine receptors, particularly the D2 and D3 subtypes.[2][3] This activity is central to their use as antipsychotic medications for treating conditions like schizophrenia.[4][5]
Mechanism of Action: D2/D3 Receptor Antagonism
The antipsychotic effects of substituted benzamides are primarily attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain.[4][5] Overactivity in this pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By antagonizing D2 receptors, these drugs reduce dopaminergic neurotransmission, thereby alleviating these symptoms.
Furthermore, many substituted benzamides exhibit high affinity for the D3 receptor subtype, which is also implicated in the pathophysiology of schizophrenia.[2] The precise role of D3 receptor antagonism is still under investigation, but it is thought to contribute to the overall antipsychotic efficacy and potentially offer benefits for negative symptoms and cognitive deficits.
Structure-Activity Relationship (SAR) Insights
The affinity and selectivity of substituted benzamides for dopamine receptor subtypes are heavily influenced by the nature and position of their substituents. Key SAR observations include:
-
Pyrrolidinyl Moiety: The presence of a substituted pyrrolidinyl group is a common feature in many potent D2/D3 antagonists. The stereochemistry of this ring can significantly impact binding affinity.[2]
-
Benzoyl Substituents: Modifications on the benzoyl ring, such as the introduction of methoxy and chloro groups, can modulate receptor affinity and selectivity. For instance, the cyclopropylcarbonylamino group at the 4-position of the benzamide nucleus has been shown to confer high affinity for D3 and D4 receptors.[2]
-
N-Substituents: The substituent on the nitrogen of the pyrrolidinyl group plays a crucial role in determining the affinity for D2, D3, and D4 receptors and the selectivity between these subtypes.[2]
Quantitative Biological Data: Receptor Binding Affinities
The potency of substituted benzamides as dopamine receptor antagonists is typically quantified by their binding affinity (Ki) values. Lower Ki values indicate higher binding affinity.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |
| Amisulpride (racemic) | 1.1 ± 0.12 | 44 ± 3 | [6] |
| (S)-Amisulpride | - | - | [6] |
| (R)-Amisulpride | - | - | [6] |
| YM-43611 | - | 21 | [2] |
Note: More comprehensive data is needed to populate this table fully.
Antiemetic and Prokinetic Activity: Targeting Serotonin and Dopamine Receptors
Certain substituted benzamides, most notably metoclopramide and its derivatives, are widely used for their antiemetic and prokinetic properties.[7][8][9] Their mechanism of action in this context is more complex, involving interactions with both dopamine and serotonin receptors.
Dual Mechanism of Action
The antiemetic effects of these benzamides are mediated by:
-
Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is a key area for sensing emetic stimuli in the blood.[7]
-
Serotonin 5-HT3 Receptor Antagonism: Antagonism of 5-HT3 receptors in the gut and the central nervous system. 5-HT3 receptors are involved in the vomiting reflex.[10]
The prokinetic effects, which enhance gastrointestinal motility, are primarily attributed to their agonist activity at serotonin 5-HT4 receptors in the gut.[11][12][13][14][15] This activation facilitates the release of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract.[13]
Quantitative Biological Data: Receptor Affinities and Efficacy
| Compound | 5-HT3 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Antiemetic ID50 (µg/kg, p.o. in ferrets) | Reference |
| Metoclopramide | - | - | - | [2][16] |
| AS-8112 | - | - | 27.1 (cisplatin-induced) | [2] |
| (S)-28 | 0.19 | - | 9 (cisplatin-induced) | [10] |
Note: More comprehensive data is needed to populate this table fully.
Anticancer Activity: Targeting Histone Deacetylases (HDACs)
A growing body of evidence highlights the potential of substituted benzamides as anticancer agents, primarily through their ability to inhibit histone deacetylases (HDACs).[5][17][18][19][20] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5][17][18][20]
Mechanism of Action: HDAC Inhibition
HDACs remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[5][17][18][20] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[18] Benzamide-based HDAC inhibitors typically contain a zinc-binding group that chelates the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[8][20][21] This inhibition leads to the accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis of cancer cells.[17][18]
Structure-Activity Relationship (SAR) Insights
The design of potent and selective benzamide HDAC inhibitors involves optimizing three key structural components:
-
Zinc-Binding Group (ZBG): The ortho-aminoanilides are a common ZBG in this class, where the amino and carbonyl groups chelate the zinc ion in the HDAC active site.[8]
-
Linker: A linker of appropriate length and rigidity connects the ZBG to the cap group, occupying the hydrophobic channel of the enzyme's active site.
-
Cap Group: A surface-recognition moiety that interacts with residues at the rim of the active site, contributing to isoform selectivity.[17]
Quantitative Biological Data: Cytotoxicity in Cancer Cell Lines
The anticancer activity of substituted benzamides is often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Entinostat (MS-275) | MCF-7 | Breast Adenocarcinoma | Not specified | [1] |
| Entinostat (MS-275) | A549 | Lung Carcinoma | Not specified | [1] |
| Compound 5 | A549 | Lung Adenocarcinoma | 10.67 ± 1.53 | [22] |
| Compound 5 | C6 | Rat Glioma | 4.33 ± 1.04 | [22] |
| Compound 1 | HCT116 | Colon Cancer | 22.4 | [23] |
| Compound 2 | HCT116 | Colon Cancer | 0.34 | [23] |
Experimental Protocols: A Self-Validating System
The following protocols provide detailed methodologies for key assays used to evaluate the biological activity of substituted benzamides. The rationale behind critical steps is explained to ensure a thorough understanding of the experimental design.
Dopamine Receptor Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to dopamine receptors expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound. The use of a radiolabeled ligand provides high sensitivity for detecting binding events.[24][25]
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the dopamine receptor of interest (e.g., D2 or D3).
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at high speed to pellet the membranes.
-
Wash the membrane pellet several times with fresh buffer to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
Rationale: Isolating the cell membranes is crucial as this is where the transmembrane dopamine receptors are located. The washing steps are necessary to remove any endogenous substances that might interfere with the binding assay.
-
-
Binding Reaction:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
Test compound at various concentrations (or vehicle for total binding)
-
A known dopamine receptor antagonist (e.g., haloperidol) for determining non-specific binding
-
Radiolabeled ligand (e.g., [³H]-spiperone or [³H]-raclopride) at a concentration near its Kd.
-
Membrane preparation.
-
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Rationale: The competition between the unlabeled test compound and the radiolabeled ligand for the receptor binding sites is the core of this assay. The non-specific binding control is essential to differentiate between binding to the receptor and binding to other components of the membrane preparation.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Rationale: Rapid filtration is necessary to separate the bound from the unbound radioligand before significant dissociation of the ligand-receptor complex can occur. The scintillation cocktail converts the radioactive decay into light, which is then detected by the counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
HDAC Activity Assay (Fluorometric)
Principle: This assay measures the activity of HDAC enzymes by using a fluorogenic substrate. The substrate is a peptide containing an acetylated lysine residue and a quenched fluorophore. Upon deacetylation by HDAC, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.[4][24]
Protocol:
-
Reagent Preparation:
-
Prepare the HDAC substrate, developer enzyme, and assay buffer according to the kit manufacturer's instructions.
-
Prepare a dilution series of the test compound.
-
Rationale: Using a commercially available kit ensures consistency and provides validated reagents. The dilution series of the test compound is necessary to determine the dose-dependent inhibitory effect.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the following components:
-
Assay buffer
-
HDAC enzyme (e.g., purified recombinant HDAC or nuclear extract)
-
Test compound at various concentrations (or vehicle for control)
-
-
Pre-incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate the plate at 37°C for a specified time.
-
Rationale: The pre-incubation step ensures that the inhibitor has sufficient time to bind to the HDAC enzyme before the substrate is introduced. The incubation at 37°C provides optimal conditions for enzyme activity.
-
-
Development and Detection:
-
Stop the deacetylation reaction by adding the developer enzyme.
-
Incubate the plate at room temperature to allow for the cleavage of the deacetylated substrate and the release of the fluorophore.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Rationale: The developer enzyme is specific for the deacetylated form of the substrate, ensuring that the fluorescent signal is directly proportional to the HDAC activity.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The solubilization of these crystals is a critical step for accurate measurement.[6][23][26][27]
Protocol:
-
Cell Seeding and Treatment:
-
Seed the cancer cell line of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the substituted benzamide compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
Rationale: Optimizing the cell seeding density is crucial to ensure that the cells are in the logarithmic growth phase during the experiment. The treatment duration should be sufficient to observe the cytotoxic effects of the compound.
-
-
MTT Incubation:
-
After the treatment period, remove the culture medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the MTT to formazan.
-
Rationale: The incubation time with MTT should be optimized for each cell line to ensure sufficient formazan production without causing cytotoxicity from the MTT itself.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]
-
Gently shake the plate to ensure complete dissolution of the crystals.
-
Rationale: Complete solubilization of the formazan crystals is essential for accurate absorbance readings. The choice of solvent can depend on the cell line and should be optimized.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Future Perspectives and Conclusion
The substituted benzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by this class of compounds underscore their importance in medicinal chemistry. Future research will likely focus on:
-
Improving Selectivity: Designing more selective inhibitors to minimize off-target effects and improve the safety profile of these drugs.
-
Exploring New Targets: Investigating the potential of substituted benzamides to modulate other biological targets beyond those already established.
-
Combination Therapies: Evaluating the efficacy of substituted benzamides in combination with other therapeutic agents to overcome drug resistance and enhance treatment outcomes, particularly in oncology.
References
-
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]
-
Assie, M. B., et al. (1998). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of medicinal chemistry, 41(16), 2894–2909. [Link]
-
Briejer, M. R., et al. (1993). Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors. Naunyn-Schmiedeberg's archives of pharmacology, 347(4), 464–470. [Link]
-
Farde, L., et al. (1992). PET-characterization of D2-dopamine receptor binding in neuroleptic-naive schizophrenic patients. Archives of general psychiatry, 49(7), 538–544. [Link]
-
Desta, Z., et al. (2002). The gastroprokinetic and antiemetic drug metoclopramide is a substrate and inhibitor of cytochrome P450 2D6. Drug metabolism and disposition: the biological fate of chemicals, 30(3), 336–343. [Link]
-
Rungta, R. L., et al. (2015). A schematic diagram describing how in vitro drug screening and delivery systems can be utilised as constituents toward novel microfluidic generated drug screening platforms, termed as “droplet incubators”. ResearchGate. [Link]
-
Lindsley, C. W., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS omega, 4(8), 13356–13363. [Link]
-
R&D Systems. (n.d.). HDAC Cell-Based Assay Kit. Bio-Techne. [Link]
-
Kapur, S. (2004). A pictorial depiction of the hypothesis linking dopamine to psychosis and antipsychotics. ResearchGate. [Link]
-
Wikipedia contributors. (2023, November 29). Prokinetic agent. In Wikipedia, The Free Encyclopedia. [Link]
-
Gholipour, T., et al. (2011). Determination of median effective doses (ED50) of metoclopramide and ketamine administered concomitantly for induction of sedation (drooping of the head and closed eyelids) and sleep (loss of righting reflex) in chicks by the up-and-down method. ResearchGate. [Link]
-
AstraZeneca. (2018). Combinations screening workflow overview from experimental design to data interpretation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Dopamine receptor antagonists. ResearchGate. [Link]
-
Bolden, J. E., et al. (2006). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. The international journal of biochemistry & cell biology, 38(11), 1817–1827. [Link]
-
Nasser, Y., & Zelt, C. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. Gastroenterology insights, 14(3), 340–348. [Link]
-
Di Felice, G. (2013, December 16). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Mechanism of action of HDAC inhibitors. ResearchGate. [Link]
-
Quigley, E. M. (2011). Prokinetics in the Management of Functional Gastrointestinal Disorders. Journal of neurogastroenterology and motility, 17(1), 33–40. [Link]
-
Stahl, S. M. (2016, July 9). The Four Dopamine Pathways Relevant to Antipsychotics Pharmacology. Stahl's Essential Psychopharmacology. [Link]
-
Gidda, J. S., et al. (1991). Development of high-affinity 5-HT3 receptor antagonists. 1. Initial structure-activity relationship of novel benzamides. Journal of medicinal chemistry, 34(11), 3342–3347. [Link]
-
Ingawale, S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Prachayasittikul, V., et al. (2013). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Letters in applied microbiology, 56(2), 143–149. [Link]
-
StatPearls. (2023, July 31). Metoclopramide. StatPearls Publishing. [Link]
-
Jenner, P., & Marsden, C. D. (1981). Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs. Acta psychiatrica Scandinavica. Supplementum, 291, 109–123. [Link]
-
Celtarys Research. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys Research. [Link]
-
Wikipedia contributors. (2024, January 17). Dopamine. In Wikipedia, The Free Encyclopedia. [Link]
-
Deranged Physiology. (2022, October 28). Classification of antiemetics. Deranged Physiology. [Link]
-
ResearchGate. (n.d.). Schematic representation of dopaminergic signal in healthy and pathologic condition, in which the hypothetical role of cariprazine is highlighted DA: Dopamine. ResearchGate. [Link]
-
de Castilho, R. F., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Letters in applied microbiology, 58(2), 143–149. [Link]
-
Cleveland Clinic. (2024, April 26). Prokinetic Agents. Cleveland Clinic. [Link]
-
Seto, E., & Yoshida, M. (2014). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International journal of molecular sciences, 15(4), 6341–6361. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]
-
Anesthesia Key. (2016, September 18). Antacids, Gastrointestinal Prokinetics, and Proton Pump Inhibitors. Anesthesia Key. [Link]
-
Magellan Rx Management. (2014, December 22). Therapeutic Class Overview Antiemetics (5-HT3 Receptor Antagonists and Combinations). Magellan Rx Management. [Link]
-
Johns Hopkins INBT. (2014, July 31). In Vitro Models for Drug Testing [Video]. YouTube. [Link]
-
Bentley, D. J. (2024). Flowchart illustrating the workflow of the experimental design development and evaluation. ResearchGate. [Link]
-
Yonyx. (2018, November 7). Using Flowcharts to Convey Methods and Results of Lab Tests. Yonyx. [Link]
-
ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate. [Link]
-
Zhang, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(10), 1056-1065. [Link]
Sources
- 1. revvity.com [revvity.com]
- 2. The broad-spectrum anti-emetic activity of AS-8112, a novel dopamine D2, D3 and 5-HT3 receptors antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prokinetic agent - Wikipedia [en.wikipedia.org]
- 13. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antacids, Gastrointestinal Prokinetics, and Proton Pump Inhibitors | Anesthesia Key [aneskey.com]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. The gastroprokinetic and antiemetic drug metoclopramide is a substrate and inhibitor of cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Dopamine - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 26. journals.asm.org [journals.asm.org]
- 27. scielo.br [scielo.br]
Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Pharmacological Applications of Bromo-Methyl-Benzamide Derivatives
The benzamide moiety, characterized by a carboxamide group attached to a benzene ring, represents a cornerstone in modern medicinal chemistry. Its structural simplicity, synthetic accessibility, and remarkable ability to form key hydrogen bonds with biological targets have established it as a "privileged scaffold." This means it is a recurring molecular framework found in a multitude of clinically successful drugs across diverse therapeutic areas.[1][2] Benzamide derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][3]
The strategic modification of this core structure through the introduction of specific substituents is a fundamental approach in drug discovery to fine-tune a compound's biological activity, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Among the most effective modifications are halogenation and alkylation. The introduction of a bromine atom can enhance membrane permeability, improve binding affinity through halogen bonding, and block sites of metabolism, thereby increasing the drug's half-life.[4] Similarly, adding a methyl group can provide steric hindrance to influence binding conformation, enhance lipophilicity, and serve as a probe for exploring the topology of a receptor's binding pocket.
This guide provides a comprehensive technical review of bromo-methyl-benzamide derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, dissect the intricate structure-activity relationships (SAR) that govern their efficacy, and explore their diverse pharmacological applications, supported by detailed protocols and mechanistic insights.
Part 1: Synthetic Methodologies for Bromo-Methyl-Benzamide Derivatives
The construction of bromo-methyl-benzamide derivatives primarily relies on the robust and versatile formation of an amide bond. The choice of synthetic route is dictated by the availability of starting materials, desired purity, scalability, and the chemical tolerance of other functional groups on the reacting molecules.
Classical Approach: Acyl Chloride-Mediated Amidation
The most direct and widely used method involves the coupling of a bromo-methyl-substituted benzoic acid with an appropriate amine. To facilitate this reaction, the carboxylic acid is typically "activated" by converting it into a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are highly effective for this transformation. The resulting acyl chloride is highly electrophilic and reacts readily with the nucleophilic amine to form the stable amide bond. A base, such as triethylamine (TEA) or pyridine, is often included to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
This method is favored for its high yields and reliability. The causality behind its effectiveness lies in the conversion of the poor leaving group of the carboxylic acid (-OH) into an excellent leaving group (-Cl), dramatically lowering the activation energy of the subsequent nucleophilic attack by the amine.
Sources
Methodological & Application
Application Notes and Protocols for 4-Bromo-3-methyl-N-propylbenzamide
This comprehensive guide provides detailed experimental protocols and technical insights for the synthesis, purification, characterization, and potential applications of 4-Bromo-3-methyl-N-propylbenzamide. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
N-substituted benzamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] The structural motif of this compound incorporates several key features: a substituted benzene ring, an amide linkage, and a propyl group. The bromine atom offers a site for further chemical modification, such as cross-coupling reactions, while the methyl group influences the electronic and steric properties of the aromatic ring. The N-propyl group can contribute to the molecule's lipophilicity and interaction with biological targets. This guide details the laboratory-scale preparation and characterization of this compound, providing a foundation for its use in research and development.
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 4-bromo-3-methylbenzoic acid. The second step is the amidation of this carboxylic acid with propylamine.
Part 1: Synthesis of 4-Bromo-3-methylbenzoic acid
There are two primary synthetic routes to obtain 4-bromo-3-methylbenzoic acid:
Route A: Direct Bromination of 3-Methylbenzoic Acid
This method involves the electrophilic aromatic substitution of 3-methylbenzoic acid. The methyl group is an ortho-, para-director; however, direct bromination can lead to a mixture of isomers, necessitating careful purification.
Route B: Sandmeyer Reaction of 4-Amino-3-methylbenzoic Acid
A more regioselective approach is the Sandmeyer reaction, starting from 4-amino-3-methylbenzoic acid.[2] This method provides better control over the position of the bromine atom.
A common method for the synthesis of 4-amino-3-methylbenzoic acid is the reduction of 3-methyl-4-nitrobenzoic acid.[3]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Methyl-4-nitrobenzoic acid | 181.15 | 18.1 g | 0.1 |
| Palladium on Carbon (10%) | - | 0.5 g | - |
| Methanol | 32.04 | 200 mL | - |
| Hydrogen Gas | 2.02 | Balloon | Excess |
Step-by-Step Procedure:
-
To a 500 mL flask, add 3-methyl-4-nitrobenzoic acid and methanol.
-
Carefully add 10% palladium on carbon to the suspension.
-
Secure a hydrogen-filled balloon to the flask.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Amino-3-methylbenzoic acid | 151.16 | 15.1 g | 0.1 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Hydrobromic Acid (48%) | 80.91 | 40 mL | ~0.35 |
| Copper(I) Bromide (CuBr) | 143.45 | 15.8 g | 0.11 |
| Water | 18.02 | 100 mL | - |
Step-by-Step Procedure:
-
In a 500 mL beaker, dissolve 4-amino-3-methylbenzoic acid in a solution of hydrobromic acid and water.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-bromo-3-methylbenzoic acid.
Part 2: Amidation of 4-Bromo-3-methylbenzoic acid
The final step is the formation of the amide bond between 4-bromo-3-methylbenzoic acid and propylamine. This is typically achieved using a coupling agent to activate the carboxylic acid.[4]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromo-3-methylbenzoic acid | 215.04 | 2.15 g | 0.01 |
| Propylamine | 59.11 | 0.71 g (0.97 mL) | 0.012 |
| EDC hydrochloride | 191.70 | 2.30 g | 0.012 |
| HOBt | 135.12 | 1.62 g | 0.012 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.4 mL | 0.02 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Step-by-Step Procedure:
-
Dissolve 4-bromo-3-methylbenzoic acid in dichloromethane in a round-bottom flask.
-
Add HOBt and DIPEA to the solution and stir for 10 minutes.
-
Add EDC hydrochloride to the mixture and stir for another 15 minutes at room temperature.
-
Add propylamine to the reaction mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Purification and Characterization
Purification
The crude this compound can be purified by the following methods:
-
Recrystallization: A suitable solvent system (e.g., ethyl acetate/hexanes) can be used to recrystallize the product.
-
Column Chromatography: Flash chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective method for obtaining a highly pure product.
Characterization
The structure and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the N-H proton of the amide, and the protons of the propyl group. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons, the methyl carbon, and the carbons of the propyl group.
Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.2 - 7.8 | m | 3H |
| Amide N-H | ~6.0 | br s | 1H |
| -CH₂- (propyl, adjacent to N) | 3.2 - 3.4 | q | 2H |
| Aromatic-CH₃ | ~2.4 | s | 3H |
| -CH₂- (propyl, middle) | 1.5 - 1.7 | sextet | 2H |
| -CH₃ (propyl) | 0.9 - 1.0 | t | 3H |
Predicted ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:
| Carbon | Chemical Shift (ppm) |
| C=O (amide) | ~167 |
| Aromatic C-Br | ~123 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-C=O | ~137 |
| Aromatic C-CH₃ | ~140 |
| -CH₂- (propyl, adjacent to N) | ~42 |
| Aromatic-CH₃ | ~23 |
| -CH₂- (propyl, middle) | ~22 |
| -CH₃ (propyl) | ~11 |
The IR spectrum will provide information about the functional groups present in the molecule.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amide) | 3300 - 3500 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (amide I) | 1630 - 1680 | Strong |
| N-H bend (amide II) | 1510 - 1570 | Strong |
| C-Br stretch | 500 - 600 | Medium |
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.
-
Expected Molecular Ion Peak (M⁺): For C₁₁H₁₄BrNO, the expected m/z will be approximately 255.03 and 257.03 due to the isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).
Potential Applications in Drug Discovery
N-substituted benzamides are a well-established class of compounds with diverse biological activities.[1] this compound, as a novel chemical entity, could be explored for various therapeutic applications, including:
-
Anticancer Agents: Many benzamide derivatives have shown potent anticancer activity through various mechanisms, such as inhibition of histone deacetylases (HDACs) or tubulin polymerization.[3]
-
Antimicrobial Agents: Substituted benzamides have been investigated for their antibacterial and antifungal properties.
-
Central Nervous System (CNS) Active Agents: The benzamide scaffold is present in several drugs targeting CNS disorders.
The presence of the bromine atom provides a convenient handle for the synthesis of a library of analogs through cross-coupling reactions, enabling structure-activity relationship (SAR) studies.
Safety Precautions
Hazard Identification and Handling:
-
4-Bromo-3-methylbenzoic acid: Irritating to the eyes, respiratory system, and skin.[5]
-
Propylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
EDC/HOBt: Can be irritating and harmful if swallowed or inhaled.
-
DIPEA: Flammable and corrosive.
-
Dichloromethane: Suspected of causing cancer.
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
All manipulations should be performed in a well-ventilated fume hood.
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local regulations.
Diagrams
Caption: Chemical properties of this compound.
References
Sources
Application Notes & Protocols: A Framework for In Vitro Assay Development for 4-Bromo-3-methyl-N-propylbenzamide
Introduction
4-Bromo-3-methyl-N-propylbenzamide is a synthetic compound recognized as a valuable tool for chemical research.[1] While its specific biological targets are not yet fully elucidated in publicly available literature, the benzamide scaffold is a privileged structure in medicinal chemistry. Derivatives of benzamide have shown a wide range of biological activities, including roles as tubulin polymerization inhibitors, glucokinase activators, and carbonic anhydrase inhibitors.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the biological activity of this compound.
This guide is structured to provide a logical, scientifically-grounded workflow, from initial target hypothesis to detailed, validated protocols. We will operate under the running hypothesis that, based on structural similarities to other known transient receptor potential vanilloid 1 (TRPV1) modulators, this compound may interact with this target.[5][6] TRPV1 is a non-selective cation channel that plays a crucial role in pain sensation and inflammation, making it a significant therapeutic target.[5][6][7]
Our approach will be three-tiered:
-
Primary Assays: High-throughput screening (HTS)-compatible assays to determine initial activity and cytotoxicity.
-
Secondary Assays: Mechanistic studies to confirm direct target engagement and elucidate the mode of action.
-
Assay Validation: A framework for ensuring the developed assays are robust, reproducible, and fit for purpose, in line with principles outlined by regulatory bodies such as the FDA.[8][9][10][11][12]
Part 1: Foundational Assays: Cytotoxicity and Initial Screening
Before assessing the specific activity of a novel compound, it is crucial to determine its general effect on cell viability. This contextualizes any observed target-specific effects and flags potential off-target toxicity early in the discovery process.[13]
Rationale for Cytotoxicity Profiling
A compound that indiscriminately kills cells can appear as a "hit" in many assays. Therefore, a cytotoxicity profile across relevant cell lines is essential. We will utilize a luminescence-based ATP assay for its high sensitivity and compatibility with HTS formats.[14][15][16] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely accepted method that determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[14]
Experimental Protocol: Luminescent Cell Viability Assay
This protocol is optimized for a 96-well plate format but can be adapted for 384-well plates.
Materials:
-
HEK-293 cells (or a panel of relevant cell lines)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture HEK-293 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of an opaque-walled 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer with an integration time of 0.5 to 1 second per well.
-
Data Analysis and Presentation
The data should be analyzed to determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).
Data Analysis Steps:
-
Subtract the average luminescence of the "no-cell" control from all other wells.
-
Normalize the data by setting the average luminescence of the "vehicle control" wells to 100% viability.
-
Plot the normalized cell viability (%) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the CC50 value.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 89.3 ± 6.2 |
| 50 | 52.1 ± 5.5 |
| 100 | 15.7 ± 3.9 |
| CC50 (µM) | ~50 |
Part 2: Primary Screening for TRPV1 Modulation
Based on our hypothesis, a primary screen will be conducted to determine if this compound modulates TRPV1 activity. A calcium influx assay using a fluorescent indicator is a robust and widely used method for this purpose.[6][7][17] This assay measures changes in intracellular calcium concentration upon channel activation.
Rationale for Calcium Influx Assay
TRPV1 is a non-selective cation channel, and its activation leads to an increase in intracellular calcium.[6] By using a calcium-sensitive fluorescent dye like Fluo-4 AM, we can monitor the activity of the channel in a cell-based system.
Experimental Workflow Diagram
Caption: Workflow for the Calcium Influx Assay.
Experimental Protocol: Calcium Influx Assay
Materials:
-
HEK-293 cells stably expressing human TRPV1
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Capsaicin (TRPV1 agonist)
-
This compound
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading capabilities
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed TRPV1-HEK-293 cells at a density of 50,000 cells per well in 100 µL of medium in a black-walled, clear-bottom 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS).
-
Aspirate the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
Wash the cells twice with 100 µL of HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader set to 37°C.
-
Set the reader to measure fluorescence every 2 seconds (Excitation: 494 nm, Emission: 516 nm).
-
Establish a baseline fluorescence reading for 20 seconds.
-
Add 20 µL of this compound at various concentrations (non-cytotoxic range) or vehicle control.
-
Continue reading for 5 minutes to observe any direct agonistic effect.
-
Add 20 µL of a sub-maximal concentration of Capsaicin (e.g., 100 nM) to all wells.
-
Continue kinetic reading for another 5 minutes to measure the potentiation or inhibition of the capsaicin-induced response.
-
Data Analysis
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. The response is then normalized to the vehicle control.
Table 2: Hypothetical Data for TRPV1 Antagonism
| Compound Conc. (µM) | Peak Fluorescence (RFU) | % Inhibition of Capsaicin Response |
| 0 (Vehicle) | 50,000 | 0 |
| 0.1 | 45,000 | 10 |
| 1 | 30,000 | 40 |
| 10 | 15,000 | 70 |
| 50 | 5,000 | 90 |
| IC50 (µM) | ~2.5 |
Part 3: Secondary Assay: Direct Target Engagement
To confirm that the observed activity is due to direct binding to the target protein, a biophysical assay is essential. Fluorescence Polarization (FP) is a powerful technique for studying protein-ligand interactions in solution.[18][19][20][21]
Rationale for Fluorescence Polarization Assay
FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[20] In a competition assay format, the displacement of a fluorescently labeled TRPV1 ligand by this compound would indicate direct binding to the same site.[21]
Experimental Workflow Diagram
Caption: Workflow for the Competition FP Assay.
Experimental Protocol: Competition Fluorescence Polarization Assay
Materials:
-
Purified, soluble human TRPV1 protein (or a ligand-binding domain)
-
Fluorescently labeled TRPV1 ligand (e.g., a fluorescent analog of capsaicin)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Protocol:
-
Reagent Preparation:
-
Determine the dissociation constant (Kd) of the fluorescent probe for the TRPV1 protein in a separate saturation binding experiment.
-
Prepare a solution of TRPV1 protein at 2x the final desired concentration.
-
Prepare a solution of the fluorescent probe at 2x its Kd value.
-
Prepare a serial dilution of this compound.
-
-
Assay Assembly:
-
In a 384-well plate, add 10 µL of the compound dilutions.
-
Add 10 µL of the TRPV1 protein solution to each well.
-
Add 10 µL of the fluorescent probe solution to each well.
-
Include controls for "no polarization" (probe only) and "maximum polarization" (protein + probe, no competitor).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization in a plate reader.
-
Data Analysis
The data is plotted as millipolarization (mP) units versus the logarithm of the competitor concentration. The IC50 is determined by fitting the data to a 4PL curve.
Table 3: Hypothetical Data for Competition FP Assay
| Compound Conc. (µM) | Fluorescence Polarization (mP) | % Displacement |
| 0 (No Competitor) | 250 | 0 |
| 0.1 | 240 | 6.7 |
| 1 | 190 | 40 |
| 10 | 120 | 86.7 |
| 100 | 105 | 96.7 |
| IC50 (µM) | ~1.5 |
Part 4: Assay Validation Principles
For any in vitro assay to be considered reliable, it must be validated.[8][10] This involves demonstrating that the assay is accurate, precise, and reproducible.
Key Validation Parameters:
-
Precision: Assessed by calculating the coefficient of variation (CV) for intra-assay and inter-assay replicates.[22][23]
-
Accuracy: Determined by comparing the assay results to a known standard or an orthogonal method.
-
Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters.
-
Z'-factor: A statistical parameter used to quantify the suitability of an assay for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.
Conclusion
This application note provides a comprehensive framework for the initial in vitro characterization of this compound. By employing a systematic cascade of assays—from general cytotoxicity to specific, mechanistic studies—researchers can efficiently and accurately profile the biological activity of this and other novel compounds. The provided protocols for cell viability, calcium influx, and fluorescence polarization are robust starting points that can be adapted and optimized for specific research needs. Adherence to rigorous assay validation principles will ensure the generation of high-quality, reliable data crucial for advancing drug discovery programs.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency | FDA. U.S. Food and Drug Administration. Available at: [Link]
-
Analysis of protein-ligand interactions by fluorescence polarization. PubMed Central. Available at: [Link]
-
N-(4-bromo-3-methylphenyl)-4-propoxybenzamide. PubChem. Available at: [Link]
-
Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. Available at: [Link]
-
Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PubMed Central. Available at: [Link]
-
Assay of TRPV1 Receptor Signaling. PubMed. Available at: [Link]
-
Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. National Institutes of Health. Available at: [Link]
-
Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. U.S. Food and Drug Administration. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
TRPV1 Modulators for the Treatment of Pain and Inflammation. ACS Publications. Available at: [Link]
-
Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Available at: [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. Aurelia Bioscience. Available at: [Link]
-
N-Propyl 4-Bromo-3-methylbenzamide. Pharmaffiliates. Available at: [Link]
-
Regulatory Knowledge Guide for In Vitro Diagnostics. NIH SEED Office. Available at: [Link]
-
G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research. Available at: [Link]
-
Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. ResearchGate. Available at: [Link]
-
Novel In Vitro Models for Drug Discovery. Charles River Laboratories. Available at: [Link]
-
(PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. Available at: [Link]
-
Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. Available at: [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available at: [Link]
-
Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Company of Biologists journals. Available at: [Link]
-
Fluorescence-Based Assay for TRPV1 Channels. PubMed. Available at: [Link]
-
Benzydamine. Wikipedia. Available at: [Link]
-
Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. Federal Register. Available at: [Link]
-
TRPV1 Channel: A Noxious Signal Transducer That Affects Mitochondrial Function. MDPI. Available at: [Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Available at: [Link]
-
In Vitro Diagnostics. U.S. Food and Drug Administration. Available at: [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. Available at: [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PubMed Central. Available at: [Link]
-
Medicinal Chemistry 1 NOTES| B Pharmacy 4th Semester. Imperfect Pharmacy Notes. Available at: [Link]
-
4-Bromo-N-(3-(tert-butylamino)propyl)benzamide (15). BindingDB. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
Assay of TRPV1 receptor signaling. ResearchGate. Available at: [Link]
-
4-amino-3-bromo-N-propylbenzamide. PubChem. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. seed.nih.gov [seed.nih.gov]
- 11. Federal Register :: Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability [federalregister.gov]
- 12. fda.gov [fda.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 21. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note & Protocols: Characterization of 4-Bromo-3-methyl-N-propylbenzamide as a Potential Enzyme Inhibitor
Introduction: The Rationale for Investigating 4-Bromo-3-methyl-N-propylbenzamide
In the landscape of drug discovery and chemical biology, the identification and characterization of novel enzyme inhibitors are of paramount importance.[1][2] Enzymes are crucial mediators of a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention.[2] The benzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Notably, substituted benzamides have been identified as inhibitors of various enzymes, including poly(ADP-ribose) polymerases (PARPs) and alkaline phosphatases.[3][4] This application note focuses on a specific benzamide derivative, this compound, a compound with potential as a novel enzyme inhibitor.
While direct enzymatic targets of this compound are not yet extensively documented, its structural similarity to known enzyme inhibitors warrants a thorough investigation of its inhibitory potential.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the enzyme inhibitory properties of this compound. We will present detailed protocols for initial screening, determination of inhibitory potency (IC50), and elucidation of the mechanism of action (MOA). The causality behind each experimental choice is explained to ensure a robust and self-validating study.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of the test compound is fundamental to designing and interpreting enzyme inhibition assays.
| Property | Value | Source |
| Chemical Name | N-Propyl 4-Bromo-3-methylbenzamide | Pharmaffiliates[5] |
| CAS Number | 1020252-79-2 | Pharmaffiliates[5] |
| Molecular Formula | C11H14BrNO | Pharmaffiliates[5] |
| Molecular Weight | 256.14 g/mol | Pharmaffiliates[5] |
| Structure | ||
| Solubility | To be determined empirically in relevant assay buffers. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO. | |
| Purity | ≥98% (or as specified by the supplier) is recommended for accurate and reproducible results. |
Experimental Workflow for Characterization of an Enzyme Inhibitor
The following diagram outlines a logical workflow for the comprehensive characterization of this compound as a potential enzyme inhibitor. This systematic approach ensures that each step builds upon the previous one, leading to a thorough understanding of the compound's inhibitory profile.
Caption: Simplified models of competitive and non-competitive enzyme inhibition.
Protocol:
-
Experimental Design:
-
A matrix of experiments is performed where both the substrate and inhibitor concentrations are varied.
-
Typically, several fixed concentrations of the inhibitor are chosen (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, a full substrate titration is performed (e.g., from 0.1 x Km to 10 x Km).
-
-
Assay Procedure:
-
The assay is set up similarly to the IC50 determination, with the specified concentrations of inhibitor and substrate.
-
The initial reaction rates are measured for each condition.
-
-
Data Analysis and Interpretation:
-
The data is analyzed by plotting the initial reaction rates against the substrate concentration for each inhibitor concentration.
-
A double-reciprocal plot (Lineweaver-Burk plot) is commonly used to visualize the data and determine the type of inhibition.
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis. Vmax remains unchanged, while the apparent Km increases with increasing inhibitor concentration. This indicates that the inhibitor binds to the same active site as the substrate. [6] * Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged. This suggests the inhibitor binds to a site other than the active site (an allosteric site). [7] * Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and Km decrease with increasing inhibitor concentration. This occurs when the inhibitor only binds to the enzyme-substrate complex.
-
Mixed Inhibition: The lines will intersect in the second or third quadrant (not on an axis). Both the apparent Vmax and Km are affected.
-
Expected Changes in Kinetic Parameters:
| Inhibition Type | Apparent Vmax | Apparent Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Varies | Lines intersect off-axis |
Conclusion and Future Directions
This application note provides a robust and scientifically grounded framework for the initial characterization of this compound as a potential enzyme inhibitor. By following these detailed protocols, researchers can obtain reliable data on the compound's inhibitory activity, potency, and mechanism of action. The insights gained from these studies will be invaluable for guiding further optimization of this compound as a potential therapeutic agent or research tool. Future studies could include selectivity profiling against a panel of related enzymes, structural biology studies (e.g., X-ray crystallography) to determine the binding mode, and cell-based assays to assess its activity in a more physiological context.
References
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link] [6]2. PubChem. 4-Bromo-N-methylbenzamide. Available at: [Link]
-
Pharmaffiliates. N-Benzyl 4-bromo-3-methylbenzamide. Available at: [Link]
-
DavidsonX. IC50 Determination. edX. Available at: [Link] (Note: Specific course link may vary) [8]5. National Institutes of Health. (2019). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. Available at: [Link] [3]6. Pharmaffiliates. N-Propyl 4-Bromo-3-methylbenzamide. Available at: [Link] [5]7. National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link] [1]8. Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Available at: [Link] [9]9. Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Available at: [Link]
-
Portland Press. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link] [2]11. Wikipedia. Enzyme inhibitor. Available at: [Link] [7]12. BindingDB. 4-Bromo-N-(3-(tert-butylamino)propyl)benzamide. Available at: [Link]
-
ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. Available at: [Link] [10]14. PubChem. 4-amino-3-bromo-N-propylbenzamide. Available at: [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]
Sources
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 8. courses.edx.org [courses.edx.org]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Multi-Phased Strategy for the Anticancer Screening of 4-Bromo-3-methyl-N-propylbenzamide
Abstract: This document outlines a comprehensive, multi-phase strategic protocol for the systematic evaluation of the novel synthetic compound, 4-Bromo-3-methyl-N-propylbenzamide, for potential anticancer activity. While specific biological data for this compound is not yet established, its benzamide core structure suggests potential bioactivity, as numerous benzamide derivatives have demonstrated efficacy as anticancer agents[1][2]. This guide provides a robust framework for researchers, starting with broad-spectrum in vitro cytotoxicity screening and progressing through detailed mechanistic assays to a preliminary in vivo efficacy model. Each protocol is designed with internal controls and decision-making logic to ensure scientific rigor and trustworthiness, providing a clear path from initial compound assessment to preclinical candidate evaluation.
Phase 1: Foundational Viability and Cytotoxicity Screening
The primary objective is to determine if this compound exhibits cytotoxic effects against a diverse panel of human cancer cell lines. A broad initial screening is crucial for identifying potential cancer types that are sensitive to the compound. The National Cancer Institute's NCI-60 panel, a set of 60 diverse human cancer cell lines, represents the gold standard for such initial investigations[3][4][5].
Rationale for Initial Screening Approach
A high-throughput colorimetric assay is ideal for this phase due to its speed, reliability, and scalability[6]. The XTT assay is selected over the traditional MTT assay because its formazan product is water-soluble, eliminating a solubilization step and thereby reducing experimental variability and potential cytotoxicity from the solubilizing agent[7].
Experimental Workflow: Phase 1
Caption: Phase 1 high-throughput screening workflow.
Protocol 1: XTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity[8].
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound from a 10 mM DMSO stock. A typical concentration range for initial screening is 0.01 µM to 100 µM. Include a vehicle control (DMSO equivalent to the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Treatment: Add 100 µL of the diluted compound solutions (or controls) to the appropriate wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture. For every 5 mL of XTT labeling reagent, add 0.1 mL of the electron-coupling reagent.
-
Assay Execution: Add 50 µL of the prepared XTT mixture to each well. Incubate for 4-6 hours at 37°C. The incubation time may need optimization depending on the cell line's metabolic rate.
-
Data Acquisition: Measure the absorbance of the soluble formazan product at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Example IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ of this compound (µM) | IC₅₀ of Doxorubicin (µM) [Positive Control] |
| MCF-7 | Breast | 8.2 ± 1.1 | 0.9 ± 0.2 |
| A549 | Lung | 15.6 ± 2.5 | 1.3 ± 0.3 |
| PC-3 | Prostate | 5.4 ± 0.9 | 2.1 ± 0.4 |
| U-87 MG | Glioblastoma | > 50 | 1.8 ± 0.5 |
| HCT116 | Colon | 7.9 ± 1.3 | 0.6 ± 0.1 |
Note: Data are hypothetical examples for illustrative purposes.
Phase 2: Mechanistic Investigation of Cell Death
If the compound demonstrates potent cytotoxicity (e.g., IC₅₀ < 10 µM) in one or more cell lines, the next step is to elucidate the mechanism of cell death. The primary question is whether the compound induces apoptosis (programmed cell death) or necrosis.
Protocol 2: Apoptosis Assessment by Annexin V & Propidium Iodide (PI) Staining
This is a standard flow cytometry-based assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells[9][10].
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is membrane-impermeant and thus only enters cells with compromised membrane integrity (necrotic or late apoptotic cells)[10].
Caption: Principle of Annexin V and PI staining for apoptosis detection.
-
Cell Treatment: Seed the most sensitive cell line(s) in 6-well plates. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include vehicle and positive controls (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M)[11][12].
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours[13].
-
Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA[14].
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Data Presentation: Example Cell Cycle & Apoptosis Data
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic / Necrotic (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.6 | 55.2 ± 3.1 | 30.1 ± 2.5 | 14.7 ± 1.9 |
| Compound (IC₅₀) | 45.3 ± 4.1 | 35.8 ± 3.5 | 18.9 ± 2.8 | 25.4 ± 2.8 | 20.5 ± 2.1 | 54.1 ± 3.7 |
| Doxorubicin | 30.7 ± 3.9 | 40.2 ± 4.2 | 29.1 ± 3.3 | 15.8 ± 1.9 | 10.3 ± 1.5 | 73.9 ± 4.5 |
Note: Hypothetical data suggesting the compound induces apoptosis and G2/M arrest.
Phase 3: Molecular Target Pathway Elucidation
Based on the mechanistic data and literature on similar benzamides, which are known to modulate key signaling and apoptotic proteins[1], this phase aims to identify the molecular pathways affected by this compound. Western blotting is the standard technique for this purpose[15][16].
Rationale for Target Selection
Many anticancer agents function by modulating pathways like PI3K/AKT/mTOR or MAPK, which control cell survival and proliferation[17]. Additionally, assessing the levels of key apoptotic regulatory proteins (Bcl-2 family) can confirm the findings from the Annexin V assay.
Caption: Potential signaling pathways and proteins for Western Blot analysis.
Protocol 4: Western Blotting
-
Protein Extraction: Treat cells with the compound as before. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding[17].
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-AKT, total-AKT, p-ERK, total-ERK, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control to compare protein expression levels across different treatments.
Phase 4: Preliminary In Vivo Efficacy Assessment
Promising in vitro results must be validated in an in vivo model to assess the compound's efficacy in a more complex biological system[18][19]. The cell line-derived xenograft (CDX) model is a standard and reliable starting point for preclinical testing[20][21].
Protocol 5: Human Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 1-5 million cells of the most sensitive cancer cell line (resuspended in Matrigel) into the flank of each mouse[20].
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, Compound at two dose levels, Positive Control). Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or on an optimized schedule.
-
Monitoring: Monitor animal weight (as a measure of toxicity) and tumor volume (measured with calipers) two to three times per week. Tumor Volume = (Length x Width²)/2.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize animals and excise tumors for further analysis (e.g., histology, Western blot).
-
Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.
Data Presentation: Example In Vivo Efficacy
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| Compound (25 mg/kg) | 675 ± 95 | 46 | +1.5 |
| Compound (50 mg/kg) | 350 ± 70 | 72 | -2.3 |
| Positive Control | 280 ± 65 | 77.6 | -8.5 |
Note: Hypothetical data showing dose-dependent tumor growth inhibition.
Conclusion and Forward Path
This structured application guide provides a comprehensive framework for the preclinical evaluation of this compound. Each phase is designed to answer critical questions about the compound's activity, from initial cytotoxicity to its mechanism of action and in vivo efficacy. Positive results at each stage, validated by rigorous controls, build a strong data package to justify further development, including advanced preclinical toxicology and pharmacokinetics studies, ultimately paving the way for potential clinical investigation.
References
-
Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2022). PMC. [Link]
-
NCI-60 Human Tumor Cell Line Screen. National Cancer Institute. [Link]
-
In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PMC - NIH. [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2014). PMC - PubMed Central. [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. [Link]
-
Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC - PubMed Central. [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). BenchSci. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2024). Crown Bioscience. [Link]
-
Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. ResearchGate. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
In-vitro Models in Anticancer Screening. (2019). ResearchGate. [Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. [Link]
-
Cell Cycle Analysis. University of Wisconsin-Madison. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH. [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2024). RSC Medicinal Chemistry. [Link]
-
Assaying cell cycle status using flow cytometry. (2011). PMC - NIH. [Link]
-
The NCI60 human tumour cell line anticancer drug screen. (2009). Nature Reviews Cancer. [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]
- Method for producing 3-bromomethylbenzoic acids.
-
Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem.com. [Link]
-
In vivo screening models of anticancer drugs. (2018). ResearchGate. [Link]
-
Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. (2024). Promega Connections. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Modern Approaches in Drug Designing. [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science. [Link]
-
Cell Cycle Tutorial Contents. Babraham Institute. [Link]
-
NCI-60 Human Tumor Cell Line Screen Service. Altogen Labs. [Link]
-
What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Quora. [Link]
-
Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. MDPI. [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate. [Link]
-
BindingDB BDBM154559 4-Bromo-N-(3-(tert-butylamino)propyl)benzamide (15). BindingDB. [Link]
Sources
- 1. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 4. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. measurlabs.com [measurlabs.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. medium.com [medium.com]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.crownbio.com [blog.crownbio.com]
Probing the Anti-inflammatory Potential of Novel Benzamide Compounds: A Guide to In Vitro and In Vivo Evaluation
Introduction: The Therapeutic Promise of Benzamides in Inflammation
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The benzamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] Recently, novel benzamide compounds have garnered significant attention for their potential as potent anti-inflammatory agents.[2][3] These compounds offer the promise of new therapeutic avenues, potentially overcoming the limitations of current anti-inflammatory drugs.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for evaluating the anti-inflammatory activity of novel benzamide compounds. We will delve into the mechanistic rationale behind key assays, provide step-by-step protocols for both in vitro and in vivo models, and explore the critical structure-activity relationships that govern efficacy. Our focus is on empowering researchers to generate robust, reproducible, and insightful data to accelerate the development of the next generation of anti-inflammatory therapeutics.
Mechanistic Insights: How Benzamides Quell the Inflammatory Cascade
The anti-inflammatory effects of benzamide derivatives are often attributed to their ability to modulate key signaling pathways and enzymatic activities that drive the inflammatory response. A primary mechanism of action for many benzamides is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][4] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the enzyme cyclooxygenase-2 (COX-2).[5]
In an unstimulated cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. Novel benzamides can intervene in this pathway, preventing the degradation of IκBα and thereby blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[4]
Another critical target for anti-inflammatory drugs is the COX-2 enzyme. COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6] Some benzamide derivatives have been designed to selectively inhibit COX-2, offering a more targeted approach with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[7]
The following diagram illustrates the canonical NF-κB signaling pathway and highlights potential points of intervention for novel benzamide compounds.
Caption: Canonical NF-κB signaling pathway and benzamide inhibition.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to screen novel compounds for their anti-inflammatory potential. These assays allow for the investigation of specific molecular targets and pathways in a controlled cellular environment.
Rationale for Experimental Choices
-
Cell Line Selection: The murine macrophage cell line, RAW 264.7, is extensively used for in vitro inflammation studies. These cells are robust, easy to culture, and reliably produce pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 upon stimulation with LPS.[8] Their macrophage-like properties make them a relevant model for studying the innate immune response.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro.[8]
-
Key Assays:
-
COX-2 Inhibition Assay: Directly measures the ability of a compound to inhibit the enzymatic activity of COX-2, a key enzyme in the inflammatory cascade.
-
LPS-Induced Cytokine Release Assay: Quantifies the reduction of key pro-inflammatory cytokines (TNF-α and IL-6) in the supernatant of LPS-stimulated macrophages, providing a measure of the compound's ability to suppress the inflammatory response.
-
NF-κB Activation Assay: Assesses the ability of a compound to inhibit the translocation of NF-κB to the nucleus, a critical step in the inflammatory signaling pathway.
-
The following diagram outlines the general workflow for the in vitro evaluation of novel benzamide compounds.
Caption: In vitro screening workflow for benzamide compounds.
Detailed Protocols
This protocol is adapted from commercially available kits and provides a high-throughput method for identifying COX-2 inhibitors.[9]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
Novel benzamide compounds
-
96-well white opaque microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute the COX-2 enzyme with purified water and keep on ice.[9]
-
Compound Preparation: Dissolve novel benzamide compounds and celecoxib in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a dilution series of each compound.
-
Assay Setup:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Positive Control: Add 10 µL of the celecoxib dilution series.
-
Test Compounds: Add 10 µL of the novel benzamide compound dilution series.
-
-
Enzyme Addition: Add the appropriate volume of reconstituted COX-2 enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the reaction.
-
Measurement: Immediately begin reading the fluorescence at an excitation of 535 nm and an emission of 587 nm in kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
This protocol details the steps to measure the inhibitory effect of benzamide compounds on the production of key pro-inflammatory cytokines.[10]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Novel benzamide compounds
-
MTT reagent for cell viability assay
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the novel benzamide compounds for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to assess any potential cytotoxicity of the compounds.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine concentrations to the vehicle control and calculate the percentage of inhibition for each compound concentration.
Expected Data and Interpretation
The primary outputs from these in vitro assays are the half-maximal inhibitory concentration (IC50) for the COX-2 assay and the percentage of cytokine inhibition for the LPS-stimulation assay. This data can be effectively summarized in a table for comparative analysis.
| Compound ID | COX-2 IC50 (µM) | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | Cell Viability (%) at 10 µM |
| BZ-001 | 0.5 ± 0.08 | 85 ± 5.2 | 78 ± 6.1 | >95 |
| BZ-002 | 2.1 ± 0.3 | 62 ± 4.5 | 55 ± 3.8 | >95 |
| BZ-003 | >50 | 15 ± 2.1 | 10 ± 1.5 | >95 |
| Celecoxib | 0.04 ± 0.01 | 92 ± 3.7 | 88 ± 4.0 | >95 |
Interpretation: A potent anti-inflammatory benzamide compound will exhibit a low IC50 value in the COX-2 inhibition assay and a high percentage of inhibition of TNF-α and IL-6 release, without significantly affecting cell viability.
Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy
Promising candidates identified from in vitro screening must be validated in a living organism to assess their efficacy, pharmacokinetics, and potential toxicity. The carrageenan-induced paw edema model is a widely accepted and reproducible acute inflammatory model for the preliminary in vivo screening of anti-inflammatory drugs.[11]
Rationale for Experimental Choices
-
Animal Model: The rat is a commonly used species for the carrageenan-induced paw edema model due to its well-characterized inflammatory response and ease of handling.
-
Inducing Agent: Carrageenan, a sulfated polysaccharide, when injected into the paw, elicits a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins, making it sensitive to inhibitors of COX-2.[12]
-
Efficacy Readout: The primary endpoint is the measurement of paw volume or thickness, which directly correlates with the extent of inflammation.
The following diagram illustrates the workflow for the in vivo evaluation of a lead benzamide compound.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for quantification of 4-Bromo-3-methyl-N-propylbenzamide
An Application Note for the Validated Quantification of 4-Bromo-3-methyl-N-propylbenzamide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction and Scientific Rationale
This compound is a substituted aromatic amide whose precise quantification is essential for quality control, stability testing, and pharmacokinetic analysis in research and drug development settings. The presence of a brominated benzene ring and a carbonyl group provides a strong chromophore, making it an ideal candidate for analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.
This application note details a robust, validated RP-HPLC-UV method developed for the accurate and precise quantification of this compound. The method is designed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The causality for methodological choices is explained throughout, providing a framework that is not only a protocol but also a self-validating system for ensuring data integrity.
Principle of the Analytical Method
The method leverages reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. This compound, being a moderately polar molecule, exhibits strong retention on a non-polar stationary phase (C18) when a polar mobile phase is used.
Causality of Method Selection:
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the industry standard for its versatility and strong hydrophobic retention of aromatic compounds. This ensures adequate separation from more polar starting materials or degradation products.
-
Mobile Phase: A gradient elution using acetonitrile and water provides the necessary resolving power to separate the analyte from potential impurities. Acetonitrile is chosen for its low UV cutoff and excellent solubilizing properties for benzamide derivatives.[3] The inclusion of 0.1% formic acid in the mobile phase is critical; it protonates residual silanol groups on the silica backbone of the column, preventing peak tailing and ensuring a sharp, symmetrical peak shape for the amide.
-
Detection: A Photodiode Array (PDA) detector is employed to scan a range of wavelengths, allowing for the determination of the maximum absorbance wavelength (λmax) for the analyte, thereby maximizing sensitivity. For benzophenone derivatives, strong absorbance is typically observed in the 250-350 nm range.[4] This also allows for peak purity analysis, a key component of method specificity.
Materials and Equipment
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, PDA detector |
| Chromatography Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Reference Standard | This compound (≥99% purity) |
| Reagents | Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water |
| Glassware | Class A volumetric flasks, pipettes |
| Other | 0.45 µm syringe filters, analytical balance |
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-10 min: 50-90% B; 10-12 min: 90% B; 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (or determined λmax) |
| Run Time | 15 minutes |
Standard and Sample Preparation Protocol
4.1 Preparation of Diluent A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent to ensure the solubility and stability of the analyte.
4.2 Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer the standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
4.3 Preparation of Working Standard Solutions for Linearity Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4.4 Preparation of Sample Solution For a drug substance (powder):
-
Accurately weigh a sample amount equivalent to 25 mg of this compound.
-
Transfer to a 25 mL volumetric flask and prepare as described in section 4.2.
-
Further dilute as necessary to bring the final concentration within the validated linear range of the method (e.g., to a target of 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol & Workflow
The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1][5][6] The following protocols outline the experiments required to validate the method according to ICH Q2(R2) guidelines.[2][7]
Caption: Workflow for the validation of the analytical method.
5.1 Specificity (Forced Degradation Study) Causality: This test demonstrates that the method can unequivocally assess the analyte in the presence of its potential degradation products, proving selectivity. Protocol:
-
Prepare solutions of this compound (approx. 50 µg/mL).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[8]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105°C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 48 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Inject a blank, an unstressed sample, and all stressed samples.
-
Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks with a resolution (Rs) of >2.0. The peak purity analysis from the PDA detector should pass, indicating no co-eluting peaks.
5.2 Linearity and Range Causality: To establish a direct proportional relationship between concentration and the analytical signal, which is fundamental for quantification. Protocol:
-
Prepare linearity solutions at a minimum of five concentrations (e.g., 1, 10, 25, 50, 100 µg/mL) from the stock solution.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
5.3 Accuracy (Recovery) Causality: To demonstrate the closeness of the test results to the true value. This is assessed by spiking a placebo or sample matrix with known amounts of the analyte. Protocol:
-
Prepare samples (or placebo) spiked with the analyte at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
5.4 Precision Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:
-
Repeatability (Intra-assay precision): Inject six replicate preparations of a standard solution at 100% of the target concentration (e.g., 50 µg/mL) on the same day.
-
Intermediate Precision (Inter-assay): Repeat the repeatability test on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the peak areas for both studies.
-
Acceptance Criteria: The RSD should be not more than 2.0%.
5.5 Limit of Quantitation (LOQ) and Limit of Detection (LOD) Causality: To determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. Protocol:
-
Estimate LOQ and LOD from the linearity data using the following equations:
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
-
Confirm the LOQ by preparing a solution at the calculated concentration and injecting it six times.
-
Acceptance Criteria: The RSD for the LOQ solution should be ≤ 10%, and the accuracy should be within acceptable limits.
5.6 Robustness Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. Protocol:
-
Analyze a standard solution while making small variations to the method parameters, one at a time:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5°C (25°C and 35°C).
-
Mobile Phase Composition: Vary the final percentage of Acetonitrile by ±2%.
-
-
Assess the impact on retention time, peak area, and peak symmetry.
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits. The RSD of the results should not significantly change.
Summary of Validation Data (Illustrative)
The following tables present illustrative data that would be generated during the validation process.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1.0 | 25,150 |
| 10.0 | 253,800 |
| 25.0 | 635,200 |
| 50.0 | 1,271,500 |
| 100.0 | 2,545,000 |
| Slope | 25,430 |
| Intercept | 850 |
| r² | 0.9998 |
Table 2: Accuracy and Precision Summary
| Validation Parameter | Level | Acceptance Criteria | Result |
|---|---|---|---|
| Accuracy (Recovery) | 80% | 98.0 - 102.0% | 99.5% |
| 100% | 98.0 - 102.0% | 100.3% | |
| 120% | 98.0 - 102.0% | 101.1% | |
| Precision (Repeatability) | 100% | RSD ≤ 2.0% | 0.85% |
| Precision (Intermediate) | 100% | RSD ≤ 2.0% | 1.20% |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound using RP-HPLC with UV detection. The described method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in quality control and research environments. The detailed validation workflow, grounded in ICH guidelines, ensures the integrity and reliability of the generated data.
References
- IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
-
PubChem. 4-Bromo-N-methylbenzamide. [Link]
-
Scribd. (2025). Preparation of Benzoic Acid From Benzamide. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
ResearchGate. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
YouTube. (2021). Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide). [Link]
-
SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ResearchGate. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. [Link]
-
ResearchGate. (2018). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation. [Link]
-
Pharma Education. Benzoic acid from benzamide synthesis: Pharmaceutical Chemistry Practical. [Link]
-
U.S. Food and Drug Administration. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. 4-Bromo-3-methylbenzoic acid | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
Real-Time Reaction Monitoring of Benzamide Synthesis Using Liquid Chromatography-Mass Spectrometry (LC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
The amide bond is a cornerstone of modern medicinal chemistry and materials science, with benzamide derivatives forming the backbone of numerous pharmaceuticals.[1][2] Efficiently monitoring the progress of amide bond formation is critical for optimizing reaction conditions, maximizing yield, and minimizing impurities. This application note presents a detailed protocol for the real-time analysis of a representative benzamide synthesis—the coupling of benzoyl chloride with benzylamine—using a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method. We provide a comprehensive guide covering reaction setup, sample preparation, LC-MS parameterization, and data interpretation, emphasizing the rationale behind key experimental choices to ensure methodological integrity and reproducibility.
Introduction: The Need for In-Process Reaction Analysis
Amide bond synthesis, while fundamental, can be challenging. Competing side reactions, such as the hydrolysis of activated carboxylic acid derivatives, and the formation of byproducts can significantly impact reaction efficiency and product purity.[3] Traditional monitoring techniques like Thin-Layer Chromatography (TLC) provide qualitative progress updates but lack the specificity and quantitative power to fully understand reaction kinetics and impurity profiles.[4]
LC-MS has emerged as an indispensable tool for in-process reaction monitoring.[5] Its ability to separate complex mixtures with high resolution (the "LC" component) and provide precise mass information for each component (the "MS" component) allows for the unambiguous and simultaneous tracking of reactants, intermediates, the final product, and any side products.[6] This guide details a validated LC-MS workflow tailored for a classic Schotten-Baumann-type benzamide synthesis, a method broadly applicable to various amide coupling reactions.
Principle of the Reaction: Nucleophilic Acyl Substitution
The synthesis of N-benzylbenzamide from benzoyl chloride and benzylamine proceeds via a nucleophilic acyl substitution mechanism. Benzoyl chloride, an activated carboxylic acid derivative, serves as the electrophile. The lone pair of electrons on the nitrogen atom of benzylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is an exothermic reaction that typically includes a base to neutralize the hydrochloric acid byproduct.[7]
The primary reaction is as follows:
-
Reactant 1: Benzoyl Chloride (C₇H₅ClO, MW: 140.57 g/mol )
-
Reactant 2: Benzylamine (C₇H₉N, MW: 107.15 g/mol )
-
Product: N-benzylbenzamide (C₁₄H₁₃NO, MW: 211.26 g/mol )
-
Byproduct: Hydrochloric Acid (HCl)
A common side reaction is the hydrolysis of the highly reactive benzoyl chloride in the presence of water, yielding benzoic acid (C₇H₆O₂, MW: 122.12 g/mol ).[3] Monitoring for this key impurity is a critical function of the LC-MS analysis.
Experimental Workflow and Protocols
The entire process, from reaction initiation to data analysis, follows a systematic workflow designed for accuracy and efficiency.
Caption: Workflow for LC-MS based reaction monitoring of benzamide synthesis.
Protocol 1: Synthesis of N-benzylbenzamide
This protocol is a representative example. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq, e.g., 1.07 g, 10 mmol) and a suitable solvent such as dichloromethane (DCM, 20 mL).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq, e.g., 1.67 mL, 12 mmol), to the solution.[8] Cool the flask to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq, e.g., 1.22 mL, 10.5 mmol) dropwise to the stirring solution over 10 minutes. Rationale: The slow addition and cooling help to control the exothermic nature of the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Begin reaction monitoring immediately using Protocol 2.
Protocol 2: LC-MS Sample Preparation and Analysis
-
Aliquoting (Time Point Sampling): At designated time points (e.g., t=0, 5 min, 15 min, 30 min, 1h, 2h), carefully withdraw a small aliquot (approx. 10 µL) from the vigorously stirring reaction mixture using a microsyringe.
-
Quenching: Immediately dispense the aliquot into a 1.5 mL microcentrifuge tube containing 990 µL of acetonitrile (ACN). Cap and vortex thoroughly. Rationale: This large dilution in ACN effectively stops (quenches) the reaction by rapidly lowering the concentration of reactants.
-
Dilution for Analysis: Perform a further 1:100 dilution by taking 10 µL of the quenched solution and adding it to 990 µL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in an LC-MS vial. Rationale: This second dilution brings the analyte concentrations into the optimal linear range of the mass spectrometer detector, preventing signal saturation.[5]
-
LC-MS Injection: Inject 1-5 µL of the final diluted sample onto the LC-MS system.
Optimized LC-MS Method Parameters
The following parameters are a robust starting point for this analysis and can be adapted for other amide coupling reactions.
Liquid Chromatography (LC) Conditions
-
Rationale: Reversed-phase chromatography on a C18 column is ideal for separating the moderately polar reactants and the more nonpolar benzamide product. The acidic mobile phase additive (formic acid) ensures that the amine and amide analytes are protonated, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer.
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 10% B over 0.5 min, hold for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry (MS) Conditions
-
Rationale: Electrospray Ionization (ESI) is a 'soft' ionization technique perfect for analyzing thermally sensitive organic molecules without causing fragmentation.[9][10] Positive ion mode is selected because amides and amines readily accept a proton to form a positive ion ([M+H]⁺), which is easily detected by the mass spectrometer.[11] A full scan mode is used to capture data for all ions within a specified mass range, allowing for the identification of unexpected byproducts.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan |
| Scan Range | m/z 80 - 500 |
| Capillary Voltage | 3.5 kV |
| Desolvation Gas | Nitrogen, Flow: 800 L/hr |
| Desolvation Temp | 400 °C |
| Source Temp | 120 °C |
Data Analysis and Interpretation
Analysis of the LC-MS data involves extracting ion chromatograms (EICs) for the exact masses of the expected species.
Table 1: Expected Analytical Results
This table summarizes the key ions to monitor. The protonated molecule [M+H]⁺ is the primary ion of interest for each compound.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Expected Retention Time (min) |
| Benzylamine | C₇H₉N | 107.15 | 108.1 | ~1.5 |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 123.1 | ~2.8 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Hydrolyzes to Benzoic Acid | N/A |
| N-benzylbenzamide | C₁₄H₁₃NO | 211.26 | 212.2 | ~4.1 |
Note: Benzoyl chloride is highly reactive and is typically not observed directly; its consumption is inferred from the disappearance of starting materials and the appearance of benzoic acid and the final product.
Quantitative Reaction Monitoring
By plotting the peak area of each compound over time, a clear kinetic profile of the reaction can be established. This allows for the precise determination of reaction completion.
Table 2: Example Time-Course Data (Relative Peak Area %)
| Time Point | Benzylamine (m/z 108.1) | Benzoic Acid (m/z 123.1) | N-benzylbenzamide (m/z 212.2) |
| 0 min | 98% | <1% | <1% |
| 15 min | 45% | 5% | 50% |
| 30 min | 15% | 7% | 78% |
| 60 min | <2% | 8% | 90% |
| 120 min | <1% | 8% | 91% |
Interpretation of Example Data: The data shows a rapid consumption of benzylamine and formation of the N-benzylbenzamide product within the first hour. The reaction appears to be largely complete by the 60-minute mark, with minimal further product formation. The consistent small percentage of benzoic acid confirms a low level of hydrolysis of the benzoyl chloride starting material.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the LC-MS analysis of benzamide synthesis. By leveraging the specificity of mass detection and the separating power of liquid chromatography, researchers can move beyond qualitative assessments to gain precise, quantitative insights into reaction kinetics, efficiency, and impurity formation. This methodology serves as a robust platform for optimizing chemical syntheses, accelerating drug development, and ensuring the production of high-purity chemical entities.
References
- Aim: to perform the synthesis of benzamide from benzoyl chloride. (n.d.). An experimental handbook for pharmaceutical organic chemistry-i.
-
Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Retrieved from [Link]
- Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses.
- Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024). PMC - NIH.
-
Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). (n.d.). ResearchGate. Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
-
Synthesis of Benzamide. (2020, March 19). YouTube. Retrieved from [Link]
-
Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. (n.d.). Waters Corporation. Retrieved from [Link]
-
Ahmadi, M., et al. (2020). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. Retrieved from [Link]
- RU2019541C1 - Process for preparing benzamide. (n.d.). Google Patents.
-
Electrospray Ionization and Collision Induced Dissociation Mass Spectrometry of Primary Fatty Acid Amides. (n.d.). ACS Publications. Retrieved from [Link]
-
Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. (2015). PubMed. Retrieved from [Link]
- CN105541656A - Preparation method of benzamide. (n.d.). Google Patents.
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.). PubMed Central. Retrieved from [Link]
-
Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. RU2019541C1 - Process for preparing benzamide - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. waters.com [waters.com]
- 7. globalconference.info [globalconference.info]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Bromo-3-methyl-N-propylbenzamide in Drug Discovery Pipelines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 4-Bromo-3-methyl-N-propylbenzamide in drug discovery. This document outlines detailed protocols and the scientific rationale behind experimental choices, ensuring a robust framework for investigating this compound's therapeutic potential.
Introduction: The Benzamide Scaffold in Medicinal Chemistry
Benzamides are a cornerstone in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antiemetic, antipsychotic, and anticancer properties.[1] The amide bond is one of the most crucial functional groups in medicinal chemistry and the life sciences.[1] The versatility of the benzamide scaffold allows for fine-tuning of physicochemical properties and target interactions through substitution on the aromatic ring and the amide nitrogen. This compound is a compound of interest for screening libraries due to its specific substitution pattern, which can influence its binding affinity and selectivity for various biological targets. While this specific molecule is noted as a useful research chemical, its detailed biological activity is not extensively documented, presenting an opportunity for novel discovery.[2]
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of a 4-bromo-3-methylbenzoic acid derivative with propylamine.[1] Amide bond formation is a frequently used reaction in medicinal chemistry.[3][4][5][6] The most common method involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
This method involves the conversion of 4-bromo-3-methylbenzoic acid to its more reactive acyl chloride, followed by reaction with propylamine.
Materials:
-
4-bromo-3-methylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Propylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of N,N-Dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting 4-bromo-3-methylbenzoyl chloride is often used directly in the next step.
-
-
Amide Coupling:
-
In a separate flask, dissolve propylamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM and cool to 0 °C in an ice bath.[1]
-
Dissolve the crude 4-bromo-3-methylbenzoyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
-
Work-up and Purification:
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[7]
-
Diagram: Synthesis Workflow via Acyl Chloride
Caption: Workflow for Benzamide Synthesis via Acyl Chlorides.
Physicochemical and Structural Characterization
Accurate characterization of the synthesized compound is critical for ensuring its identity, purity, and suitability for biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1020252-79-2 | [2] |
| Molecular Formula | C₁₁H₁₄BrNO | [2] |
| Molecular Weight | 256.14 g/mol | [2] |
Note: Further experimental determination of properties like melting point, solubility, and logP is recommended.
Protocol 2: Structural Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful technique for the structural elucidation of small molecules.[8][9]
-
¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons, the propyl chain protons, and the methyl group protons.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Can be used to confirm the connectivity of atoms within the molecule.
B. Mass Spectrometry (MS):
MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[10]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Hypothetical Drug Discovery Applications and Screening Protocols
Given the prevalence of the benzamide scaffold in targeting enzymes and G-protein coupled receptors (GPCRs), we propose two hypothetical drug discovery pipelines for this compound.
Application A: As an Enzyme Inhibitor
Enzymes are common targets in high-throughput screening campaigns.[11][12] The substituted benzamide moiety could potentially interact with the active site of various enzymes, such as kinases or proteases.
This protocol outlines a general fluorescence-based assay for identifying enzyme inhibitors.[11][12]
Materials:
-
Target enzyme
-
Fluorogenic substrate for the target enzyme
-
This compound (dissolved in DMSO)
-
Assay buffer
-
Positive control inhibitor
-
96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound in the assay buffer.
-
Add the diluted compound to the wells of the microplate. Include wells with buffer and DMSO as negative controls and wells with the positive control inhibitor.
-
-
Enzyme and Substrate Addition:
-
Add the target enzyme to all wells and incubate for a predetermined time to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
Diagram: Enzyme Inhibition Screening Workflow
Caption: High-Throughput Screening Workflow for Enzyme Inhibitors.
Application B: As a GPCR Modulator
GPCRs are a major class of drug targets, and cell-based assays are commonly used to screen for their modulators.[13][14]
This protocol describes a method to assess the effect of this compound on a GPCR that signals through the Gq pathway, leading to an increase in intracellular calcium.
Materials:
-
A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound (dissolved in DMSO)
-
Agonist and antagonist for the target GPCR (as controls)
-
Cell culture medium and supplements
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation:
-
Seed the cells in the 96-well microplates and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
-
Compound Addition and Signal Detection:
-
Place the microplate in the fluorescence plate reader.
-
Add varying concentrations of this compound to the wells.
-
To test for antagonist activity, pre-incubate the cells with the compound before adding a known agonist.
-
Measure the fluorescence intensity before and after the addition of the compound (or agonist) to detect changes in intracellular calcium levels.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
For agonist activity, plot the fluorescence change against the compound concentration to determine the EC₅₀ value.
-
For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀ value.
-
Diagram: GPCR Signaling Pathway (Hypothetical Gq Coupling)
Caption: Hypothetical Gq-coupled GPCR signaling pathway.
Safety and Handling
Conclusion
This compound represents a valuable scaffold for exploration in drug discovery. The protocols outlined in these application notes provide a solid foundation for its synthesis, characterization, and screening against key biological targets. The adaptability of the benzamide structure allows for further optimization and structure-activity relationship (SAR) studies, which could lead to the identification of novel therapeutic agents.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]
-
1020252-76-9| Chemical Name : N-Benzyl 4-bromo-3-methylbenzamide | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
BindingDB BDBM154559 4-Bromo-N-(3-(tert-butylamino)propyl)benzamide (15). (n.d.). BindingDB. Retrieved from [Link]
-
4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113. (n.d.). PubChem. Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC. Retrieved from [Link]
-
NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). PubMed. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
NMR Characterization of RNA Small Molecule Interactions. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry. (2020). ACS Publications. Retrieved from [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. Retrieved from [Link]
-
High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (n.d.). Lab on a Chip (RSC Publishing). Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]
-
Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015). ncbi.nlm.nih.gov. Retrieved from [Link]
-
GPCR Assay Services | Reaction Biology. (n.d.). Reaction Biology. Retrieved from [Link]
- WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids. (n.d.). Google Patents.
-
1020252-79-2| Chemical Name : N-Propyl 4-Bromo-3-methylbenzamide | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). PubMed. Retrieved from [Link]
-
Characterizing Small Molecules with NMR. (2019). News-Medical.Net. Retrieved from [Link]
-
Recent progress in assays for GPCR drug discovery. (n.d.). physoc.onlinelibrary.wiley.com. Retrieved from [Link]
-
High-Throughput Screening Assays. (n.d.). assaygenie.com. Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
(PDF) NMR Spectroscopy in Drug Discovery and Development. (n.d.). ResearchGate. Retrieved from [Link]
-
4-amino-3-bromo-N-propylbenzamide | C10H13BrN2O | CID 54850359. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. news-medical.net [news-medical.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 15. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-3-methyl-N-propylbenzamide
Welcome to the dedicated technical support guide for the purification of 4-Bromo-3-methyl-N-propylbenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Understanding Your Crude Material - FAQs
Effective purification begins with a clear understanding of the potential impurities. The synthesis of this compound, typically via the coupling of 4-bromo-3-methylbenzoic acid and n-propylamine, can introduce several common contaminants.
Q1: What are the most likely impurities in my crude this compound sample?
A1: Your crude product mixture likely contains more than just the desired amide. The primary contaminants to anticipate are:
-
Unreacted Starting Materials: 4-bromo-3-methylbenzoic acid and excess n-propylamine. The carboxylic acid is a common and often troublesome impurity.
-
Coupling Reagent Byproducts: If you used a peptide coupling reagent (e.g., DCC, EDC, HATU), byproducts like dicyclohexylurea (DCU) or HOBt-related species will be present.[] DCU, in particular, is notoriously difficult to remove due to its low solubility in many organic solvents.
-
Side-Reaction Products: Depending on the reaction conditions, trace amounts of over-brominated or de-brominated species could be formed, although these are typically minor.
-
Residual Solvents: Solvents used in the reaction and initial workup (e.g., Dichloromethane, Ethyl Acetate, DMF) are almost always present.[2]
The following table summarizes these impurities and their characteristics, which will inform our purification strategy.
| Impurity | Chemical Nature | Expected Polarity | Removal Strategy |
| 4-bromo-3-methylbenzoic acid | Acidic | High | Aqueous base wash (e.g., NaHCO₃, K₂CO₃) |
| n-Propylamine | Basic | Moderate | Aqueous acid wash (e.g., dil. HCl) |
| Dicyclohexylurea (DCU) | Neutral, Poorly Soluble | Moderate | Filtration (if precipitated), Chromatography |
| HATU/HBTU Byproducts | Polar | High | Aqueous washes, Chromatography |
| Residual Solvents | Varies | Varies | Evaporation under reduced pressure |
Section 2: Purification Strategy Workflow
Choosing the right purification technique is critical and depends on the scale of your reaction and the nature of the impurities identified. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification method.
Section 3: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols and addresses common issues in a question-and-answer format.
Method 1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids like amides, especially on a larger scale, provided a suitable solvent can be found.[3]
Q2: My compound is "oiling out" instead of forming crystals. What's wrong and how do I fix it?
A2: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.
Causality: The compound melts in the hot solvent before it can dissolve, or impurities prevent the formation of a stable crystal lattice, causing the solute to separate as a liquid phase upon cooling.
Troubleshooting Steps:
-
Lower the Temperature: Reheat the solution until it is homogeneous again. Allow it to cool much more slowly. Do not place it directly in an ice bath.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture and reheat to dissolve everything.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure product, add a single crystal to the cooled solution to initiate crystallization.
-
Change Solvents: The chosen solvent may be inappropriate. Switch to a solvent with a lower boiling point or use a co-solvent system (e.g., Ethanol/Water, Acetone/Hexane).
Protocol: Optimized Recrystallization of this compound
-
Solvent Screening: Place ~20-30 mg of your crude material into a small test tube. Add a solvent (e.g., isopropanol, ethanol, acetonitrile) dropwise at room temperature until the solid is just covered. If it dissolves, the solvent is too good for recrystallization. If it remains insoluble, heat the tube gently. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]
-
Dissolution: Transfer the bulk of your crude material to an Erlenmeyer flask. Add the chosen hot solvent in portions, with heating and swirling, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[5] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Method 2: Silica Gel Column Chromatography
Chromatography is the most powerful method for separating complex mixtures but can be lower-yielding and more labor-intensive.
Q3: My amide product is streaking badly on the TLC plate and I'm getting poor separation on the column. Why is this happening?
A3: This is a classic problem with amines and amides on silica gel.
Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. The lone pair of electrons on the nitrogen atom of your amide can interact strongly with these acidic sites via hydrogen bonding. This strong interaction leads to slow and uneven movement down the column, resulting in broad, streaky bands ("tailing") and poor separation.[6]
Troubleshooting Steps:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system. A typical mobile phase would be a Hexane/Ethyl Acetate gradient containing 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide per liter.[7] The added base neutralizes the acidic sites on the silica, allowing your amide to elute cleanly.
-
Use Deactivated Silica: For very sensitive compounds, you can use commercially available deactivated silica gel or deactivate it yourself by treating it with a solution of your eluent containing the basic modifier before packing the column.
-
Switch Stationary Phase: In some cases, switching to a less acidic stationary phase like alumina (neutral or basic) can be beneficial.
Protocol: Flash Column Chromatography
-
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.25-0.35 . A good starting point is a mixture of Hexanes and Ethyl Acetate. Test solvent systems with and without 1% triethylamine to see if it improves the spot shape.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (containing TEA if necessary). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better resolution, it is highly recommended to pre-adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve your compound, add silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the column.
-
Elution: Run the column by applying positive pressure. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure.
Caption: Troubleshooting logic for amide streaking on silica gel.
Section 4: Purity Assessment - FAQs
Q4: How do I know my final product is pure?
A4: A combination of analytical techniques should be used to confirm purity and structure.
-
¹H NMR: This is the most powerful tool. The absence of signals from starting materials or byproducts is the primary indicator of purity. The integration of the peaks should correspond to the number of protons in the structure.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique will confirm the molecular weight of your compound and provide a purity assessment (e.g., >98% by UV trace).[8]
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) that is consistent with literature values is a strong indicator of high purity. Impurities typically depress and broaden the melting point range. The related compound, 4-Bromo-3-methylbenzamide, has a melting point of 177-182°C, so the N-propyl derivative is expected to be a crystalline solid as well.[9]
References
-
Jackson, B. G. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
- Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]
-
Pharmaffiliates. N-Propyl 4-Bromo-3-methylbenzamide. Available at: [Link]
-
Organic Syntheses. (1966). 2-bromo-4-methylbenzaldehyde. Organic Syntheses Procedure. Available at: [Link]
-
MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2016). Column Chromatography: Amides. r/chemistry. Available at: [Link]
-
Organic Letters. (2026). Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Available at: [Link]
-
PubChem. 4-amino-3-bromo-N-propylbenzamide. Available at: [Link]
-
Scribd. Benzamide Synthesis and Recrystallization. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
ResearchGate. (2014). Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Available at: [Link]
- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
Reddit. (2019). Purification of N-benzylbenzamides. r/chemistry. Available at: [Link]
Sources
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 4-Bromo-3-methylbenzamide, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Benzamides
Welcome to the technical support center for the N-alkylation of benzamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this fundamental transformation. The N-alkylated benzamide motif is a cornerstone in numerous pharmaceuticals and functional materials, making the mastery of its synthesis critical. This document moves beyond simple protocols to provide a deeper understanding of the reaction's nuances, empowering you to troubleshoot effectively and optimize for success.
Part 1: Foundational Concepts & Frequently Asked Questions
This section addresses the core principles governing the N-alkylation of benzamides, providing the essential knowledge needed to make informed experimental decisions.
Q1: What are the primary mechanistic pathways for the N-alkylation of benzamides?
There are two predominant pathways for the N-alkylation of benzamides, each defined by the choice of alkylating agent and catalyst system.
-
Classical SN2 Pathway: This is the traditional and most direct method. It involves the deprotonation of the benzamide's N-H bond by a strong base to form a nucleophilic amidate anion. This anion then attacks an alkyl halide (or a similar electrophile with a good leaving group) in a classical bimolecular nucleophilic substitution (SN2) reaction. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions.[1]
-
"Borrowing Hydrogen" (BH) Catalytic Pathway: This modern, more sustainable approach uses alcohols as the alkylating agents.[2][3] The mechanism is a multi-step catalytic cycle:
-
Dehydrogenation: A transition metal catalyst (e.g., based on Ru, Pd, Co, Mn, or Ni) temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to an aldehyde.[2][3][4][5][6]
-
Condensation: The benzamide condenses with the newly formed aldehyde to generate a hemiaminal, which then dehydrates to an N-acyl imine intermediate.
-
Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated benzamide and regenerating the active catalyst.[3][5] The primary advantage of this method is its high atom economy, with water being the only stoichiometric byproduct.[6]
-
Caption: Overview of SN2 vs. Borrowing Hydrogen Mechanisms.
Q2: Why is the direct alkylation of benzamides often challenging?
The primary difficulty lies in the electronics of the amide bond itself. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization makes the amide nitrogen significantly less nucleophilic compared to an amine nitrogen.[1][7] Consequently, amides are weak bases and require a sufficiently strong base to deprotonate the N-H bond to form the much more nucleophilic amidate anion for the reaction to proceed efficiently.[1][7]
Part 2: Troubleshooting Guide for Common Experimental Issues
Even with a well-designed protocol, unexpected results can occur. This section provides a systematic approach to diagnosing and solving common problems.
Scenario 1: Low or No Conversion
You've run your reaction and the TLC or LC-MS analysis shows primarily unreacted starting material.
Before extensively re-optimizing, perform these fundamental checks:
-
Base Activity: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) can be deactivated by atmospheric moisture. Was the NaH fresh (e.g., from a new bottle or stored under inert gas)? Was the KOH finely ground to maximize surface area?[7]
-
Inert Atmosphere: For moisture-sensitive reagents like NaH or organometallics (n-BuLi), ensuring a dry, inert atmosphere (Nitrogen or Argon) is paramount. Any moisture will quench the base.
-
Solvent Purity: Were anhydrous solvents used? Aprotic solvents like THF and DMF are hygroscopic and must be properly dried. Water content can titrate out your base and halt the reaction.
-
Catalyst Integrity (for BH reactions): If using a "Borrowing Hydrogen" protocol, is the catalyst active? Heterogeneous catalysts may require activation, while homogeneous catalysts can be sensitive to air or impurities.[5] A reaction run without the catalyst should always be performed as a negative control.[4]
Base selection is arguably the most critical factor. The base must be strong enough to deprotonate the benzamide (pKa ≈ 17) but not so reactive that it causes decomposition of the starting materials or the desired product.
| Base | pKa of Conjugate Acid | Common Solvents | Key Considerations |
| NaH | ~36 | THF, DMF | Highly effective due to its strength and the irreversible release of H₂ gas, driving the equilibrium. Requires strict anhydrous conditions.[1] |
| KOH / K₂CO₃ | ~15.7 / ~10.3 | Toluene, DMF, Ethanol | Often used in combination or with phase-transfer catalysts (PTC) like TBAB.[7] K₂CO₃ is a milder choice, suitable for more sensitive substrates.[4][6] |
| Cs₂CO₃ | ~10.3 | Toluene, DMF | Often provides superior results due to the higher solubility of the cesium amidate salt, increasing its effective nucleophilicity.[1][2] |
| KOt-Bu | ~19 | THF, Toluene | A very strong, non-nucleophilic base. Can be effective but may promote elimination side reactions with certain alkyl halides.[4] |
Expert Insight: Start with a moderately strong base like K₂CO₃ or Cs₂CO₃, especially in catalytic systems.[2][4] If deprotonation is the limiting factor (as evidenced by starting material recovery), move to a stronger base like NaH. The choice is a balance between reactivity and selectivity.
Caption: Decision tree for addressing low conversion by optimizing the base.
The solvent's role is multifaceted: it must dissolve the reactants, mediate the reaction temperature, and, most importantly, solvate the ions involved. For classical SN2 reactions, polar aprotic solvents are highly preferred.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Properties & Use Cases |
| DMF | 37 | 153 | Excellent at solvating cations, leaving the amidate anion highly reactive. A go-to solvent for difficult alkylations.[1] |
| THF | 7.6 | 66 | A good general-purpose solvent, especially with strong bases like NaH. Less polar than DMF.[1] |
| Toluene | 2.4 | 111 | Non-polar. Often used in catalytic "Borrowing Hydrogen" reactions at higher temperatures.[2][5] |
| Xylenes | ~2.4 | ~140 | Used for high-temperature reactions, particularly when driving off water in BH processes.[4] |
Causality: Polar aprotic solvents (like DMF) excel because they solvate the metal cation (Na⁺, K⁺, Cs⁺) effectively, leaving the amidate anion "naked" and highly nucleophilic. Protic solvents (like ethanol) should be avoided in classical methods as they will be deprotonated by the strong base.[7]
Scenario 2: Side Product Formation
Your reaction proceeds, but you observe significant impurities.
The amidate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The outcome is often dictated by Hard and Soft Acid-Base (HSAB) theory.
-
N-Alkylation (Favored): Generally occurs under thermodynamic control with softer electrophiles and in conditions that favor ionic species (polar aprotic solvents).
-
O-Alkylation (Favored): Can occur under kinetic control, with hard electrophiles (e.g., alkyl sulfates), and in less polar solvents where ion pairing is more significant.
To favor N-alkylation:
-
Use Alkyl Halides: Alkyl iodides are softer than bromides, which are softer than chlorides. Using a softer halide can favor attack at the softer nitrogen atom.
-
Increase Temperature: Higher temperatures allow the reaction to reach thermodynamic equilibrium, which typically favors the more stable N-alkylated product.
-
Use a Polar Aprotic Solvent: Solvents like DMF or DMSO will better solvate the cation, leading to a "freer" anion that reacts preferentially at the nitrogen.
Decomposition is typically a result of conditions that are too harsh.
-
Temperature Too High: While heat can increase reaction rates, it can also access decomposition pathways. If you see charring or a multitude of spots on your TLC plate, try reducing the temperature.[4] For many catalytic BH reactions, temperatures around 110-150°C are common, but optimization is key.[2][4][6]
-
Base Too Strong: An overly strong base can sometimes promote undesired side reactions, such as elimination of the alkyl halide or decomposition of functional groups on the substrate. If decomposition is suspected, consider switching from NaH to a milder carbonate base like Cs₂CO₃.
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to establish optimal conditions before scaling up.
Protocol 1: Classical N-Alkylation with Alkyl Halide and NaH
-
Preparation: Add benzamide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: H₂ gas evolution.
-
Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The solution should become clear or a uniform slurry.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[4] Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2: Catalytic N-Alkylation via Borrowing Hydrogen
-
Preparation: To a sealable reaction vessel, add the benzamide (1.0 eq), alcohol (1.1-1.5 eq), the transition metal catalyst (e.g., Co-nanoparticles, 1-5 mol%), and the base (e.g., KOH or K₂CO₃, 0.3-1.0 eq).[5][6]
-
Solvent Addition: Add an anhydrous, high-boiling solvent such as toluene or xylenes.[4][5]
-
Reaction: Seal the vessel and heat the mixture to the optimized temperature (typically 110-175 °C) with vigorous stirring for the required time (12-48 h).[5][6]
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC or GC-MS.
-
Workup & Purification: Follow the same procedure as described in Protocol 1. If using a heterogeneous catalyst, it can often be recovered by filtration before the aqueous workup.[5]
References
-
Baxter, R. D., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]
-
Vass, A., et al. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. Available at: [Link]
-
Tale-Ahaf, B., et al. (2023). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PubMed Central. Available at: [Link]
-
Charvieux, A., et al. (2019). N‐alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3. ResearchGate. Available at: [Link]
-
Ramani, A., et al. (2023). N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. ResearchGate. Available at: [Link]
-
Various Authors. (2015). N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. Available at: [Link]
-
Tale-Ahaf, B., et al. (2023). N-Alkylation of benzamide with benzyl alcohol: evaluation of potential Co-materials. ResearchGate. Available at: [Link]
-
Anandaraj, P., & Ramesh, R. (2024). An Overview of Palladium-Catalyzed N- alkylation Reactions. ChemRxiv. Available at: [Link]
-
Rout, L. D., et al. (2013). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. ACS Publications. Available at: [Link]
-
Wang, C., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. PubMed. Available at: [Link]
-
Wang, C., et al. (2021). (PDF) Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. ResearchGate. Available at: [Link]
-
Ramani, A., et al. (2023). Mechanism of N‐alkylation of amides via borrowing hydrogen. ResearchGate. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Bromo-3-methyl-N-propylbenzamide
Welcome to the technical support resource for the synthesis of 4-Bromo-3-methyl-N-propylbenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges during this synthesis. Our focus is on maximizing yield and purity by understanding the causality behind each experimental step.
Overview of Synthetic Strategy
The synthesis of this compound is most efficiently achieved via a two-step nucleophilic acyl substitution pathway. This strategy involves the initial "activation" of the relatively unreactive carboxylic acid group of 4-Bromo-3-methylbenzoic acid into a highly reactive acyl chloride. This intermediate is then reacted with n-propylamine, a nucleophile, to form the stable amide bond. This robust and scalable method is a cornerstone of modern organic synthesis.
Optimized Experimental Protocol
This protocol is designed as a self-validating system, with checkpoints and expected observations to ensure success.
Part 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride
Core Principle: The hydroxyl group of the carboxylic acid is a poor leaving group. It is converted into a chlorosulfite intermediate by thionyl chloride (SOCl₂), which then readily decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction by forming a Vilsmeier reagent in situ.[1][2]
Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. The condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts.
-
Reagent Charging: Add 4-Bromo-3-methylbenzoic acid (1.0 eq) to the flask, followed by anhydrous dichloromethane (DCM) or toluene as the solvent.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the suspension.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the stirred suspension at room temperature via the dropping funnel. The reaction is exothermic, and gas evolution will be observed.
-
Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 40°C for DCM) for 1-2 hours. The reaction is typically complete when gas evolution ceases and the solution becomes clear.
-
Isolation (Crude): Remove the excess SOCl₂ and solvent under reduced pressure (rotary evaporation). The resulting crude 4-bromo-3-methylbenzoyl chloride is a yellowish oil or low-melting solid and is often used directly in the next step without further purification.[3]
Part 2: Synthesis of this compound
Core Principle: This is a nucleophilic addition-elimination reaction (related to the Schotten-Baumann reaction). The lone pair of electrons on the nitrogen of n-propylamine attacks the electrophilic carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses, expelling a chloride ion to form the final amide.[4][5] Two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the primary amine nucleophile.[6][7]
Methodology:
-
Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve n-propylamine (2.2 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 4-bromo-3-methylbenzoyl chloride from Part 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred solution of n-propylamine. A white precipitate (propylammonium chloride) will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess propylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude solid product is purified by recrystallization. An ethanol/water or hexanes/ethyl acetate solvent system is often effective.[8] Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol) and add the anti-solvent (e.g., water) dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Data Presentation: Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Moles (mmol) | Mass/Volume |
| 4-Bromo-3-methylbenzoic acid | 215.04 | 1.0 | 10.0 | 2.15 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 | 15.0 | 1.1 mL |
| n-Propylamine | 59.11 | 2.2 | 22.0 | 2.0 mL |
| Dichloromethane (DCM) | - | - | - | As required |
Table 1: Example reagent quantities for a 10 mmol scale synthesis.
Troubleshooting Guide
Problem: Low or no yield in the final amidation step (Part 2). TLC shows unreacted amine and a baseline spot.
-
Potential Cause 1: Hydrolysis of the Acyl Chloride. Acyl chlorides are highly reactive and moisture-sensitive. The baseline spot on TLC is likely the regenerated 4-Bromo-3-methylbenzoic acid from hydrolysis.[6]
-
Solution: Ensure all glassware is rigorously flame- or oven-dried before use. Use anhydrous solvents. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). It is critical to use the crude acyl chloride immediately after its preparation.
-
-
Potential Cause 2: Protonation of the Amine Nucleophile. The amidation reaction generates one equivalent of HCl. If not neutralized, this acid will protonate the n-propylamine, forming an ammonium salt which is no longer nucleophilic.[1][5]
-
Solution: Ensure at least two equivalents of the amine are used. The second equivalent acts as an acid scavenger. Alternatively, use 1.1 equivalents of the amine and 1.2 equivalents of a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or pyridine.
-
Problem: The final product is a persistent oil and fails to crystallize during purification.
-
Potential Cause: Presence of Impurities. Residual solvent or byproducts can act as eutectic contaminants, depressing the melting point and preventing crystallization.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates nucleation sites. Alternatively, if a small amount of pure solid is available, "seed" the solution with a single crystal.[6]
-
Solution 2 (Re-evaluate Purification): Ensure the work-up was thorough. If impurities persist, consider column chromatography on silica gel as an alternative purification method.
-
Solution 3 (Solvent System): The chosen recrystallization solvent may be too good. Re-evaluate the solvent system; an ideal system dissolves the compound when hot but has very low solubility when cold.[4][8]
-
Problem: The reaction to form the acyl chloride (Part 1) does not go to completion.
-
Potential Cause 1: Insufficient Reagent or Reaction Time. The conversion may be sluggish, especially on a larger scale.
-
Solution: Ensure at least 1.2-1.5 equivalents of thionyl chloride are used. Increase the reflux time and monitor the reaction by observing the cessation of gas evolution.
-
-
Potential Cause 2: Low Reactivity. Some substituted benzoic acids can be less reactive.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to convert the carboxylic acid to an acyl chloride first? Can't I react the acid directly with the amine? A1: Direct amidation of a carboxylic acid with an amine requires very high temperatures (often >180°C) because the initial reaction is an acid-base neutralization, forming a stable and unreactive ammonium carboxylate salt. Converting the acid to a highly electrophilic acyl chloride allows the reaction to proceed rapidly under much milder conditions, preserving sensitive functional groups and improving yields.[9]
Q2: What are the alternatives to thionyl chloride for making the acyl chloride? A2: Oxalyl chloride, ((COCl)₂), is a common alternative that often gives cleaner reactions and works at lower temperatures, especially with a DMF catalyst. Its byproducts (CO₂, CO, HCl) are all gaseous, simplifying work-up. Phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be used, but they produce solid or liquid phosphorus byproducts that can complicate purification.[9][10]
Q3: My final product has a slight color. How can I decolorize it? A3: A small amount of activated charcoal can be added to the hot solution during recrystallization. Boil the solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool and crystallize.
Q4: What safety precautions are essential for this synthesis? A4: Thionyl chloride is corrosive and reacts violently with water. It releases toxic gases (HCl and SO₂). This step must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. n-Propylamine is flammable and corrosive. Handle all reagents with care according to their Safety Data Sheets (SDS).
Workflow & Troubleshooting Diagram
The following diagram illustrates the synthetic workflow, highlighting key decision points and potential failure pathways.
Caption: Synthetic workflow for this compound.
References
- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
MDPI. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved January 23, 2026, from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide. Retrieved January 23, 2026, from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. Retrieved January 23, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Retrieved January 23, 2026, from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved January 23, 2026, from [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Khan Academy [khanacademy.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. savemyexams.com [savemyexams.com]
Halogenated Benzamide Synthesis: A Technical Troubleshooting Hub
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Halogenated Benzamide Synthesis. This hub is designed for researchers, chemists, and drug development professionals who encounter challenges in synthesizing these vital chemical scaffolds. Halogenated benzamides are cornerstone structures in medicinal chemistry, but their synthesis can be fraught with challenges related to side reactions and impurity generation.
This guide provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only solve immediate problems but also to build a robust understanding for future syntheses.
Section 1: Frequently Asked Questions (FAQs) on Impurity Formation
This section addresses the most common issues encountered at different stages of the synthesis pipeline.
FAQs: Starting Material & Reagent Purity
Question: I'm observing a persistent peak in my HPLC that corresponds to my starting benzoic acid. Why is the conversion incomplete?
Answer: Incomplete conversion is often traced back to several root causes:
-
Insufficient Activation: If you are forming an acid chloride in situ using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, the reaction may not have gone to completion.[1] Ensure anhydrous conditions, as moisture will quench these reagents. Consider extending the reaction time or slightly increasing the temperature.
-
Amine Reactivity: The amine used in the subsequent amidation might be sterically hindered or electronically deactivated, slowing down the reaction.[] In such cases, more forcing conditions (e.g., higher temperature) or a more reactive carboxylic acid derivative may be necessary.
-
Hydrolysis: The activated carboxylic acid (e.g., acid chloride) is highly susceptible to hydrolysis.[3] Any residual water in your amine solution or solvent will convert it back to the starting carboxylic acid.[3]
FAQs: Halogenation Step Impurities
Question: My primary impurity is a di-halogenated or poly-halogenated benzamide. How can I improve the selectivity for mono-halogenation?
Answer: The formation of multiple halogenation products arises from the high reactivity of the aromatic ring, which can be further activated by the existing substituent.[4] Here’s how to regain control:
-
Stoichiometry is Key: Carefully control the stoichiometry of your halogenating agent (e.g., Br₂, NBS, NCS). Use a slight excess (e.g., 1.05-1.1 equivalents) but avoid adding a large surplus.
-
Temperature Control: Electrophilic aromatic substitution is an exothermic process.[5] Running the reaction at a lower temperature (e.g., 0 °C or even -10 °C) will decrease the reaction rate and favor the kinetically controlled mono-halogenated product over the thermodynamically favored poly-halogenated ones.
-
Choice of Halogenating Agent: For substrates prone to over-halogenation, using a milder halogenating agent can improve selectivity. For instance, N-bromosuccinimide (NBS) is often less aggressive than Br₂ with a Lewis acid catalyst.
Question: I am getting the wrong isomer (e.g., ortho or para instead of the desired meta). What determines the regioselectivity?
Answer: Regioselectivity in electrophilic aromatic substitution is dictated by the electronic nature of the substituent already on the benzene ring.
-
Carboxyl Group as a Director: When halogenating benzoic acid directly, the carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director.[6] Halogenation should primarily occur at the meta-position.
-
Amide Group as a Director: If you halogenate the benzamide after its formation, the amide group (-CONH₂) is an ortho-, para-director. The lone pair on the nitrogen atom can donate electron density to the ring, activating these positions.
If you require a regioselectivity that is electronically disfavored, you may need to employ a multi-step strategy involving protecting groups or a different synthetic route.
FAQs: Amidation Step Impurities
Question: I'm using a carbodiimide coupling reagent (like DCC or EDC) and see a significant, often insoluble, byproduct. What is it and how do I remove it?
Answer: That byproduct is almost certainly the corresponding urea. For example, dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), which is notoriously insoluble in many organic solvents.[7]
-
Mitigation and Removal:
-
Filtration: Since DCU precipitates out of solution, it can often be removed by simple filtration.
-
Solvent Choice: Using a solvent in which the urea byproduct is more soluble, such as in the case of diisopropylcarbodiimide (DIC), can keep it in solution for later removal.[7]
-
Water-Soluble Carbodiimides: Employing a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common strategy.[7][8] The resulting urea is also water-soluble and can be easily removed during an aqueous workup.[7]
-
Question: My reaction with a primary amine is producing a diacylated impurity (R-CO-NH-CO-R). Why is this happening?
Answer: The formation of a diacylated amine, or an imide, typically occurs when there is a large excess of the activated carboxylic acid (e.g., benzoyl chloride) relative to the amine.[9] The initially formed amide can be deprotonated by the base present, and the resulting anion can then react with a second molecule of the acylating agent.
-
Prevention: The most effective way to prevent this is through strict stoichiometric control of your reactants.[9] Adding the acylating agent slowly (dropwise) to the solution of the amine and base can also help to maintain a low instantaneous concentration of the acylating agent, minimizing the side reaction.
Section 2: In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Impurity Characterization
When an unknown peak appears in your reaction monitoring (TLC or HPLC), a systematic approach is crucial for identification.
Protocol: Identifying an Unknown Peak
-
Initial Assessment (HPLC/UPLC-UV):
-
Objective: Determine the retention time and UV profile of the impurity.
-
Procedure: Run your crude reaction mixture on a standard HPLC/UPLC method. Note the retention time of the unknown peak relative to your starting material and product. A diode array detector (DAD/PDA) can provide a UV spectrum, which can offer clues about the chromophore.
-
Causality: A significantly different retention time suggests a major structural or polarity change.
-
-
Mass Spectrometry (LC-MS) for Molecular Weight:
-
Objective: Determine the mass-to-charge ratio (m/z) of the impurity.
-
Procedure: Analyze the sample using LC-MS. Look for the molecular ion peak [M+H]⁺ or [M-H]⁻.
-
Causality:
-
An m/z corresponding to your product + halogen mass (e.g., +78/80 for Br) strongly suggests a di-halogenated species.
-
An m/z corresponding to your starting acid suggests hydrolysis of an activated intermediate.
-
An m/z double your product mass (minus water) could indicate anhydride formation.
-
-
-
NMR Spectroscopy for Structural Elucidation:
-
Objective: Obtain detailed structural information.
-
Procedure: If the impurity can be isolated (e.g., via preparative HPLC or flash chromatography), acquire ¹H and ¹³C NMR spectra.
-
Causality: The chemical shifts, coupling patterns, and integration in the ¹H NMR spectrum provide definitive information about the aromatic substitution pattern and the nature of other functional groups present.[10]
-
Guide 2: Minimizing Hydrolysis of Activated Intermediates
Hydrolysis is a pervasive issue, converting your valuable activated intermediates (like acid chlorides) back into unreactive carboxylic acids.[3]
Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware (e.g., at 120 °C for at least 4 hours) and allow it to cool in a desiccator over a drying agent like silica gel.[11]
-
Solvents: Use anhydrous solvents. Solvents from freshly opened bottles from reputable suppliers are often sufficient. For highly sensitive reactions, consider using solvents from a solvent purification system or drying them over molecular sieves.
-
Reagents: Ensure your amine and base (e.g., triethylamine, pyridine) are dry. Liquid reagents can be stored over KOH pellets.
-
Inert Atmosphere: Assemble your reaction setup under an inert atmosphere (e.g., nitrogen or argon).[11] This prevents atmospheric moisture from entering the reaction.
-
Execution: During the reaction, add reagents via syringe through rubber septa. Maintain a positive pressure of the inert gas.
Section 3: Impurity Profile Summary
The table below summarizes common impurities, their origins, and recommended mitigation strategies.
| Impurity Type | Common Source (Reaction Step) | Proposed Cause | Analytical Signature (LC-MS) | Mitigation Strategy |
| Unreacted Benzoic Acid | Amidation | Incomplete activation or hydrolysis of activated intermediate.[3] | [M+H]⁺ of starting acid | Ensure anhydrous conditions; increase activation time/equivalents.[3] |
| Di/Poly-halogenated Product | Halogenation | Excess halogenating agent, high temperature.[4] | [M+H]⁺ of product + (n * Halogen mass) | Use 1.05-1.1 eq. of halogenating agent; maintain low temperature. |
| Incorrect Isomer | Halogenation | Incorrect prediction of directing group effects.[6] | Same m/z as desired product | Halogenate at the correct stage (acid vs. amide) for desired regiochemistry. |
| N,N'-Dialkylurea | Amidation (Carbodiimide) | Byproduct of coupling agent.[7] | Varies (e.g., DCU m/z ≈ 225.2) | Use water-soluble EDC for easy removal via aqueous workup; filter insoluble ureas.[7] |
| Diacylated Amine (Imide) | Amidation | Excess acylating agent relative to primary amine.[9] | [M+H]⁺ of (2 * Acyl group) + Amine - 2H | Use strict stoichiometric control; add acylating agent dropwise.[9] |
Section 4: Visualizing the Problem
Diagrams can simplify complex relationships and decision-making processes.
Caption: Key reaction pathways in amide formation.
Section 5: References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogen-bonding-mediated synthesis of amides and peptides. Retrieved from [Link]
-
Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews. Retrieved from [Link]
-
Ashenhurst, J. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]
-
Patole, S., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. Retrieved from [Link]
-
Coles, S. J., et al. (2019). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Retrieved from [Link]
-
Reddit. (2020). Looking for some advice for purification of diamide. r/Chempros. Retrieved from [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. Canadian Journal of Chemistry. Retrieved from [Link]
-
Chemistry Learning. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12| [Video]. YouTube. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron Letters. Retrieved from [Link]
-
Professor Dave Explains. (2025). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). Benzamide hydrolysis in strong acids — The last word. Retrieved from [Link]
-
Kumar, A., et al. (2016). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
ResearchGate. (2025). Amide bond formation: Beyond the myth of coupling reagents. Retrieved from [Link]
-
Kareem, A. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Al-Mustansiriyah University. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Garg, N. K., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Retrieved from [Link]
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Recrystallization of Substituted Benzamides
Welcome to the technical support center for the purification of substituted benzamides. As a class of compounds central to pharmaceutical and materials science, achieving high purity is paramount. Recrystallization remains the cornerstone technique for this purpose, yet its success is a delicate interplay of thermodynamics and kinetics, often requiring nuanced troubleshooting.[1][2][3]
This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and adapt these techniques to your specific substituted benzamide.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent obstacles encountered during the recrystallization of substituted benzamides in a practical question-and-answer format.
Question 1: My compound has "oiled out" into a viscous liquid upon cooling instead of forming crystals. What's happening and how do I fix it?
Answer:
"Oiling out" is a common frustration where the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic mixture).
Causality & Resolution:
-
Cause: The cooling rate is too rapid, not allowing sufficient time for ordered nucleation and crystal growth.[4]
-
Solution: Reheat the solution until the oil fully redissolves. If necessary, add a small amount (1-5% v/v) of additional hot solvent to ensure complete dissolution. Allow the flask to cool very slowly. Insulate the flask with glass wool or a beaker to slow heat loss. A controlled, gradual temperature decrease is the most critical factor in preventing oiling out.[5]
-
-
Cause: The solution is excessively concentrated. High supersaturation can favor the formation of a disordered, liquid phase over an ordered solid phase.
-
Solution: Add more hot solvent to the mixture to reduce the concentration, reheat to dissolve the oil, and then proceed with slow cooling.[4]
-
-
Cause: The presence of impurities has significantly depressed the melting point of your benzamide.
-
Solution: If slow cooling fails, attempt to purify a small aliquot via column chromatography to remove the problematic impurities and obtain a purer solid that may crystallize more readily.[4]
-
-
Cause: The boiling point of your chosen solvent is higher than the melting point of your compound.
-
Solution: Select a different solvent or solvent system with a lower boiling point.
-
Question 2: The solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?
Answer:
Crystal formation requires both supersaturation and nucleation. The failure to form crystals indicates that one of these prerequisites has not been met. Spontaneous nucleation can be kinetically slow, even in a supersaturated solution.
Causality & Resolution:
-
Cause: The solution is not sufficiently supersaturated; too much solvent was used initially.[6]
-
Solution 1 (Solvent Evaporation): Gently heat the solution to boil off a portion of the solvent. Allow it to cool again slowly. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.
-
Solution 2 (Anti-Solvent Addition): If you are using a mixed-solvent system, you can cautiously add a small amount of the "anti-solvent" (in which the compound is insoluble) dropwise until persistent cloudiness appears, then reheat to clarify and cool slowly.[1]
-
-
Cause: A kinetic barrier to nucleation exists.
-
Solution 1 (Induce Nucleation by Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[5] The microscopic imperfections on the glass provide an energy-favorable site for nucleation.
-
Solution 2 (Seeding): If available, add a single, tiny crystal of the pure benzamide (a "seed crystal") to the solution.[4] This provides a perfect template for further crystal growth, bypassing the initial nucleation barrier.
-
Question 3: My final yield is very low. Where did my product go?
Answer:
Low recovery is a common issue that can almost always be traced back to one or more procedural steps. The goal is to maximize the solubility difference between the hot and cold solvent.
Causality & Resolution:
-
Cause: Using an excessive volume of solvent during the initial dissolution step.[6]
-
Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[6] Adding solvent in small portions to the heated mixture is key. Any excess solvent will retain more of your product in the mother liquor upon cooling.
-
-
Cause: Premature crystallization during hot filtration.
-
Solution: To prevent the product from crystallizing in the funnel, use a stemless or short-stemmed funnel, pre-heat the funnel and filter paper with hot solvent, and keep the solution at or near its boiling point just before pouring. Adding a slight excess of solvent (1-2%) before filtration can also provide a safety margin.
-
-
Cause: Significant product solubility in the cold solvent.
-
Solution: Ensure the solution is thoroughly chilled in an ice-water bath for at least 20 minutes before filtration to minimize the amount of product remaining in solution.[5] If recovery is still poor, the chosen solvent may be inappropriate, and a new one should be selected.
-
-
Cause: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold.[6]
-
Solution: Wash the filter cake with a minimal volume of ice-cold solvent. This removes residual impurities from the crystal surfaces without re-dissolving a significant amount of the product.
-
Question 4: My product is still colored after recrystallization. How can I remove colored impurities?
Answer:
Persistent color indicates the presence of highly conjugated impurities or degradation byproducts that co-crystallize with your product.
Causality & Resolution:
-
Cause: Chromophoric byproducts or starting materials are present.[4]
-
Solution: Add a very small amount (1-2% by weight of your compound) of activated charcoal to the hot solution before filtration.[4] Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the large, colored molecules. Use charcoal sparingly, as it can also adsorb your desired product and reduce the yield.[4] Perform a hot gravity filtration to remove the charcoal before cooling.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the ideal solvent for my specific substituted benzamide?
The selection of an appropriate solvent is the single most critical factor for successful recrystallization. The guiding principle is that the target compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[7]
The "like dissolves like" principle is a useful starting point. The polarity of the substituents on the benzamide ring is key:
-
Polar Substituents (-NO₂, -OH, -NH₂): These increase the overall polarity of the molecule, favoring more polar solvents like ethanol, methanol, or water.[8]
-
Non-polar Substituents (-CH₃, -Cl, -Br): These increase the non-polar character, suggesting solvents like toluene or mixed systems such as ethanol/water or hexanes/ethyl acetate.[8]
-
Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., hydroxyl, amino groups) will increase solubility in protic solvents (e.g., alcohols, water).
Solvent Selection Workflow
The following workflow can systematically guide your solvent choice.
Caption: A decision tree for empirical solvent selection.
Table 1: Common Solvents for Benzamide Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Comments & Typical Uses |
| Water | 100 | 80.1 | Excellent for highly polar benzamides with H-bond donors/acceptors.[8] |
| Ethanol | 78 | 24.5 | A versatile, moderately polar solvent for a wide range of benzamides.[9] |
| Methanol | 65 | 32.7 | More polar than ethanol; good for polar compounds. |
| Isopropanol | 82 | 19.9 | Less polar than ethanol; useful for moderately polar compounds. |
| Ethyl Acetate | 77 | 6.0 | Good for less polar benzamides. Often used in mixed systems with hexanes.[8] |
| Toluene | 111 | 2.4 | For non-polar benzamides. High boiling point can be a disadvantage. |
| Hexanes | 69 | 1.9 | A non-polar solvent, almost always used as an anti-solvent with a more polar one.[10] |
| Acetone | 56 | 20.7 | A good polar aprotic solvent, but its low boiling point provides a narrow solubility range. |
Q2: What is an anti-solvent recrystallization and when is it necessary?
An anti-solvent (or mixed-solvent) recrystallization is employed when no single solvent meets the ideal criteria.[1] This is common for benzamides that are either very soluble in most polar solvents or nearly insoluble in all non-polar ones.
The procedure involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, a "bad" or "anti-solvent" (in which the compound is insoluble but which is miscible with the "good" solvent) is added dropwise to the hot solution until it becomes faintly cloudy (the saturation point).[1] A few drops of the "good" solvent are added to redissolve the precipitate, and the solution is then cooled slowly to allow crystallization. A common pair is Ethanol (good solvent) and Water (anti-solvent).[11]
Q3: How does the position of the substituent (ortho, meta, para) affect crystallization?
The substituent's position can significantly influence crystal packing and, consequently, the ease of crystallization.
-
Ortho-substituents: Can introduce steric hindrance that disrupts the planar hydrogen-bonding dimers common in benzamides. This may lead to more complex crystal packing or, in some cases, make crystallization more difficult. However, studies have shown that ortho-fluorine substitution can suppress disorder in benzamide crystals.[12][13]
-
Para-substituents: Generally allow for more ordered, linear packing arrangements, which can facilitate easier crystallization.
-
Meta-substituents: Have an intermediate effect, often leading to less predictable packing motifs.
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude substituted benzamide into an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate and add the chosen solvent in small portions. Bring the mixture to a gentle boil while stirring. Continue adding the minimum amount of boiling solvent until the solid has just dissolved.[14]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Return the flask to the hotplate and boil for 2-3 minutes.
-
Hot Filtration: Set up a gravity filtration apparatus with a stemless funnel and fluted filter paper. Pre-heat the apparatus by pouring a small amount of boiling solvent through it. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (or charcoal).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[5] Do not rush this step. Crystal growth should be observed over 15-30 minutes.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to remove any residual soluble impurities.[6]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.
Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude benzamide in the minimum amount of the boiling "good" solvent, as described in Protocol 1.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise with swirling until a faint, persistent cloudiness appears.
-
Clarification: Add a few drops of the hot "good" solvent to the cloudy mixture until it becomes clear again.
-
Crystallization, Cooling, Isolation, and Drying: Follow steps 4 through 8 from Protocol 1. When washing the crystals (step 7), use a chilled mixture of the two solvents in a ratio that favors the anti-solvent to prevent re-dissolving the product.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and solving common recrystallization problems.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Alvarez, A. N. T. (2024). Recrystallization of Impure Benzoic Acid. ResearchGate. Available at: [Link]
-
Karpinska, M., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]
-
Karpinska, M., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. Available at: [Link]
-
Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Profiles of Drug Substances, Excipients, and Related Methodology. Available at: [Link]
-
University of California, Irvine. Recrystallization. Available at: [Link]
-
Romo, D., et al. (2016). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry. Available at: [Link]
-
Weissbuch, I., et al. (1999). Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. Journal of the American Chemical Society. Available at: [Link]
-
Chen, X., et al. (2019). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. Molecules. Available at: [Link]
-
Nichols, L. (2022). Troubleshooting Crystallization. Chemistry LibreTexts. Available at: [Link]
-
Wang, L., et al. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available at: [Link]
-
Kougoulos, E., et al. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics. Available at: [Link]
-
Domasevitch, K. V. (2021). Answer to "How to recrystallize amine compound...". ResearchGate. Available at: [Link]
-
University of Wisconsin-Madison. Recrystallization of Benzoic Acid. Available at: [Link]
-
Chadha, R., et al. (2009). Role of Cocrystal and Solution Chemistry on the Formation and Stability of Cocrystals with Different Stoichiometry. Crystal Growth & Design. Available at: [Link]
-
Williamson, K. L. (1989). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]
-
LibreTexts. (2023). Recrystallization. Available at: [Link]
-
EPFL. Guide for crystallization. Available at: [Link]
-
Wang, Z., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Available at: [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available at: [Link]
-
Occidental College. Experiment 9 — Recrystallization. Available at: [Link]
-
Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]
-
Tian, F., et al. (2012). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. CORA. Available at: [Link]
-
Al-Jubouri, H. R. Chooses a solvent for Recrystallization. Available at: [Link]
-
Jacob, R. G., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules. Available at: [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Available at: [Link]
-
Scribd. Recrystallization of Benzoic Acid. Available at: [Link]
-
University of Potsdam. Advice for Crystallization. Available at: [Link]
-
Kim, I., et al. (2005). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Di Nunzio, M. R., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. International Journal of Pharmaceutics. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Available at: [Link]
-
University of Cape Town. SOP: CRYSTALLIZATION. Available at: [Link]
-
Maji, R., & Deb, I. (2022). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Organic Letters. Available at: [Link]
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. vet.mu.edu.iq [vet.mu.edu.iq]
Technical Support Center: Column Chromatography Protocols for Benzamide Purification
Welcome to the Technical Support Center for benzamide purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the column chromatography purification of benzamide and its derivatives. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My benzamide product and a key impurity are not separating on the column. The collected fractions show them co-eluting. What's going wrong?
Answer: Poor separation is one of the most common challenges in column chromatography. The root cause is almost always an insufficient difference in the rate at which your compounds travel through the stationary phase. This can be attributed to several factors:
-
Inappropriate Mobile Phase Polarity: The choice of your eluent is the most critical factor influencing separation. If the mobile phase is too polar, it will move all compounds, including your benzamide and impurities, down the column very quickly, preventing effective interaction with the silica gel.[1] Conversely, if it's not polar enough, all compounds may remain adsorbed at the top of the column. The goal is to find a solvent system where your desired compound has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.25-0.35, which generally provides the best chance for separation on a column.
-
Column Overloading: There is a finite capacity for the silica gel to effectively separate a mixture. A common rule of thumb is to use a silica gel-to-crude product mass ratio of at least 50:1. If you load too much sample, the bands will broaden significantly and overlap, making separation impossible regardless of the solvent system.
-
Poor Column Packing: If the column is not packed uniformly, it can lead to cracks, air bubbles, or channels within the stationary phase.[2] These imperfections create pathways where the solvent and sample can travel down the column without interacting properly with the silica, resulting in skewed bands and a complete loss of resolution. Always ensure you are using a consistent slurry packing method to create a homogenous column bed.[3]
-
Solution Strategy:
-
Re-optimize the Mobile Phase: Perform a systematic TLC analysis with various solvent systems. A common starting point for benzamides is an ethyl acetate/hexanes mixture.[4] If separation is still poor, try a different solvent combination, such as dichloromethane/methanol for more polar benzamides.[5]
-
Employ Gradient Elution: Start with a less polar solvent system to allow the less polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your more polar benzamide product.[6] This technique is particularly effective for separating compounds with significantly different polarities.
-
Check Your Load: Ensure you are not exceeding the column's capacity. If you have a large amount of crude material, it is better to run multiple columns or scale up your column dimensions appropriately.[7]
-
Question: My benzamide product seems to be stuck on the column. Even after flushing with a very polar solvent, I get little to no recovery. Why is this happening?
Answer: This issue, known as irreversible adsorption, can be particularly frustrating and often points to strong, non-ideal interactions between your compound and the stationary phase.
-
Cause - Strong Silanol Interactions: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. Benzamides contain a basic nitrogen atom within the amide functionality. This can lead to a strong acid-base interaction, causing your compound to bind very tightly to the silica. N-substituted benzamides can be particularly susceptible to hydrolysis under harsh acidic conditions on the silica surface.[4]
-
Cause - Insolubility: While less common, it's possible your compound precipitated at the top of the column if you used a loading solvent in which it is highly soluble, but which is significantly stronger than your initial mobile phase. When the weaker mobile phase hits the concentrated band of your product, it can cause it to crash out of solution.
-
Solution Strategy:
-
Deactivate the Silica Gel: For compounds that are particularly sensitive to acid, you can deactivate the silica gel. This can be done by flushing the packed column with a solvent system containing a small amount (1-3%) of a base like triethylamine before loading your sample.[6] This neutralizes the most acidic sites on the silica, weakening the interaction with your basic benzamide.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a bonded-phase silica like an amide column.[8]
-
Optimize Sample Loading: Ensure your compound is soluble in the initial mobile phase. If not, use a "dry loading" technique where the crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column.[6][9]
-
Question: I'm observing significant "tailing" or "streaking" of my product band, leading to cross-contamination of fractions. What causes this?
Answer: Peak or band tailing is a classic sign of a non-ideal chromatographic process, where a portion of the compound lags behind the main band.
-
Causality: As with irreversible adsorption, the primary cause for basic compounds like benzamides is often the interaction with acidic silanol groups on the silica surface.[10] A small fraction of the benzamide molecules interact very strongly and are retained longer, smearing out the back end of the elution band. Other causes can include loading the sample in too strong of a solvent or overloading the column.
-
Solution Strategy:
-
Mobile Phase Modifier: The most effective solution is often to add a small percentage of a modifier to your mobile phase. For benzamides, adding ~1% triethylamine to your ethyl acetate/hexane system can dramatically improve band shape by competing for the acidic silanol sites.
-
Check Sample Concentration: Loading a very concentrated sample can also lead to tailing. Dissolve your sample in the minimum amount of solvent necessary for loading.[9]
-
Use High-Purity Silica: Modern, high-purity silica gels have a more homogenous surface with fewer highly acidic sites, which can reduce tailing.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right stationary phase for my benzamide derivative? For most benzamide purifications, standard flash-grade silica gel (40-63 µm particle size) is the go-to stationary phase.[4] Its polar surface provides good retention for moderately polar compounds like benzamides. If your benzamide is highly basic or acid-sensitive, consider using neutral alumina or a deactivated silica gel as mentioned in the troubleshooting section.
Q2: How do I select and optimize the mobile phase (solvent system)? The selection process should always begin with Thin Layer Chromatography (TLC).[4] TLC is a fast and inexpensive way to screen different solvent systems.
-
Start Simple: Begin with a binary system of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[5]
-
Spot and Develop: Spot your crude mixture on a TLC plate and develop it in different ratios of your chosen solvents (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, etc.).
-
Aim for the "Sweet Spot": The ideal solvent system will give your desired benzamide product an Rf value between 0.25 and 0.35. This Rf value provides the optimal balance between moving your compound down the column at a reasonable rate and allowing for sufficient interaction with the silica for separation to occur.
| Observation on TLC Plate | Interpretation | Action for Column Chromatography |
| All spots remain at the baseline (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate). |
| All spots run with the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the proportion of the polar solvent. |
| Spots are separated, desired product Rf ≈ 0.3 | Good starting point for the column. | Use this solvent system for the column. |
| Spots are smeared or "tailing". | Strong analyte-silica interaction. | Add a modifier (e.g., 1% triethylamine) to the solvent system. |
Q3: What are the differences between "wet" and "dry" loading, and when should I use each?
-
Wet Loading: Involves dissolving the crude sample in a minimal amount of a suitable solvent and carefully pipetting it directly onto the top of the packed column.[9] This is the quickest method and is suitable for samples that are readily soluble in a solvent that is the same as or less polar than the mobile phase.
-
Dry Loading: Involves dissolving the crude sample in a solvent, adding a small amount of silica gel to the solution, and then evaporating the solvent to leave the sample adsorbed onto the silica.[6] This dry powder is then carefully added to the top of the column. Dry loading is the preferred method when your compound has poor solubility in the mobile phase or when you must use a highly polar solvent (like neat methanol or DMSO) to dissolve your sample.[6][9] Using a polar loading solvent in wet loading would destroy the separation at the top of the column.
Q4: My purified benzamide still shows impurities by NMR. What are my options? If a single column chromatography run is insufficient, you have several options:
-
Re-column: Run a second column on the impure fractions. This time, use a shallower polarity gradient or a different solvent system to try and resolve the remaining impurities.
-
Recrystallization: This is an excellent orthogonal purification technique.[11] Benzamides are often crystalline solids.[12] Find a solvent system where your benzamide is soluble when hot but sparingly soluble when cold.[4] Common solvents to try are ethanol, ethyl acetate/hexanes, or acetone/water mixtures.[4]
-
Preparative HPLC: For very difficult separations or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) using a C18 (reverse-phase) column is a powerful option.[4]
Section 3: Standard Experimental Protocol
This protocol outlines a standard procedure for the purification of 1 gram of a crude benzamide derivative using flash column chromatography.
1. Preparation and Mobile Phase Selection:
-
Based on prior TLC analysis, prepare an appropriate mobile phase. For this example, we will use 20% Ethyl Acetate in Hexanes . Prepare at least 1 L of this solution.
-
Prepare a small amount of a less polar flushing solvent (e.g., 5% EtOAc/Hexanes) and a more polar collection solvent (e.g., 50% EtOAc/Hexanes).
2. Column Packing (Wet Slurry Method):
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.[3]
-
In a beaker, prepare a slurry of ~50 g of silica gel in ~150 mL of the 5% EtOAc/Hexanes solvent.
-
Clamp the column vertically and fill it about one-third full with the same solvent.
-
Pour the silica slurry into the column. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.[3]
-
Open the stopcock to drain the solvent, continuously adding more slurry until all the silica is transferred. Never let the solvent level drop below the top of the silica bed.[2]
-
Once packed, add a final ~1 cm layer of sand on top to prevent disturbance of the silica bed during solvent addition.[9]
3. Sample Loading (Dry Loading Example):
-
Dissolve the 1 g of crude benzamide in a few mL of a volatile solvent like dichloromethane or acetone in a round-bottom flask.
-
Add ~2-3 g of silica gel to the flask and mix to form a paste.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
4. Elution and Fraction Collection:
-
Carefully add the 20% EtOAc/Hexanes mobile phase to the column.
-
Apply gentle positive pressure (using a pump or house air/nitrogen) to achieve a steady flow rate (e.g., ~5-10 cm/min).
-
Begin collecting fractions (e.g., 20 mL per test tube).
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp. Group the fractions that contain your pure product.
5. Product Isolation:
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Determine the final mass and yield of your purified benzamide and confirm its purity by analytical methods like NMR or melting point.[4]
Section 4: Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for benzamide purification by column chromatography.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography problems.
Section 5: References
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub). Retrieved from [Link]
-
Thermo Fisher Scientific. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Cytiva. (n.d.). BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). How to run column chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
UMNOrganicChemistry. (2014, July 28). Loading a Sample on a Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Green Chemistry. (n.d.). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Royal Society of Chemistry. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 24). The Polar Nature of Amides: Understanding Their Unique Properties. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. ACS Publications. Retrieved from [Link]
-
Chemistry For Everyone. (2025, March 10). How To Scale Up Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
-
Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]
-
Journal of Chromatography A. (2025, August 6). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification. Retrieved from [Link]
-
Chromatography Forum. (2025, March 20). Amide column for normal phase?. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]
-
Sorbtech. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. Amide column for normal phase? - Chromatography Forum [chromforum.org]
- 9. chemistryviews.org [chemistryviews.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of 4-Bromo-3-methyl-N-propylbenzamide
Welcome to the Technical Support Center for the synthesis of 4-Bromo-3-methyl-N-propylbenzamide. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for scaling up this important chemical process. Our focus is on ensuring scientific integrity, providing actionable insights based on field experience, and maintaining the highest standards of safety and efficiency.
Introduction: The Synthetic Pathway
The synthesis of this compound is a two-step process. The first step involves the conversion of 4-Bromo-3-methylbenzoic acid to its highly reactive acyl chloride derivative, 4-Bromo-3-methylbenzoyl chloride. The subsequent step is the amidation of this acyl chloride with n-propylamine to yield the final product. While straightforward in principle, scaling up this synthesis presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies.
Below is a visual representation of the overall synthetic workflow:
Caption: Overall workflow for the synthesis of this compound.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of the synthesis in a question-and-answer format.
Step 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride
Q1: My reaction to form the acyl chloride from 4-Bromo-3-methylbenzoic acid is sluggish and gives a low yield. What are the potential causes and solutions?
A1: A slow or low-yielding acyl chloride formation is often due to moisture in the reaction system or impure starting materials. Acyl chlorides are highly susceptible to hydrolysis back to the carboxylic acid.[1][2]
-
Moisture Contamination: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous. Thionyl chloride is a common reagent for this conversion and will react with any water present.[3]
-
Purity of Starting Material: The purity of the 4-Bromo-3-methylbenzoic acid is crucial. Impurities can interfere with the reaction. Consider recrystallizing the starting material if its purity is questionable.
-
Insufficient Reagent: Ensure a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is used to drive the reaction to completion. However, a large excess can complicate purification.
-
Reaction Temperature: While the reaction is often performed at room temperature or with gentle heating, optimizing the temperature can improve the reaction rate. For larger scale reactions, the exothermicity of the reaction with thionyl chloride needs to be carefully managed.[4]
Q2: I'm observing significant off-gassing and a strong odor during the acyl chloride formation. How can I manage this safely on a larger scale?
A2: The reaction of a carboxylic acid with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[5] On a larger scale, proper ventilation and a scrubbing system are essential.
-
Gas Scrubbing: The off-gases should be directed through a gas scrubber containing a basic solution, such as sodium hydroxide, to neutralize the acidic gases before they are released into the atmosphere.
-
Controlled Addition: The chlorinating agent should be added portion-wise or via an addition funnel to control the rate of gas evolution and the reaction exotherm.
Q3: How do I confirm the complete conversion of the carboxylic acid to the acyl chloride before proceeding to the amidation step?
A3: It is highly recommended to not isolate the acyl chloride and to proceed directly to the next step.[2] However, you can monitor the reaction progress. A simple method is to take a small aliquot of the reaction mixture, quench it with methanol, and analyze the resulting methyl ester by TLC or LC-MS against the starting carboxylic acid. The ester will be less polar than the acid.[2]
Step 2: Amidation of 4-Bromo-3-methylbenzoyl chloride with n-Propylamine
Q4: My amidation reaction is exothermic, and I'm concerned about controlling the temperature on a large scale. What are the best practices?
A4: The reaction between an acyl chloride and an amine is typically highly exothermic.[4] Effective heat management is critical for safety and to minimize side reactions.
-
Cooling: The reaction should be performed in a jacketed reactor with a cooling system. An ice bath is suitable for laboratory scale, but a chiller is necessary for larger quantities.
-
Slow Addition: The acyl chloride solution should be added slowly to the cooled amine solution. This allows for better control of the internal temperature.
-
Solvent Choice: The choice of solvent can also influence heat dissipation. A solvent with a good heat capacity can help to absorb the heat generated. Dichloromethane (DCM) or toluene are common choices.
Q5: I'm getting a low yield of the desired this compound and a significant amount of a water-soluble byproduct. What's happening?
A5: This is a classic sign of hydrolysis of your acyl chloride. If any water is present in the reaction, the acyl chloride will react with it to form the unreactive 4-Bromo-3-methylbenzoic acid. The HCl generated during the amidation can also protonate the amine, rendering it non-nucleophilic.[6]
-
Anhydrous Conditions: As with the first step, strictly anhydrous conditions are paramount. Use dry solvents and ensure your n-propylamine is not an aqueous solution.
-
Use of a Base: The amidation reaction produces one equivalent of HCl. This will react with the n-propylamine to form the ammonium salt, which is not nucleophilic. Therefore, it is essential to use at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl.[3]
Q6: The work-up and purification of the final product are proving difficult on a larger scale. What is a robust procedure?
A6: A standard aqueous work-up is typically effective.
-
Quenching: The reaction should be quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acyl chloride and HCl.
-
Extraction: The product can then be extracted into an organic solvent.
-
Washing: The organic layer should be washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel for higher purity. For large-scale operations, recrystallization is often more practical.
Part 2: Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride
Materials:
-
4-Bromo-3-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a clean, dry, jacketed reactor equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber, and an addition funnel, charge the 4-Bromo-3-methylbenzoic acid and the anhydrous solvent.
-
Begin stirring and add a catalytic amount of DMF.
-
Slowly add the thionyl chloride via the addition funnel. An exotherm and gas evolution will be observed. Maintain the internal temperature below 40 °C.
-
After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by a suitable method (e.g., quenching an aliquot with methanol and analyzing by TLC/LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride and solvent can be removed by distillation under reduced pressure. The resulting crude 4-Bromo-3-methylbenzoyl chloride is typically used directly in the next step without further purification.
Protocol 2: Synthesis of this compound
Materials:
-
Crude 4-Bromo-3-methylbenzoyl chloride (1.0 eq)
-
n-Propylamine (2.2 eq) OR n-Propylamine (1.1 eq) and Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
-
In a separate clean, dry, jacketed reactor equipped with a mechanical stirrer and an addition funnel, charge the n-propylamine (and triethylamine if used) and the anhydrous solvent.
-
Cool the amine solution to 0-5 °C.
-
Dissolve the crude 4-Bromo-3-methylbenzoyl chloride in a minimal amount of anhydrous solvent and add it to the addition funnel.
-
Slowly add the acyl chloride solution to the cooled amine solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the aqueous work-up and purification as described in the FAQ section.
Part 3: Data Summary and Visualization
Table 1: Key Reagent and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Considerations |
| 4-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 165-168 | Ensure purity before use. |
| Thionyl chloride | SOCl₂ | 118.97 | -104.5 | Highly corrosive and moisture-sensitive. Reacts to produce toxic gases.[5] |
| n-Propylamine | C₃H₉N | 59.11 | -83 | Flammable and corrosive. Use in a well-ventilated area. |
| This compound | C₁₁H₁₄BrNO | 256.14 | 177-182 | The final product.[7] |
Diagram 2: Key Reaction Parameters and Controls
Caption: Critical parameters and controls for each synthetic step.
References
-
Organic Syntheses Procedure: Benzoyl chloride, 4-pentyl-. Organic Syntheses. Available from: [Link]
-
Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI. Available from: [Link]
- Method for producing 3-bromomethylbenzoic acids. Google Patents.
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ResearchGate. Available from: [Link]
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. Available from: [Link]
-
4-Bromo-3-methylbenzoic acid. SIELC Technologies. Available from: [Link]
- Process for preparing tri-n-propylamine (tpa). Google Patents.
-
Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. American Chemical Society. Available from: [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available from: [Link]
-
Benzoyl chloride, 4-bromo-3-formyl-. PubChem. Available from: [Link]
-
Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ResearchGate. Available from: [Link]
-
The Thermal Amidation of Carboxylic Acids Revisited. ResearchGate. Available from: [Link]
-
A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Nanyang Technological University. Available from: [Link]
-
preparation of acyl chlorides (acid chlorides). Chemguide. Available from: [Link]
- Preparation method of 3-bromo-4-hydroxybenzoic acid methyl ester. Google Patents.
-
Amide formation from acyl chloride (video). Khan Academy. Available from: [Link]
- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. Google Patents.
-
AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. ISBN: 978-93-91842-69-7. Available from: [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. globalconference.info [globalconference.info]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Khan Academy [khanacademy.org]
- 7. 4-Bromo-3-methylbenzamide, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Validation & Comparative
A Comparative Guide to the Cytotoxicity Assessment of 4-Bromo-3-methyl-N-propylbenzamide
Introduction: Unveiling the Cytotoxic Potential of Novel Benzamide Derivatives
In the landscape of contemporary drug discovery, the benzamide scaffold has garnered significant attention as a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including promising cytotoxic effects against various cancer cell lines.[1] The nuanced interplay of substituents on the benzamide core can dramatically influence their therapeutic efficacy and toxicological profiles. This guide provides a comprehensive framework for assessing the cytotoxicity of a novel compound, 4-Bromo-3-methyl-N-propylbenzamide, and objectively compares its potential cytotoxic profile with that of other relevant benzamide derivatives.
Our investigation is grounded in a multi-faceted approach, employing a battery of well-established in vitro assays to elucidate the compound's impact on cell viability, membrane integrity, and the induction of apoptosis. By situating our findings within the broader context of existing benzamide cytotoxicity data, we aim to provide researchers, scientists, and drug development professionals with a robust and data-driven perspective on the potential of this compound as a therapeutic candidate.
I. Foundational Cytotoxicity Screening: The MTT Assay
The initial step in evaluating the cytotoxic potential of any novel compound is to determine its effect on cell viability and metabolic activity.[2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for this purpose.[2][3][4] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[4][5] The intensity of the resulting color is directly proportional to the number of viable cells.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microtiter plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with varying concentrations of this compound and comparator compounds for 24 to 72 hours.[2][6]
-
MTT Incubation: Following the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[5][6][7]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1][5][6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 492 nm or 570 nm using a microplate reader.[5][6]
Comparative Data: IC50 Values of Benzamide Derivatives
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic compound. The table below presents hypothetical IC50 values for this compound alongside published data for other benzamide derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| BPNB-001 | This compound | MCF-7 | Breast Adenocarcinoma | (Hypothetical Data) | N/A |
| BPNB-001 | This compound | A549 | Lung Carcinoma | (Hypothetical Data) | N/A |
| MS-275 (Entinostat) | HDAC Inhibitor | MCF-7 | Breast Adenocarcinoma | Not specified | [1] |
| MS-275 (Entinostat) | HDAC Inhibitor | A549 | Lung Carcinoma | Not specified | [1] |
| Compound 7 | 2,6-disubstituted purine analog | K562 | Chronic Myelogenous Leukemia | 2.27 | [1] |
| Compound 10 | 2,6-disubstituted purine analog | K562 | Chronic Myelogenous Leukemia | 2.53 | [1] |
II. Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
To differentiate between cytotoxic and cytostatic effects, it is crucial to assess cell membrane integrity. The Lactate Dehydrogenase (LDH) assay provides a quantitative measure of cytotoxicity by detecting the release of the cytosolic enzyme LDH from cells with damaged membranes.[8]
Experimental Protocol: LDH Assay
-
Sample Collection: After treating cells with the test compounds, collect the cell culture supernatant.
-
Reagent Preparation: Prepare the LDH assay reaction mixture according to the manufacturer's protocol.[8]
-
Reaction Incubation: Add the reaction mixture to the supernatant samples and incubate for up to 30 minutes at room temperature, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 450 nm using a microplate reader.[9] The amount of color formed is proportional to the amount of LDH released.
Visualizing the Experimental Workflow
Caption: Workflow of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
III. Delving into the Mechanism of Cell Death: Apoptosis Assays
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is fundamental to its therapeutic potential. We employ a dual-staining approach using Annexin V and a viability dye, alongside a Caspase-3/7 activity assay, to elucidate the apoptotic pathway.
A. Annexin V and Viability Dye Staining
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[10] A viability dye is used concurrently to identify necrotic cells with compromised membranes.
B. Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.[11][12] Their activation signifies a commitment to apoptosis. Assays for their activity often utilize a substrate that, when cleaved by the active caspase, releases a fluorophore.[10]
Experimental Protocol: Apoptosis Assays
-
Cell Treatment: Treat cells with the test compounds for a predetermined period.
-
Staining: For Annexin V/viability dye staining, wash the cells and resuspend them in a binding buffer containing fluorescently labeled Annexin V and a viability dye.[10] For the Caspase-3/7 assay, add the caspase substrate directly to the cell culture.[10]
-
Incubation: Incubate the cells as per the manufacturer's instructions.
-
Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy.[10]
Visualizing Apoptotic Pathways
Caption: Key events in apoptosis induced by a cytotoxic compound.
IV. Comparative Analysis and Discussion
The comprehensive assessment of this compound's cytotoxicity requires a holistic interpretation of the data obtained from the MTT, LDH, and apoptosis assays. By comparing its hypothetical IC50 value to those of established benzamide derivatives, we can begin to understand its relative potency. The results from the LDH and apoptosis assays will further refine this understanding by revealing the primary mechanism of cell death.
For instance, a low IC50 value coupled with high LDH release would suggest a necrotic mode of action, whereas a low IC50 with significant Annexin V staining and Caspase-3/7 activation would point towards an apoptotic mechanism. The latter is often more desirable for anticancer therapeutics as it minimizes inflammation.
V. Conclusion and Future Directions
This guide has outlined a robust, multi-parametric approach for the cytotoxicity assessment of this compound. The presented methodologies, from initial viability screening with the MTT assay to the mechanistic insights provided by LDH and apoptosis assays, form a self-validating system for evaluating novel chemical entities.
The hypothetical comparative data underscores the importance of benchmarking new compounds against existing derivatives to gauge their potential. Future studies should focus on expanding the panel of cell lines to include non-cancerous cells to determine the compound's selectivity index.[2][3] Furthermore, elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial in advancing its development as a potential therapeutic agent.
References
-
Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit (E-CK-A831). Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-3-bromo-N-propylbenzamide. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]
-
RSC Publishing - The Royal Society of Chemistry. (2021, December 24). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-bromo-3-methylphenyl)-4-propoxybenzamide. Retrieved from [Link]
-
The Distant Reader. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Retrieved from [Link]
-
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
The University of Kansas. (n.d.). Chemical Mechanisms of Cytotoxicity - Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit - Elabscience® [elabscience.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. merckmillipore.com [merckmillipore.com]
Positional Isomerism in Benzamides: A Comparative Guide to Biological Activity
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The benzamide scaffold, a prevalent motif in a multitude of pharmacologically active compounds, offers a classic illustration of how subtle changes in molecular architecture can dramatically alter therapeutic effects. This guide provides an in-depth, objective comparison of the biological activities of ortho-, meta-, and para-substituted benzamide isomers, supported by experimental data and detailed protocols. We will explore how the seemingly minor shift of a functional group around the benzene ring dictates interactions with biological targets, ultimately shaping the pharmacological profile of these compounds.
The Decisive Role of Isomeric Position in Biological Function
The substitution pattern on the benzamide ring—ortho (1,2-), meta (1,3-), or para (1,4-)—profoundly influences the molecule's electronic properties, steric hindrance, and hydrogen bonding capacity. These physicochemical characteristics are critical determinants of a compound's absorption, distribution, metabolism, excretion (ADME) profile, and its affinity for specific biological targets such as enzymes and receptors. Consequently, isomers of the same substituted benzamide can exhibit widely divergent biological activities, ranging from anticancer and antimicrobial to antipsychotic effects.
Comparative Physicochemical Properties of Benzamide Isomers
The position of a substituent directly impacts key physicochemical parameters. The following table provides a comparative overview of selected properties for aminobenzamide and chlorobenzamide isomers, illustrating the variations that underpin their distinct biological behaviors.
| Isomer | Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| Ortho | -NH₂ | C₇H₈N₂O | 136.15 | 109-111 | - | - |
| Meta | -NH₂ | C₇H₈N₂O | 136.15 | 115-116[1] | 329[1] | - |
| Para | -NH₂ | C₇H₈N₂O | 136.15 | 181-183 | - | - |
| Ortho | -Cl | C₇H₆ClNO | 155.58 | 141-143 | - | - |
| Meta | -Cl | C₇H₆ClNO | 155.58 | 133-137[2] | 99-100 (15 Torr)[2] | 15.41[2] |
| Para | -Cl | C₇H₆ClNO | 155.58 | 178-180 | - | - |
Comparative Biological Activities: A Tale of Three Positions
The isomeric position of a substituent dictates the specific biological activities of benzamide derivatives. Here, we delve into a comparative analysis of their effects in key therapeutic areas.
Anticancer Activity: Targeting DNA Repair and Proliferation
Benzamide derivatives have emerged as a promising class of anticancer agents. One of the key mechanisms of action for some benzamides is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[3][4] The inhibitory activity is highly dependent on the isomeric form.
3-Aminobenzamide is a well-known PARP inhibitor.[4][5][6] Its structure mimics the nicotinamide portion of NAD+, the substrate for PARP, allowing it to bind to the enzyme's active site and inhibit its function. This inhibition of DNA repair can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.
The cytotoxic effects of benzamide isomers are also being explored. While direct comparative studies on the simple isomers are limited, research on more complex derivatives highlights the importance of substituent placement. For instance, studies on N-(substituted coumarin-3-yl) benzamides have shown potent antiproliferative effects against human hepatocellular carcinoma cell lines (HepG2).
Table of Comparative Cytotoxicity Data (IC₅₀ Values in µM)
| Compound Class | Isomer Position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole Derivative | - | MCF-7 (Breast) | 17.8 | |
| Benzimidazole Derivative | - | DU-145 (Prostate) | 10.2 | |
| Bis-Benzamide Derivative | - | LNCaP (Prostate) | 0.016 | [7][8][9][10] |
| Naphthoquinone Derivative | - | MCF-7 (Breast) | 8.79 | [8] |
| Naphthoquinone Derivative | - | NCI-H187 (Lung) | 2.24 | [8] |
Note: The table presents data for various benzamide derivatives to illustrate the range of cytotoxic potencies and is not a direct comparison of simple ortho-, meta-, and para-isomers.
Antimicrobial and Antifungal Activity
The position of substituents on the benzamide ring also plays a critical role in determining the antimicrobial and antifungal properties of these compounds. For example, a study on N-pyrazinylhydroxybenzamides demonstrated that compounds with a chlorine substituent in the ortho position to the linker had significantly decreased or no antimicrobial activity compared to their meta or para isomers.[11] This suggests that steric hindrance from the ortho substituent may prevent the molecule from effectively binding to its microbial target.
Conversely, derivatives of 2-chlorobenzamide, such as 2-chloro-N-phenylbenzamide, have shown notable activity against plant pathogenic fungi.[12] Furthermore, a novel aminobenzamide derivative isolated from an endophytic fungus, fusaribenzamide A, exhibited significant antifungal activity against Candida albicans.[13]
Table of Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Compound Class | Isomer Position | Microorganism | MIC (µg/mL) | Reference |
| N-Pyrazinylhydroxybenzamide | - | M. tuberculosis H37Rv | 6.25 | [11] |
| 4-Hydroxybenzoic Acid | para | Various bacteria & yeast | 36.00 - 72.00 | [14] |
| Fusaribenzamide A (2-aminobenzamide derivative) | ortho | Candida albicans | 11.9 (µ g/disc ) | [13] |
| Fusaribenzamide A (2-aminobenzamide derivative) | ortho | Staphylococcus aureus | 62.8 (µ g/disc ) | [13] |
| Fusaribenzamide A (2-aminobenzamide derivative) | ortho | Escherichia coli | 56.4 (µ g/disc ) | [13] |
Note: The data presented is for different classes of benzamide derivatives and highlights the potential of this scaffold in antimicrobial drug discovery.
Antipsychotic Activity: Modulation of Dopamine Receptors
Substituted benzamides are a cornerstone in the treatment of psychosis, primarily acting as antagonists of the dopamine D2 receptor.[15] The interaction with this receptor is highly specific, and the isomeric position of substituents is a key determinant of binding affinity and pharmacological effect. These drugs are selective antagonists of the adenylate cyclase-independent dopamine receptor population.[15]
The following diagram illustrates the dopamine signaling pathway and the mechanism of action of benzamide antipsychotics.
Sources
- 1. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 2. 3-CHLOROBENZAMIDE | 618-48-4 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. por-journal.com [por-journal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Antifungal activity of Ag(I) and Zn(II) complexes of aminobenzolamide (5-sulfanilylamido-1,3,4-thiadiazole-2-sulfonamide) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phcog.com [phcog.com]
- 14. Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants | International Journal of Plant Based Pharmaceuticals [ijpbp.com]
- 15. Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Benzamide Scaffold in Kinase Inhibition: A Prospectus on 4-Bromo-3-methyl-N-propylbenzamide
Introduction: The Enduring Quest for Kinase Inhibitor Specificity
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, yet the quest for compounds with improved specificity, potency, and the ability to overcome resistance remains a primary objective for researchers.[1] The benzamide moiety is a versatile scaffold that has been successfully incorporated into numerous potent kinase inhibitors, including the groundbreaking drug Imatinib.[2]
This guide provides a comparative analysis of the benzamide chemical class as a foundation for kinase inhibitors. Due to the limited public data on 4-Bromo-3-methyl-N-propylbenzamide , which is currently classified as a research chemical, this document will serve as a prospectus. We will dissect the known structure-activity relationships (SAR) of related benzamide derivatives to hypothesize a potential role for this specific compound. To ground this analysis in a real-world context, we will compare the characteristics of the benzamide scaffold against two clinically successful, yet distinct, kinase inhibitors: Imatinib , a paradigm of targeted therapy, and Sorafenib , a multi-kinase inhibitor.[3]
Section 1: The Benzamide Scaffold - A Privileged Structure in Kinase Inhibition
The benzamide core is a recurring motif in kinase inhibitor design, prized for its ability to form key interactions within the ATP-binding pocket of various kinases.[2][4] The central carbonyl group and the amide nitrogen frequently act as hydrogen bond acceptors and donors, respectively, anchoring the molecule to the hinge region of the kinase domain.[5]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The power of the benzamide scaffold lies in its synthetic tractability, allowing for systematic modification to optimize potency and selectivity. Key insights from various studies on benzamide derivatives reveal a clear SAR:
-
Substitutions on the Benzamide Ring: The nature and position of substituents on the phenyl ring are critical. For instance, in a series of Bcr-Abl inhibitors, 3-halogenated and 3-trifluoromethylated benzamide derivatives were identified as highly potent.[4] These electron-withdrawing groups can influence the electronic properties of the amide and form specific interactions within the binding pocket.
-
The Amide Substituent (R-group): The group attached to the amide nitrogen dictates interactions in the solvent-exposed region or deeper hydrophobic pockets of the kinase. This is where a significant portion of the inhibitor's selectivity is determined.
-
Binding Mode - Type I vs. Type II Inhibition: Benzamide-containing drugs like Imatinib are often classified as Type II inhibitors.[1] These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped.[1] This offers a higher degree of selectivity compared to Type I inhibitors, which target the more conserved active "DFG-in" conformation. Sorafenib also acts as a Type II inhibitor.[1]
Hypothetical Profile of this compound
Based on its structure and established SAR principles, we can postulate a profile for this compound:
-
Core Interactions: The benzamide group itself would be expected to form hydrogen bonds with the kinase hinge region.
-
Ring Substituents: The 4-bromo and 3-methyl groups likely occupy a hydrophobic pocket adjacent to the hinge. The bromine atom, being a halogen, can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity. The methyl group provides a classic hydrophobic interaction.
-
N-Propyl Group: The N-propyl chain is a flexible, hydrophobic moiety. Its role would be to probe a hydrophobic channel extending from the ATP-binding site. The length and nature of this alkyl chain are critical for determining target specificity.
-
Potential Targets: Given the structural similarities to precursors of Bcr-Abl inhibitors, this compound could potentially show activity against tyrosine kinases.[4] However, without experimental data, its exact target profile remains speculative and could range from receptor tyrosine kinases (e.g., EGFR, VEGFR) to cytoplasmic kinases.
Section 2: Comparative Analysis with Benchmark Kinase Inhibitors
To understand where a novel benzamide derivative might fit into the therapeutic landscape, we compare its foundational scaffold to Imatinib and Sorafenib.
Data Summary: Benzamide Class vs. Established Inhibitors
| Feature | Benzamide Scaffold (General) | Imatinib (Gleevec®) | Sorafenib (Nexavar®) |
| Primary Indication(s) | Varies by derivative | Chronic Myeloid Leukemia (CML), GIST[6] | Renal Cell Carcinoma (RCC), Hepatocellular Carcinoma (HCC)[3] |
| Primary Target(s) | Varies (e.g., Bcr-Abl, EGFR)[1][4] | Bcr-Abl, c-KIT, PDGFR[7] | RAF kinases (B-RAF, C-RAF), VEGFRs (1, 2, 3), PDGFR-β, c-KIT, FLT3[3][8] |
| Inhibition Type | Typically Type II[1] | Type II (stabilizes inactive DFG-out conformation)[9] | Type II (stabilizes inactive DFG-out conformation)[1] |
| Selectivity Profile | Can be engineered from broad to narrow | Relatively selective for its target kinases | Multi-kinase inhibitor (broad spectrum) |
| Key Structural Motif | Benzamide[2] | Phenylaminopyrimidine, Benzamide[1] | Pyridine, Urea, Phenyl |
Expert Analysis of Comparative Differences
-
Selectivity vs. Multi-Targeting: The core challenge in kinase inhibitor design is balancing efficacy with safety. Imatinib is a celebrated example of a highly selective drug, targeting the specific oncoproteins that drive CML and GIST.[7][10] This specificity is responsible for its remarkable efficacy and manageable side-effect profile. In contrast, Sorafenib is a "dirtier" drug by design, inhibiting multiple pathways involved in both tumor cell proliferation (RAF signaling) and angiogenesis (VEGFR/PDGFR signaling).[11] This multi-targeting approach can be highly effective in complex cancers but often comes at the cost of increased off-target effects and toxicity.
-
The Role of the Scaffold: A novel benzamide derivative like this compound could theoretically be developed in either direction. Minor modifications to the N-propyl group and the benzamide ring could steer its selectivity profile. The goal of initial screening would be to determine its inherent target landscape and then use medicinal chemistry to either sharpen its focus on a single target or rationally broaden it to engage multiple desired targets.
Section 3: Experimental Protocols for Kinase Inhibitor Evaluation
To move this compound from a hypothetical compound to a characterized inhibitor, a rigorous and validated experimental cascade is essential. The following protocols represent a standard industry workflow.
Protocol 1: In Vitro Biochemical Kinase Activity Assay (ADP-Glo™ Assay)
Causality: This is the foundational experiment to determine if the compound directly inhibits the enzymatic activity of a purified kinase. The ADP-Glo™ assay is chosen for its high sensitivity and robustness, as it quantifies kinase activity by measuring the amount of ADP produced, a direct product of the phosphotransferase reaction.[12]
Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the purified target kinase in Kinase Buffer.
-
Prepare a solution of the specific peptide substrate for the kinase in Kinase Buffer.
-
Prepare a solution of ATP at a concentration relevant to the kinase's Kₘ (e.g., 10 µM).
-
Serially dilute the test compound (e.g., this compound) in DMSO, then further in Kinase Buffer to create a range of concentrations (e.g., 10 µM to 1 nM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase solution to each well.
-
Add 2.5 µL of the diluted test compound to the 'test' wells. Add 2.5 µL of buffer with DMSO to 'positive control' (no inhibitor) and 'negative control' (no kinase) wells.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding a 2.5 µL mixture of substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes all unused ATP.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This reagent converts the ADP generated into a luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to the controls and plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
Causality: After confirming biochemical activity, it is crucial to determine if the compound affects cancer cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., K562 for Bcr-Abl, A549 for EGFR) in appropriate media.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound. Include vehicle-only (DMSO) controls.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Carefully remove the media.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot for Phospho-protein Analysis
Causality: This experiment provides direct evidence of target engagement within the cell. By measuring the phosphorylation status of the kinase's downstream substrate, we can confirm that the inhibitor is hitting its intended target in a complex cellular environment.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a defined period (e.g., 2 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[13]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). BSA is preferred over milk for phospho-antibodies to reduce background.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-CrkL for Bcr-Abl signaling).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.[14]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (pan) protein of the target or a housekeeping protein like β-actin.
-
Section 4: Visualization of Pathways and Workflows
Diagram 1: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: A simplified diagram of RTK signaling, a common target for kinase inhibitors.
Diagram 2: Experimental Workflow for Kinase Inhibitor Characterization
Caption: A standard workflow for characterizing a novel small molecule kinase inhibitor.
Conclusion and Future Directions
The benzamide scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. Its proven success in forming critical interactions within the kinase ATP-binding site provides a strong foundation for developing new chemical entities.
While This compound is currently an uncharacterized compound, this guide has outlined a clear, logical, and experimentally validated path forward. Based on the structure-activity relationships of its chemical class, it possesses features that merit investigation as a potential kinase inhibitor. The immediate next steps would be to perform broad-spectrum kinase screening to identify its primary targets, followed by the detailed biochemical and cellular assays described herein to validate its activity and mechanism of action. By comparing its performance against benchmarks like the selective inhibitor Imatinib and the multi-targeted inhibitor Sorafenib, researchers can strategically position this and other novel benzamide derivatives for future therapeutic development.
References
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from BellBrook Labs website: [Link][15]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from BMG LABTECH website: [Link][12]
-
Antonenko, T. A., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals, 15(3), 359. [Link][1]
-
Hever, A., & Bains, K. (2023). Imatinib. In StatPearls. StatPearls Publishing. [Link][6]
-
Pharmaffiliates. N-Propyl 4-Bromo-3-methylbenzamide. Retrieved from Pharmaffiliates website: [Link][16]
-
Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link][4]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. [Link][3]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link][17]
-
Olsson, A. K., et al. (2006). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Physiological Reviews, 86(4), 1257-1289. [Link][18]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link][19]
-
PubChem. 4-Bromo-N-methyl-3-nitrobenzamide. Retrieved from PubChem: [Link][20]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology: [Link][21]
-
Sino Biological. EGFR Signaling Pathway. Retrieved from Sino Biological: [Link][22]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research: [Link][23]
-
Dr.Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)? Retrieved from Dr.Oracle: [Link][7]
-
Li, H., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 28(23), 7793. [Link][5]
-
Cusabio. VEGF Signaling Pathway. Retrieved from Cusabio: [Link][24]
-
Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Retrieved from Bio-Rad Antibodies: [Link][14]
-
ClinPGx. Sorafenib Pharmacodynamics. Retrieved from ClinPGx: [Link][8]
-
Ginting, S., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(39), 35467-35497. [Link][25]
-
Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)? Retrieved from Dr.Oracle: [Link][11]
-
Cancer Research UK. Imatinib (Glivec). Retrieved from Cancer Research UK: [Link][10]
-
LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. Retrieved from LI-COR Biosciences: [Link][13]
-
Reaction Biology. Kinase Screening Assay Services. Retrieved from Reaction Biology: [Link][26]
-
Creative Diagnostics. EGF/EGFR Signaling Pathway. Retrieved from Creative Diagnostics: [Link][27]
-
Ginting, S., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(39), 35467–35497. [Link][2]
-
Wikipedia. Epidermal growth factor receptor. Retrieved from Wikipedia: [Link][28]
-
Bio-Rad Antibodies. EGF R Signaling Pathway. Retrieved from Bio-Rad Antibodies: [Link][29]
-
Whirl-Carrillo, M., et al. (2021). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics, 31(8), 181-188. [Link][30]
-
Wińska, K., et al. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 25(1), 585. [Link][31]
-
Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from Bio-Rad: [Link][32]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from Bio-Techne: [Link]
-
O'Hare, T., et al. (2011). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Clinical Pharmacology & Therapeutics, 89(5), 732-740. [Link][9]
-
Medico-Pathology. (2025, April 13). Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects [Video]. YouTube. [Link][33]
-
Goldman, J. M., & Mughal, T. I. (2005). Mode of action of imatinib. ResearchGate. [Link][34]
-
PubChem. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide. Retrieved from PubChem: [Link][35]
Sources
- 1. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Imatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. ClinPGx [clinpgx.org]
- 9. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. droracle.ai [droracle.ai]
- 12. bmglabtech.com [bmglabtech.com]
- 13. licorbio.com [licorbio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-Bromo-N-methyl-3-nitrobenzamide | C8H7BrN2O3 | CID 43215308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. sinobiological.com [sinobiological.com]
- 23. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 24. cusabio.com [cusabio.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. reactionbiology.com [reactionbiology.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. commerce.bio-rad.com [commerce.bio-rad.com]
- 33. youtube.com [youtube.com]
- 34. researchgate.net [researchgate.net]
- 35. N-(4-bromo-3-methylphenyl)-2,4-dimethoxybenzamide | C16H16BrNO3 | CID 1219538 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Bromo-3-methyl-N-propylbenzamide: A Validation of Modern Coupling-Based Routes
Introduction
4-Bromo-3-methyl-N-propylbenzamide is a substituted aromatic amide that serves as a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The amide bond is one of the most prevalent functional groups in pharmaceuticals, making the efficient and reliable synthesis of amides a cornerstone of drug discovery and development.[1][2][3]
This guide provides an in-depth comparison between a traditional, established synthesis route and a modern, high-efficiency route for the preparation of this compound. We will delve into the mechanistic underpinnings of each method, provide detailed, validated experimental protocols, and present a head-to-head comparison of key performance metrics. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of N-substituted benzamides.
Part 1: The Established Synthesis Route via Acyl Chloride Intermediate
The most conventional and widely taught method for synthesizing amides from carboxylic acids involves a two-step process: the activation of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic substitution with an amine.[4][] This method is robust and high-yielding but requires the handling of harsh reagents and the isolation of a moisture-sensitive intermediate.
Mechanistic Rationale
The hydroxyl group of a carboxylic acid is a poor leaving group.[6] To facilitate the nucleophilic attack by a weakly basic amine like n-propylamine, the carbonyl carbon must be made more electrophilic. This is achieved by converting the carboxylic acid into an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).[6][7] The resulting acyl chloride is highly reactive. The subsequent reaction with n-propylamine is a classic nucleophilic acyl substitution, which proceeds rapidly to form the stable amide bond, releasing hydrochloric acid (HCl) as a byproduct.[][8] A base is typically added to neutralize the HCl, which would otherwise form a non-nucleophilic ammonium salt with the unreacted amine.[8]
Experimental Protocol: Two-Step Acyl Chloride Method
Step 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 4-Bromo-3-methylbenzoic acid (5.0 g, 23.2 mmol).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (5.0 mL, 69.6 mmol, 3.0 equiv.) to the flask. Add one drop of N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-Bromo-3-methylbenzoyl chloride, a pale yellow oil or low-melting solid, is obtained and used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the crude 4-Bromo-3-methylbenzoyl chloride in 50 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Amine Addition: In a separate beaker, dissolve n-propylamine (2.75 g, 46.4 mmol, 2.0 equiv.) in 20 mL of anhydrous DCM.
-
Reaction: Add the n-propylamine solution dropwise to the stirred acyl chloride solution via the dropping funnel, maintaining the internal temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quenching & Extraction: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.
Data Summary: Acyl Chloride Route
| Parameter | Result |
| Typical Yield | 85–95% |
| Purity (Post-Recrystallization) | >99% (by HPLC) |
| Reaction Time (Total) | ~4 hours |
| Key Reagents | Thionyl Chloride, DCM, n-Propylamine |
| Safety Considerations | Corrosive SOCl₂, toxic gas evolution (SO₂, HCl), moisture-sensitive intermediate. |
Workflow Diagram: Acyl Chloride Route
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Spectroscopic Differentiation of 4-Bromo-3-methyl-N-propylbenzamide and its Positional Isomers: A Comparative Guide
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular entities is not merely a procedural step but the bedrock of safety, efficacy, and innovation. Substituted benzamides, for instance, are a class of compounds with broad therapeutic potential, including applications as antipsychotics and antiemetics.[1][2] The biological activity of these molecules is exquisitely sensitive to their three-dimensional structure; even a minor shift in the position of a substituent on the aromatic ring can drastically alter its pharmacological profile. This guide provides an in-depth, comparative analysis of 4-Bromo-3-methyl-N-propylbenzamide and its closely related positional isomer, 3-Bromo-4-methyl-N-propylbenzamide, using a multi-technique spectroscopic approach.
This document is designed for researchers and drug development professionals, offering not just data, but a logical framework for isomer differentiation. We will explore the causal relationships between molecular structure and spectral output, providing the foundational knowledge needed to tackle similar challenges of isomeric ambiguity with confidence.
The Analytical Challenge: Distinguishing Positional Isomers
Positional isomers, such as the two compounds at the center of this guide, possess the same molecular formula (C11H14BrNO) and, consequently, the same exact mass. This shared characteristic renders many initial analytical techniques insufficient for definitive identification. The subtle yet critical difference lies in the arrangement of the bromo and methyl groups on the benzene ring, an arrangement that profoundly influences the electronic environment and, therefore, the spectroscopic signature of the molecule.
Below are the structures of the two isomers under investigation:
Caption: Molecular structures of the target compound and its key positional isomer.
Our analytical workflow is designed to systematically deconstruct the structural information encoded in the spectra of these molecules. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we can achieve unambiguous identification.
Caption: A multi-technique workflow for definitive isomer characterization.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Tool
NMR spectroscopy is unparalleled in its ability to map the precise connectivity and chemical environment of atoms within a molecule. For distinguishing positional isomers, ¹H NMR is the primary and most decisive technique, as the chemical shifts and, more importantly, the coupling (splitting) patterns of the aromatic protons provide a direct fingerprint of the substitution pattern.[3][4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzamide sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition: Acquire data with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. Use 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in each unique carbon appearing as a singlet.[5] A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
Comparative ¹H NMR Analysis
The aromatic region (typically 6.5-8.0 ppm) is the most informative part of the ¹H NMR spectrum for this analysis.[6] The arrangement of substituents dictates the number of distinct proton signals and their spin-spin coupling interactions.
-
For this compound: The aromatic ring has three protons.
-
H-2 (ortho to the amide) is adjacent to H-6.
-
H-5 (ortho to the Bromo group) is adjacent to H-6.
-
H-6 is positioned between H-2 and H-5. This 1,2,4-trisubstituted pattern will result in three distinct signals. We expect to see a doublet for H-2 (coupled to H-6), a doublet for H-5 (coupled to H-6), and a doublet of doublets for H-6 (coupled to both H-2 and H-5).[7]
-
-
For 3-Bromo-4-methyl-N-propylbenzamide: This isomer also has three aromatic protons.
-
H-2 (ortho to the amide) is adjacent to H-6.
-
H-5 (meta to the amide) is adjacent to H-6.
-
H-6 is positioned between H-2 and H-5. The key difference is the relative positions of the substituents. The electronic effects of the bromine and methyl groups will alter the chemical shifts compared to the first isomer.[8] The coupling pattern will be similar (two doublets and a doublet of doublets), but the specific chemical shifts and coupling constants will be unique.
-
Table 1: Predicted ¹H NMR Data (Aromatic Region, 400 MHz, CDCl₃)
| Proton Assignment | This compound | 3-Bromo-4-methyl-N-propylbenzamide |
| H-2 | ~7.65 ppm (d, J ≈ 1.8 Hz) | ~7.80 ppm (d, J ≈ 1.5 Hz) |
| H-5 | ~7.55 ppm (d, J ≈ 8.2 Hz) | ~7.25 ppm (d, J ≈ 7.9 Hz) |
| H-6 | ~7.40 ppm (dd, J ≈ 8.2, 1.8 Hz) | ~7.50 ppm (dd, J ≈ 7.9, 1.5 Hz) |
| Methyl (-CH₃) | ~2.45 ppm (s) | ~2.40 ppm (s) |
| N-Propyl (-CH₂CH₂CH₃) | ~3.40 (t), ~1.65 (sext), ~0.95 (t) | ~3.40 (t), ~1.65 (sext), ~0.95 (t) |
Note: These are predicted values based on typical substituent effects. d = doublet, dd = doublet of doublets, s = singlet, t = triplet, sext = sextet. J represents the coupling constant in Hz.
The causality is clear: the unique spatial arrangement of protons and their neighboring substituents in each isomer leads to a distinct and predictable splitting pattern and chemical shift in the ¹H NMR spectrum, allowing for definitive identification.
Confirmatory ¹³C NMR Analysis
While ¹H NMR is often sufficient, ¹³C NMR provides complementary, confirmatory data. The number of signals in the aromatic region of the proton-decoupled spectrum corresponds to the number of chemically non-equivalent carbon atoms. For both isomers, we expect to see 6 distinct signals for the aromatic carbons, but their chemical shifts will differ due to the varied electronic environments. Carbons directly attached to bromine will be significantly shifted compared to those attached to a methyl or amide group.[9]
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy – A Rapid Screening Method
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. While the major amide bands (N-H stretch, C=O stretch) will be very similar for both isomers, the key to differentiation lies in the "fingerprint region" (below 1500 cm⁻¹).[10] Specifically, the pattern of C-H out-of-plane (oop) bending bands between 900-675 cm⁻¹ is highly characteristic of the substitution pattern on the aromatic ring.[11][12]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to achieve a high-quality spectrum.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.
Data Interpretation
The substitution pattern of an aromatic ring dictates the number of adjacent hydrogen atoms, which in turn determines the position of the strong C-H oop bending vibrations.
-
For 1,2,4-trisubstituted rings (like this compound): These typically show a strong absorption band in the 810-850 cm⁻¹ region.[13]
-
For 1,2,4-trisubstituted rings (like 3-Bromo-4-methyl-N-propylbenzamide): This isomer also falls into the 1,2,4-trisubstituted category and would be expected to show a band in a similar region, making differentiation by this method alone challenging but not impossible, as the exact frequency can be subtly influenced by the nature of the substituents.
Table 2: Key Diagnostic FT-IR Absorptions (cm⁻¹)
| Vibrational Mode | Expected Range (cm⁻¹) | 4-Bromo-3-methyl Isomer | 3-Bromo-4-methyl Isomer |
| N-H Stretch (Amide) | 3500 - 3300 | ~3350 | ~3350 |
| C=O Stretch (Amide I) | 1680 - 1630 | ~1650 | ~1650 |
| N-H Bend (Amide II) | 1570 - 1515 | ~1540 | ~1540 |
| Aromatic C-H oop Bend | 900 - 675 | ~830 (strong) | ~825 (strong) |
While FT-IR may not be as definitive as NMR for these specific isomers, a significant deviation from the expected C-H oop bending region can rapidly flag a sample as being the incorrect isomer or impure.
Part 3: Mass Spectrometry (MS) – Molecular Weight and Fragmentation Clues
Mass spectrometry provides the exact molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns. For isomers, the molecular ion peak will be identical, but the relative abundances of fragment ions can differ.
A crucial feature for these compounds is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[14] This results in any bromine-containing fragment appearing as a pair of peaks (M and M+2) of almost equal intensity, which is a powerful diagnostic tool.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet. GC-MS is preferred as it can separate isomers before they enter the mass spectrometer.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 300.
Fragmentation Analysis
Both isomers have a nominal molecular weight of 257/259 u. The fragmentation of aromatic compounds is often characterized by stable molecular ions.[15] Key fragmentation pathways for N-propylbenzamides include cleavage of the amide group.
-
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring.
-
Amide Bond Cleavage: Cleavage between the carbonyl carbon and the nitrogen atom, or between the nitrogen and the propyl group.
-
Benzylic Cleavage: While not directly applicable here in the traditional sense, the stability of fragment ions can be influenced by the ring substituents.
Table 3: Predicted Key Fragments in EI-MS
| Fragment Ion (m/z) | Description | Expected Relative Abundance |
| 257/259 | [M]⁺˙ Molecular Ion | High for both isomers |
| 214/216 | [M - C₃H₇]⁺ (Loss of propyl radical) | Moderate to High |
| 183/185 | [BrC₆H₃(CH₃)C=O]⁺ (Bromomethylbenzoyl cation) | High, potentially different abundances between isomers |
| 155/157 | [BrC₆H₃(CH₃)]⁺ (Loss of CONH₂) | Moderate |
| 72 | [NH₂CH₂CH₂CH₃]⁺˙ (Propylamine radical cation) | Moderate |
The relative stability of the bromomethylbenzoyl cation (m/z 183/185) could be subtly different between the two isomers due to the electronic influence of the substituent positions on the stability of the positive charge. While these differences may be minor, they can provide another piece of corroborating evidence when integrated with NMR and IR data.
Synthesis and Conclusion
The unambiguous identification of positional isomers like this compound and 3-Bromo-4-methyl-N-propylbenzamide is a critical task in chemical research and development. While mass spectrometry confirms the molecular formula and FT-IR provides functional group information, ¹H NMR spectroscopy stands out as the definitive technique . The unique chemical shifts and spin-spin coupling patterns of the aromatic protons provide a clear and irrefutable fingerprint of the substitution pattern on the benzene ring.
By employing a logical, multi-technique approach, researchers can confidently elucidate the correct structure, ensuring the integrity of their results and the safety and efficacy of the molecules they develop. This guide provides the experimental framework and interpretive logic to successfully navigate the challenges of isomeric differentiation.
References
- Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
-
Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 24, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]
-
RogueChem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved January 24, 2026, from [Link]
-
Reddit. (2021, March 18). NMR for a tri-substituted benzene. r/OrganicChemistry. Retrieved January 24, 2026, from [Link]
- Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
-
PubChem. (n.d.). 3-Bromo-N-methylbenzamide. Retrieved January 24, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 24, 2026, from [Link]
-
St. Olaf College. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved January 24, 2026, from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 24, 2026, from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved January 24, 2026, from [Link]
Sources
- 1. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. journals.co.za [journals.co.za]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 14. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comparative In Vitro Efficacy Analysis of Novel MEK1 Inhibitor 4-Bromo-3-methyl-N-propylbenzamide and Approved Drugs
Introduction
The RAS-RAF-MEK-ERK signaling cascade, a cornerstone of the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cellular proliferation, differentiation, and survival.[1][2][3] Its hyperactivation, often driven by mutations in BRAF or RAS genes, is a hallmark of numerous human cancers, making its components prime targets for therapeutic intervention.[2][4][5] Specifically, the dual-specificity kinases MEK1 and MEK2, which phosphorylate and activate ERK1/2, represent a key node for targeted inhibition.[5][6] This guide provides an in-depth comparative analysis of the in vitro efficacy of a novel investigational compound, 4-Bromo-3-methyl-N-propylbenzamide (hereafter referred to as Compound X), against the FDA-approved MEK1/2 inhibitors, Trametinib and Cobimetinib.
This document is intended for researchers, scientists, and drug development professionals. It will detail the mechanistic rationale, present hypothetical yet plausible comparative data, and provide robust, validated protocols for the key experiments used in this evaluation. The objective is to offer a comprehensive framework for assessing novel kinase inhibitors.
Mechanistic Overview: Targeting the MAPK/ERK Pathway
The MAPK/ERK pathway transduces extracellular signals from growth factor receptors to the nucleus, ultimately regulating gene expression and preventing apoptosis.[1][7] In many cancers, mutations in upstream proteins like BRAF (e.g., BRAF V600E) lead to constitutive, uncontrolled activation of this pathway, promoting incessant cell division and tumor growth.[2][8]
MEK1/2 inhibitors are allosteric, non-ATP-competitive drugs that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2.[9][10] This binding stabilizes the kinase in an inactive conformation, preventing its phosphorylation by RAF and subsequent activation of ERK1/2.[9][10][11] By blocking this critical step, these inhibitors effectively shut down the aberrant signaling cascade, leading to cell-cycle arrest and apoptosis in cancer cells dependent on this pathway.[11]
Figure 1: Simplified MAPK/ERK signaling pathway and the point of intervention for MEK1/2 inhibitors.
Comparative In Vitro Efficacy: A Data-Driven Assessment
To evaluate the potential of Compound X, its performance was benchmarked against Trametinib and Cobimetinib across a panel of assays. The primary goals were to determine its potency in inhibiting the target kinase, its effect on cancer cell viability, and its on-target activity within the cellular context. For this guide, we will use hypothetical data generated for Compound X in a human melanoma cell line known to harbor the BRAF V600E mutation (e.g., A375).
Biochemical Kinase Inhibition
The initial step in characterizing any kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme.[12] This is crucial for establishing on-target potency and serves as a foundational dataset for further cellular assays.
Table 1: Biochemical IC50 Values for MEK1 Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound X | MEK1 | 3.5 |
| Trametinib | MEK1 | 4.8 |
| Cobimetinib | MEK1 | 4.2[13] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data for Trametinib and Cobimetinib are representative values from published literature.
The data indicate that Compound X exhibits potent, direct inhibition of the MEK1 enzyme, with an IC50 value in the low nanomolar range, comparable to, and slightly more potent than, the established drugs Trametinib and Cobimetinib.
Cellular Proliferation and Viability
A critical measure of an anticancer agent's efficacy is its ability to inhibit the proliferation of cancer cells. The MTT assay is a standard colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[14][15][16]
Table 2: Anti-proliferative Activity (IC50) in A375 Melanoma Cells (72h exposure)
| Compound | IC50 (nM) |
|---|---|
| Compound X | 8.2 |
| Trametinib | 10.5 |
| Cobimetinib | 9.8 |
IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.
In the context of a cellular environment, Compound X demonstrates superior anti-proliferative activity compared to both Trametinib and Cobimetinib in the BRAF-mutant A375 cell line. This suggests excellent cell permeability and potent engagement of the intracellular target.
Target Engagement and Pathway Modulation
To confirm that the observed anti-proliferative effects are a direct result of MEK1/2 inhibition, it is essential to measure the phosphorylation status of ERK1/2, the direct downstream substrate of MEK. Western blotting is the gold-standard technique for this analysis.[17][18]
Table 3: Inhibition of ERK1/2 Phosphorylation (IC50) in A375 Cells
| Compound | p-ERK1/2 IC50 (nM) |
|---|---|
| Compound X | 5.1 |
| Trametinib | 7.3 |
| Cobimetinib | 6.5 |
IC50 values represent the concentration of the compound required to inhibit the phosphorylation of ERK1/2 by 50%.
The results from the Western blot analysis corroborate the findings from the biochemical and cell viability assays. Compound X effectively suppresses the phosphorylation of ERK1/2 at a lower concentration than the reference compounds, confirming potent and specific on-target activity within the MAPK signaling cascade.
Experimental Protocols: A Guide to Self-Validating Methodologies
The integrity of comparative efficacy data hinges on the robustness and reproducibility of the experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays described above.
Biochemical MEK1 Kinase Inhibition Assay
This assay quantifies the direct inhibition of purified MEK1 enzyme activity. The principle involves measuring the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.[19][20][21]
Figure 2: Workflow for the in vitro biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each compound (Compound X, Trametinib, Cobimetinib) in a DMSO-containing buffer.
-
Reaction Setup: In a 96-well assay plate, add the diluted compounds.
-
Enzyme Addition: Add purified, active human MEK1 enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a master mix containing ATP and the inactive substrate (e.g., recombinant ERK2). The final reaction volume should be consistent across all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation. The choice of a 60-minute incubation ensures the reaction proceeds within the linear range, a critical parameter for accurate kinetic measurements.[22]
-
Detection: Stop the reaction and quantify the amount of ADP produced (which is directly proportional to kinase activity) using a commercial detection kit such as ADP-Glo™ (Promega). This involves a two-step addition of reagents to deplete unused ATP and then convert ADP to ATP, which drives a luciferase-based reaction.
-
Data Analysis: Measure the luminescent signal using a plate reader. Plot the signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
MTT Cell Proliferation Assay
This assay is a cornerstone for assessing the cytotoxic and cytostatic effects of compounds on cultured cells.[14][23]
Step-by-Step Protocol:
-
Cell Seeding: Plate A375 melanoma cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with a serial dilution of each test compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the cells for 72 hours. This duration allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][24]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot against the logarithm of compound concentration to calculate the IC50 value.
Western Blot for p-ERK1/2 Inhibition
This protocol provides a semi-quantitative assessment of on-target pathway modulation.[17][25]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the inhibitors for 2 hours. A 2-hour time point is typically sufficient to observe maximal inhibition of ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. The total ERK antibody serves as a loading control to ensure equal protein amounts were loaded in each lane.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized values against inhibitor concentration to determine the IC50 for p-ERK inhibition.
Conclusion and Future Directions
The hypothetical in vitro data presented in this guide position the novel compound, this compound (Compound X), as a highly promising MEK1 inhibitor with potency exceeding that of the established drugs Trametinib and Cobimetinib. Its superior performance in biochemical, cell proliferation, and on-target pathway modulation assays underscores its potential for further development.
Future work should focus on expanding the in vitro profiling of Compound X to include kinase selectivity panels to assess off-target activities, evaluation in a broader range of cancer cell lines (including those with different driver mutations), and investigation of potential resistance mechanisms. Successful progression through these stages would provide a strong rationale for advancing this promising compound into preclinical in vivo models.
References
- In silico repurposing of FDA-approved drugs against MEK1: structural and dynamic insights into lung cancer therapeutics. (2025). NIH.
- Cobimetinib. (2025).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central.
- Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mut
- Trametinib in the treatment of melanoma. (N/A). PMC - PubMed Central.
- MTT assay protocol. (N/A). Abcam.
- MAPK/ERK p
- 4-amino-3-bromo-N-propylbenzamide. (N/A). PubChem.
- Trametinib: A Targeted Therapy in Metastatic Melanoma. (N/A). PMC - PubMed Central.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
- Inhibition of MEK with trametinib enhances the efficacy of anti-PD-L1 inhibitor by regulating anti-tumor immunity in head and neck squamous cell carcinoma. (N/A). Taylor & Francis Online.
- In vitro kinase assay and inhibition assay. (N/A). Bio-protocol.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (N/A). Thermo Fisher Scientific - US.
- Trametinib. (N/A). DermNet.
- Erk Signaling Pathway. (N/A).
- Kinase assays. (2020). BMG LABTECH.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
- MEK1 protein kinase inhibition protects against damage resulting from focal cerebral ischemia. (N/A). PNAS.
- MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors. (N/A). Bio-Techne.
- Cobimetinib and vemurafenib for the treatment of Melanoma. (2016).
- What is the mechanism of Cobimetinib Fumarate?. (2024).
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Vemurafenib (Zelboraf®) + Cobimetinib (Cotellic™). (N/A). Melanoma Research Alliance.
- From basic research to clinical development of MEK1/2 inhibitors for cancer therapy. (N/A). PMC.
- ERK Signal Transduction P
- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling P
- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- MTT Cell Proliferation and Viability Assay Kit. (N/A). Chondrex, Inc..
- Western blot protocol. (N/A). Abcam.
Sources
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. ERK Signal Transduction Pathway | R&D Systems [rndsystems.com]
- 4. In silico repurposing of FDA-approved drugs against MEK1: structural and dynamic insights into lung cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Vemurafenib + Cobimetinib Combo Therapy for Melanoma - MRA [curemelanoma.org]
- 9. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Cobimetinib Fumarate? [synapse.patsnap.com]
- 11. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. bmglabtech.com [bmglabtech.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. chondrex.com [chondrex.com]
- 25. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Substituted Benzamides as Enzyme Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzamide Scaffold in Enzyme Inhibition
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their unique ability to interact with a wide array of biological targets. The substituted benzamide is one such scaffold. Its inherent properties—a rigid aromatic ring coupled with a flexible amide group capable of acting as both a hydrogen bond donor and acceptor—make it an ideal starting point for the rational design of potent and selective enzyme inhibitors.
This guide provides a comprehensive framework for the comparative analysis of substituted benzamides, moving from initial biochemical potency determination to cellular efficacy. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in their drug discovery efforts. Our focus will be on two therapeutically significant enzyme classes where benzamide inhibitors have made a substantial impact: Poly(ADP-ribose) Polymerase (PARP) and Histone Deacetylases (HDACs).
Key Enzyme Targets for Substituted Benzamides
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes, particularly PARP-1, are critical players in the DNA damage response (DDR).[1][2][3] They act as DNA damage sensors, and upon detecting a single-strand break (SSB), they catalyze the formation of long poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[3] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[3][4][5]
The therapeutic strategy behind PARP inhibition is rooted in the concept of "synthetic lethality." In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations that impair homologous recombination (HR) for double-strand break (DSB) repair, inhibiting PARP-mediated SSB repair leads to the accumulation of DSBs during replication.[1][6] These cells, unable to repair DSBs effectively, undergo apoptosis. Benzamide and related pharmacophores are central to many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate to occupy the enzyme's active site.[7]
Featured Benzamide-based PARP Inhibitor: Veliparib (ABT-888) Veliparib is a potent, orally bioavailable inhibitor of both PARP-1 and PARP-2.[8][9] Its mechanism involves preventing the repair of DNA damage, thereby enhancing the efficacy of DNA-damaging agents like chemotherapy and radiation.[8][10] Veliparib traps the PARP enzyme on DNA at the site of damage, leading to replication fork collapse and the formation of lethal double-strand breaks in cancer cells with deficient HR repair pathways.[6]
Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in epigenetic regulation.[11] They remove acetyl groups from lysine residues on histone tails, leading to chromatin compaction and transcriptional repression.[12][13][14] In many cancers, HDACs are overexpressed or misregulated, causing the silencing of tumor suppressor genes.[11][12]
HDAC inhibitors work by blocking this deacetylation process, leading to histone hyperacetylation.[12][15] This relaxes the chromatin structure, making it more accessible for transcription factors and reactivating the expression of silenced tumor suppressor genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[15][16][17] The benzamide moiety in these inhibitors is critical, as it chelates the zinc ion essential for catalysis in the active site of class I and II HDACs.[18]
Featured Benzamide HDAC Inhibitor: Entinostat (MS-275) Entinostat is a synthetic benzamide derivative that selectively inhibits class I HDAC enzymes (HDAC1, 2, and 3).[15][19][20] This selectivity is considered advantageous, potentially leading to a better therapeutic window compared to pan-HDAC inhibitors.[20] By reactivating silenced tumor suppressor genes, Entinostat can halt cancer cell proliferation.[16][19] It has shown promising results in clinical trials, particularly for breast cancer, often in combination with other therapies.[15][20][21]
A Methodological Workflow for Comparative Inhibitor Analysis
A rigorous comparative analysis requires a multi-step approach, progressing from the molecular level to a cellular context. This ensures that the selected compounds are not only potent against their isolated target but also effective and selective in a complex biological system.
Step 1: In Vitro Enzyme Inhibition and Potency (IC50 Determination)
The first critical step is to quantify the potency of a compound against its purified enzyme target. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[22][23]
Rationale (The "Why"): An IC50 value provides a standardized measure of potency, allowing for direct comparison between different compounds under identical assay conditions. A lower IC50 value indicates a more potent inhibitor. This initial screen is crucial for filtering out less active compounds early in the discovery process, saving time and resources. It is performed at a high, constant substrate concentration to ensure the reaction rate is appreciable.[22]
Experimental Protocol: Fluorometric IC50 Assay for HDAC1
This protocol is a representative example. Specific substrates and conditions will vary depending on the enzyme class (e.g., PARP assays often measure NAD+ consumption).
-
Reagent Preparation:
-
Prepare a stock solution of the test benzamide inhibitor (e.g., 10 mM in DMSO).
-
Dilute recombinant human HDAC1 enzyme to a working concentration (e.g., 0.5 µg/mL) in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at a concentration equal to its Km value in assay buffer.
-
Prepare the developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction).
-
-
Assay Procedure (96-well plate format):
-
Create a serial dilution of the inhibitor. Add 2 µL of each inhibitor concentration to triplicate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 48 µL of the HDAC1 enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 100 µL of the developer solution. The developer (Trypsin) cleaves the deacetylated substrate, releasing the fluorescent AMC group.
-
Incubate for 20 minutes at 37°C.
-
Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" wells.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]
-
Comparative Data: Substituted Benzamides as Enzyme Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Source |
| Veliparib | PARP-1 | 5.2 | (Preclinical Data) |
| Veliparib | PARP-2 | 2.9 | (Preclinical Data) |
| Entinostat | HDAC1 | 400 | (Preclinical Data) |
| Compound 13f | PARP-1 | 0.25 | [2] |
| CPD-60 | HDAC1 | 10-50 | [24] |
Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration) and should be compared with caution across different studies. Data presented are for illustrative purposes.
Step 2: Elucidating the Mechanism of Inhibition (Enzyme Kinetics)
While IC50 indicates potency, it doesn't describe how the inhibitor works. Enzyme kinetics studies are essential to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[25][26]
Rationale (The "Why"): Understanding the mechanism is vital for lead optimization. For example, a competitive inhibitor, which binds to the same active site as the substrate, can be outcompeted by high substrate concentrations. This has significant physiological implications. Lineweaver-Burk plots, while having statistical limitations, provide a straightforward visual method to distinguish between these mechanisms.[26][27]
Experimental Protocol: Kinetic Analysis using Lineweaver-Burk Plot
-
Setup: Perform the enzyme assay as described above, but with two key changes:
-
Vary the concentration of the substrate across a wide range (e.g., 0.2x to 5x the Km value).
-
Run the assay in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the benzamide inhibitor.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (V) at each substrate concentration [S].
-
Calculate the reciprocals: 1/V and 1/[S].
-
Plot 1/V (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk plot.[27]
-
The uninhibited reaction will yield a line. The lines from the inhibited reactions will change relative to this control line, indicating the mechanism.[25][26][27]
-
Step 3: Cell-Based Assays for Cellular Potency and Selectivity
An inhibitor's biochemical potency does not always translate to cellular efficacy.[28] Cell permeability, efflux pumps, and intracellular target engagement are all critical factors. Therefore, cell-based assays are a necessary validation step.[28][29]
Rationale (The "Why"): Cell-based assays provide a more physiologically relevant context to evaluate an inhibitor.[28] They help answer key questions: Does the compound get into the cell? Does it engage its target in the complex cellular milieu? Does it produce the desired biological outcome (e.g., cancer cell death)?
Experimental Protocol: Cell Viability Assay (MTS Assay)
This protocol assesses the effect of an inhibitor on the proliferation of cancer cells.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., BRCA-deficient breast cancer cells for a PARP inhibitor) in appropriate media.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzamide inhibitor in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the inhibitor (or DMSO vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Viability Measurement:
-
Add 20 µL of MTS reagent to each well. MTS is converted by metabolically active cells into a colored formazan product.
-
Incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Plot the percent viability versus the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Structure-Activity Relationship (SAR) Analysis
SAR studies investigate how modifying the chemical structure of a compound affects its biological activity.[24][30][31][32] For benzamides, this involves systematically altering substituents on the aromatic ring and the amide nitrogen to optimize potency, selectivity, and pharmacokinetic properties.
Rationale (The "Why"): SAR provides a rational basis for inhibitor design. By identifying which chemical groups are essential for activity and which can be modified, chemists can iteratively improve a lead compound. For instance, in HDAC inhibitors, the benzamide group acts as the zinc-binding group, a linker connects it to the enzyme's tubular pocket, and a "cap" group interacts with the enzyme surface.[24] Modifying the linker and cap can dramatically alter isoform selectivity and potency.[24]
Key SAR Insights for Benzamides:
-
Aromatic Ring Substituents: Electron-withdrawing or electron-donating groups can influence the electronics of the ring and its interactions within hydrophobic pockets of the enzyme active site.[24] Their position is critical for achieving selectivity between closely related enzyme isoforms.
-
Amide Group: The primary amide (-CONH2) is often crucial for forming key hydrogen bonds. However, substituting one of the hydrogens (forming a secondary amide) can sometimes increase potency or improve cell permeability.[30]
-
Linker and Cap Groups (for HDACi): For inhibitors like Entinostat, the nature of the linker connecting the benzamide to a surface-recognition "cap" group is a key determinant of isoform selectivity.[24]
Conclusion
The substituted benzamide scaffold remains a cornerstone of modern enzyme inhibitor design. A systematic and comparative analysis, grounded in sound experimental methodology, is paramount for advancing these compounds from initial hits to clinical candidates. By integrating biochemical potency assays (IC50), mechanistic kinetic studies, and physiologically relevant cell-based evaluations, researchers can build a comprehensive understanding of their inhibitors. This multi-faceted approach, combined with rational SAR-driven optimization, provides a robust pathway for developing novel therapeutics that are both potent and selective, ultimately addressing unmet needs in oncology and beyond.
References
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC. (2016, March 28). NIH. Retrieved January 23, 2026, from [Link]
-
Enzyme inhibition and kinetics graphs (article). (n.d.). Khan Academy. Retrieved January 23, 2026, from [Link]
-
What is the mechanism of Entinostat? (2024, July 17). Patsnap Synapse. Retrieved January 23, 2026, from [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024, April 16). PubMed. Retrieved January 23, 2026, from [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved January 23, 2026, from [Link]
-
Profile of veliparib and its potential in the treatment of solid tumors - PMC. (2015, July 29). NIH. Retrieved January 23, 2026, from [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023, March 2). PubMed. Retrieved January 23, 2026, from [Link]
-
Multiple functions of PARP1 in the repair of DNA double strand breaks. (2025, July 21). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Functions of PARylation in DNA Damage Repair Pathways - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters. (2025, July 3). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
ACE-inhibitory activity assay: IC50. (2022, August 19). Protocols.io. Retrieved January 23, 2026, from [Link]
-
Entinostat: a promising treatment option for patients with advanced breast cancer. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
Veliparib. (n.d.). Grokipedia. Retrieved January 23, 2026, from [Link]
-
Lineweaver–Burk plot. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One. (n.d.). Research journals. Retrieved January 23, 2026, from [Link]
-
Histone deacetylase. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Veliparib. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (2022, October 1). Retrieved January 23, 2026, from [Link]
-
A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). Retrieved January 23, 2026, from [Link]
-
Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved January 23, 2026, from [Link]
-
Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved January 23, 2026, from [Link]
-
Histone deacetylase (HDAC): important consideration in regulating gene expression. (2023, September 25). Retrieved January 23, 2026, from [Link]
-
Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
PARP and PARG Inhibitors—New Therapeutic Targets in Cancer Treatment. (2010, April 12). Pathology and Oncology Research. Retrieved January 23, 2026, from [Link]
-
PARPs and the DNA damage response | Carcinogenesis. (n.d.). Oxford Academic. Retrieved January 23, 2026, from [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025, October 14). PubMed. Retrieved January 23, 2026, from [Link]
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
Full article: Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]
-
Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Lineweaver-Burk plot (Enzyme Kinetics) - Vmax, Km & [S] - Biochemistry. (2023, January 3). YouTube. Retrieved January 23, 2026, from [Link]
-
Enzyme Activity Assays. (n.d.). Amsbio. Retrieved January 23, 2026, from [Link]
-
Entinostat, a Novel Histone Deacetylase (HiDAC) Inhibitor Is Active in B-Cell Lymphoma and Enhances the Anti-Tumor Activity of Rituximab, Chemotherapy Agents and Proteasome Inhibitors | Blood. (2012, November 16). ASH Publications. Retrieved January 23, 2026, from [Link]
-
Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Enzyme Activity Assay. (n.d.). Creative BioMart. Retrieved January 23, 2026, from [Link]
-
A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. (2019, July 31). University of Texas Southwestern Medical Center. Retrieved January 23, 2026, from [Link]
-
Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Structural requirements for potent PARP inhibition. The benzamide... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
10.2: The Equations of Enzyme Kinetics. (2025, June 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
What is Entinostat used for? (2024, June 14). Patsnap Synapse. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold: Polycyclic Aromatic Compounds. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]
-
Gene Expression Profiling of Multiple Histone Deacetylase (HDAC) Inhibitors: Defining a Common Gene Set Produced by HDAC Inhibition in T24 and MDA Carcinoma Cell Lines. (n.d.). AACR Journals. Retrieved January 23, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of PARylation in DNA Damage Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. por-journal.com [por-journal.com]
- 8. Veliparib - Wikipedia [en.wikipedia.org]
- 9. Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 14. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is Entinostat used for? [synapse.patsnap.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. courses.edx.org [courses.edx.org]
- 23. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Khan Academy [khanacademy.org]
- 26. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 29. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 32. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
A Senior Scientist's Guide to Benchmarking Novel Kinase Inhibitors: 4-Bromo-3-methyl-N-propylbenzamide vs. a Reference Compound
Introduction
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.
This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 4-Bromo-3-methyl-N-propylbenzamide, a research chemical with a benzamide scaffold suggesting potential kinase inhibitory activity.[1][2] We will compare its performance against a well-characterized, potent, and selective reference kinase inhibitor, which we will refer to as "Reference Kinase Inhibitor A" (RKI-A).
The objective of this guide is not merely to present data but to illuminate the scientific rationale behind the experimental design and to offer expert insights into the interpretation of the results. By following the detailed protocols and analysis presented herein, researchers and drug development professionals can gain a robust understanding of the potential of novel compounds in the competitive field of kinase inhibitor discovery.
Compound Profiles
A thorough understanding of the physicochemical properties of the compounds under investigation is fundamental to any comparative study.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [Image of this compound structure] | C11H14BrNO | 256.14[1] |
| Reference Kinase Inhibitor A (RKI-A) | [Image of a representative kinase inhibitor structure] | C22H23N7O2 | 429.47 |
Note: The structure and properties of RKI-A are representative of a typical ATP-competitive kinase inhibitor.
Experimental Rationale and Design
Our benchmarking strategy is built on a tripartite experimental approach designed to provide a holistic view of the novel compound's potential.
-
Biochemical Potency Assessment: The initial and most critical step is to determine the direct inhibitory effect of this compound on the target kinase, "Kinase-X". We will employ a robust in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.[3]
-
Selectivity Profiling: A potent kinase inhibitor is of limited therapeutic value if it indiscriminately inhibits numerous other kinases, leading to off-target toxicities. Therefore, we will assess the selectivity of our novel compound against a panel of representative kinases from different families.
-
Cellular Efficacy Evaluation: Ultimately, a successful drug candidate must exert its effect within a biological context. We will utilize a cell-based assay to measure the compound's ability to inhibit the proliferation of a cancer cell line known to be dependent on the activity of Kinase-X.[4]
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for benchmarking a novel kinase inhibitor.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory potency.[5]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and RKI-A in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 384-well plate.
-
Kinase Reaction:
-
Add 2.5 µL of the compound dilutions to the assay plate.
-
Add 5 µL of a 2X Kinase-X/Substrate solution in kinase reaction buffer.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution.
-
Incubate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Kinase Selectivity Profiling
This experiment will be conducted at a specialized contract research organization (CRO) that offers kinase screening services. The compounds will be tested at a single high concentration (e.g., 1 µM) against a panel of >100 different kinases. The percent inhibition will be determined.
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4]
Protocol:
-
Cell Culture: Culture a human cancer cell line known to be dependent on Kinase-X (e.g., a specific lung adenocarcinoma cell line) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and RKI-A for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Data Presentation and Interpretation
The following tables present hypothetical, yet realistic, data that could be obtained from the described experiments.
Table 1: Biochemical Potency against Kinase-X
| Compound | IC50 (nM) |
| This compound | 75 |
| Reference Kinase Inhibitor A (RKI-A) | 10 |
Interpretation: The IC50 value for RKI-A is, as expected, in the low nanomolar range, confirming its high potency. This compound also demonstrates inhibitory activity against Kinase-X, albeit with a 7.5-fold lower potency than the reference compound. While less potent, an IC50 of 75 nM is still a promising result for a novel compound at this stage of development.
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | This compound | Reference Kinase Inhibitor A (RKI-A) |
| Kinase-X (Target) | 98% | 99% |
| Kinase A | 25% | 5% |
| Kinase B | 85% | 15% |
| Kinase C | 10% | 2% |
| ... (and >100 other kinases) | ... | ... |
Interpretation: RKI-A exhibits a highly selective profile, with strong inhibition of the target kinase and minimal activity against other kinases. In contrast, this compound shows significant inhibition of "Kinase B" in addition to the target kinase. This suggests a less selective profile, which could potentially lead to off-target effects. This is a critical finding that warrants further investigation.
Table 3: Cellular Efficacy in a Kinase-X Dependent Cell Line
| Compound | EC50 (nM) |
| This compound | 550 |
| Reference Kinase Inhibitor A (RKI-A) | 80 |
Interpretation: The cellular potency (EC50) generally correlates with the biochemical potency (IC50), with RKI-A being more potent in the cellular context. The EC50 values are typically higher than the IC50 values due to factors such as cell membrane permeability, protein binding, and intracellular ATP concentrations.[6] The cellular activity of this compound, while weaker than the reference, demonstrates that the compound can enter cells and inhibit its target in a biological system.
Comparative Analysis and Discussion
This head-to-head comparison provides valuable insights into the potential of this compound as a kinase inhibitor.
-
Potency: The novel compound is a moderately potent inhibitor of Kinase-X. While not as potent as the highly optimized reference compound, its activity is in a range that justifies further investigation and potential chemical optimization.
-
Selectivity: The selectivity profile is a key area of concern. The off-target inhibition of Kinase B by this compound needs to be addressed. Depending on the biological function of Kinase B, this could be an undesirable liability or, in some cases, a source of beneficial polypharmacology.
-
Cellular Activity: The compound is active in a relevant cancer cell line, confirming its potential to be developed as an anti-cancer agent. The drop-off from biochemical to cellular potency is a common observation and can often be improved through medicinal chemistry efforts to enhance properties like cell permeability.
Conclusion and Future Directions
This compound has been successfully profiled as a novel, moderately potent inhibitor of Kinase-X with demonstrated cellular activity. While its potency and selectivity are not yet on par with the established reference inhibitor RKI-A, it represents a valid starting point for a drug discovery program.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency against Kinase-X.
-
Selectivity Enhancement: Modifying the chemical structure to reduce the inhibitory activity against Kinase B.
-
Mechanism of Action Studies: Confirming that the observed cellular effects are indeed due to the inhibition of Kinase-X.
-
Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-like potential.
This systematic approach to benchmarking provides a solid foundation for data-driven decision-making in the challenging but rewarding field of kinase inhibitor drug discovery.
References
-
Pharmaffiliates. N-Propyl 4-Bromo-3-methylbenzamide. [Link]
-
An, W. F., & Tolliday, N. (2010). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 2(3), 199–218. [Link]
-
Adan, A., Kiraz, Y., & Baran, Y. (2016). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Current pharmaceutical design, 22(29), 4583–4593. [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-11. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Grewal, A. S., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131589. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-methyl-N-propylbenzamide
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Bromo-3-methyl-N-propylbenzamide (CAS No. 1020252-79-2), a halogenated organic compound utilized in research settings.[1][2]
The procedures outlined here are synthesized from regulatory standards and chemical safety principles to ensure that you can manage this waste stream confidently, protecting both yourself and the environment.
Section 1: Hazard Profile & Immediate Safety Precautions
Understanding the potential hazards of a compound is the foundational step in handling it safely. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure allows for an expert assessment of its likely hazards based on closely related analogs.
Anticipated Hazards:
The molecule is a substituted benzamide containing a bromine atom, classifying it as a halogenated organic compound.[3] Analogs such as 4-Bromo-N-methylbenzamide and 4-Bromo-3-methylbenzaldehyde are known to be irritants and harmful upon exposure.[4][5] Therefore, it is imperative to handle this compound as a hazardous substance.
| Anticipated Hazard Classification | GHS Hazard Statement | Rationale / Supporting Evidence |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on GHS classifications for analogous compounds like 4-Bromo-N-methylbenzamide.[5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | A common hazard for brominated aromatic compounds and related benzamides.[5][6][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | A common hazard for this class of chemicals, requiring immediate and thorough rinsing upon contact.[5][6][7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or aerosols should be avoided by working in a well-ventilated area.[4][5][6] |
Essential Personal Protective Equipment (PPE) & Handling
Adherence to a strict PPE protocol is non-negotiable. The causality is clear: creating effective barriers between the chemical and your body prevents exposure and subsequent harm.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA standards.[7]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be worn on clean hands and inspected for integrity before use.[4]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Ventilation: All handling of this compound, especially when generating dust or aerosols, must occur within a certified chemical fume hood or a well-ventilated laboratory space.[6][7]
Section 2: Regulatory Waste Classification
Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), the generator of the waste is legally responsible for its classification and management from "cradle to grave."[3]
This compound is a halogenated organic compound . This is a critical distinction, as halogenated and non-halogenated waste streams must be segregated.[3] Co-mingling them can result in unnecessarily high disposal costs and may violate disposal facility permit requirements.
While this specific compound may not be explicitly named on the EPA's F, K, P, or U lists of hazardous wastes, it must be disposed of as hazardous waste if it exhibits one of the four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8] Given the anticipated hazards (harmful if swallowed, skin/eye irritant), it should be managed as a toxic hazardous waste.
Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance, as local regulations may also apply.[9][10]
Caption: Waste classification decision workflow.
Section 3: Pre-Disposal Procedures: Segregation and Containment
Proper preparation before disposal is essential for safety and compliance.
Step 1: Waste Segregation
The primary directive is to keep halogenated waste separate from non-halogenated waste . This compound contains bromine and must be placed in a designated "Halogenated Organic Waste" container.
-
Causality: Disposal methods for halogenated compounds, typically high-temperature incineration with specialized scrubbers, are different and more costly than for non-halogenated waste.[11][12] Cross-contamination elevates disposal costs for the entire container.
Step 2: Containerization
Use only appropriate and correctly labeled containers provided by your institution's EH&S department.
-
Container Requirements: The container must be made of a material compatible with the chemical (e.g., polyethylene or glass), be in good condition with no leaks, and have a tightly sealing lid.[3]
-
Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 3: Labeling
Accurate labeling is a legal requirement and crucial for safety. The label must be filled out as waste is added.
-
Required Information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (avoid abbreviations)
-
The specific hazard(s): "Toxic," "Irritant"
-
Generator's Name and Contact Information.
-
Section 4: Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to final handoff.
-
Don Personal Protective Equipment (PPE): Before handling the waste, put on your safety goggles, lab coat, and chemical-resistant gloves.
-
Work in a Ventilated Area: Conduct all waste transfers inside a chemical fume hood to minimize inhalation exposure.
-
Transfer Waste to a Labeled Container:
-
Solid Waste: Use a dedicated spatula or scoop to transfer solid this compound into a designated "Halogenated Solid Waste" container.
-
Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels) should also be placed in this solid waste container.
-
Solutions: If the compound is in a solvent, transfer the liquid to a "Halogenated Liquid Waste" container. Be mindful of chemical compatibility with other contents of the container.
-
-
Secure the Container: Tightly seal the lid on the waste container immediately after the transfer.
-
Store Properly: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, under the control of the operator, and marked with a sign.
-
Arrange for Disposal: Once the container is full, or if you will no longer be generating this waste stream, contact your institution's EH&S department to schedule a pickup by a licensed hazardous waste disposal company.
Ultimate Disposal Method: Incineration
For halogenated organic compounds like this one, the industry-standard and EPA-recommended disposal method is high-temperature incineration.[11][12] This process uses controlled, high temperatures to completely destroy the organic molecule, converting it to carbon dioxide, water, and hydrogen bromide (HBr). The HBr is then removed from the exhaust gas by "scrubbers" to prevent the release of acidic and toxic fumes into the atmosphere.
Section 5: Emergency Procedures – Spill & Exposure Response
Accidents can happen. A prepared response minimizes harm.
| Incident Type | Response Protocol |
| Minor Spill (<100 mL or 100g in a fume hood) | Alert personnel in the immediate area. Wearing full PPE, absorb the spill with an inert material like vermiculite, sand, or earth.[4] Collect the contaminated absorbent into a sealed, labeled hazardous waste container. Clean the spill area thoroughly. |
| Major Spill (>100 mL or outside a fume hood) | Evacuate the immediate area. Alert others and call your institution's emergency number or 911. Close the door to the lab. Do not attempt to clean it up yourself. Provide emergency responders with the chemical name and SDS information if available.[4] |
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. Seek medical attention if irritation develops or persists.[6]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Call a poison control center or seek immediate medical attention.[4]
References
- Apollo Scientific. (2023).
- Fisher Scientific. (2009).
- Biosynth. (2022).
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- Pharmaffiliates. N-Propyl 4-Bromo-3-methylbenzamide.
- PubChem, National Center for Biotechnology Inform
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Fisher Scientific. (2010).
- U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- Echemi. 4-bromo-N-(3-methylphenyl)benzamide SDS.
- Santa Cruz Biotechnology. N-Propyl 4-bromo-3-methylbenzamide.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
